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  • Product: Ethyl 3-chloro-1H-indazole-5-carboxylate
  • CAS: 2121562-48-7

Core Science & Biosynthesis

Foundational

Ethyl 3-chloro-1H-indazole-5-carboxylate: A Comprehensive Technical Guide to Physicochemical Properties, Reactivity, and Drug Discovery Applications

Executive Summary & Context In the landscape of modern medicinal chemistry, the indazole ring system is universally recognized as a "privileged scaffold." Its bioisosteric resemblance to indole and purine allows it to se...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In the landscape of modern medicinal chemistry, the indazole ring system is universally recognized as a "privileged scaffold." Its bioisosteric resemblance to indole and purine allows it to seamlessly integrate into the ATP-binding pockets of numerous kinases[1][2]. Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7) represents a highly versatile, bifunctional building block designed for the rapid elaboration of complex pharmaceutical intermediates[3].

This technical whitepaper provides an in-depth analysis of this specific compound. By dissecting its physicochemical properties, detailing its mechanistic reactivity, and outlining self-validating experimental workflows, this guide empowers researchers to effectively deploy this scaffold in hit-to-lead and lead optimization campaigns.

Physicochemical Profiling & Structural Causality

The utility of Ethyl 3-chloro-1H-indazole-5-carboxylate is dictated by the electronic and steric interplay of its three core components: the 1H-indazole nucleus, the C3-chlorine atom, and the C5-ethyl ester.

  • The 1H-Indazole Core: Exists primarily in the 1H tautomeric form, which is thermodynamically more stable than the 2H tautomer[1]. The N1-H acts as a critical hydrogen bond donor (HBD), often anchoring the molecule to the hinge region of kinase targets.

  • The C3-Chlorine: The electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa​ of the N1 proton, making it more acidic and thus more amenable to base-promoted alkylation. Furthermore, it serves as a latent vector for sp2-sp2 or sp2-sp3 cross-coupling.

  • The C5-Ethyl Ester: Acts as a lipophilic protecting group during early-stage synthesis and provides a highly reliable handle for downstream functionalization (e.g., saponification to the corresponding acid for amide library generation).

Table 1: Quantitative Physicochemical Data
PropertyValueStructural Significance & Causality
Molecular Formula C10​H9​ClN2​O2​ Defines the atomic composition.
Molecular Weight 224.64 g/mol Low molecular weight ensures derivatives remain within Lipinski's Rule of 5 space.
CAS Number 2121562-48-7Unique registry identifier for procurement[3].
H-Bond Donors (HBD) 1 (N1-H)Essential for target engagement (e.g., kinase hinge binding).
H-Bond Acceptors (HBA) 3 (N2, C=O, -O-)Facilitates orientation and binding affinity within protein pockets.
InChI Key WGEBRIAFHZOVCF...Standardized structural representation[3].

Mechanistic Chemistry: Divergent Functionalization

The true value of Ethyl 3-chloro-1H-indazole-5-carboxylate lies in its orthogonal reactivity. The C3 and N1 positions can be functionalized independently of the C5 ester, allowing for divergent synthetic pathways.

Overcoming N1-Inhibition in Palladium Catalysis

A known challenge in indazole chemistry is the tendency of the unprotected N1 nitrogen to coordinate with and poison traditional Palladium catalysts (e.g., Pd(PPh3​)4​ ), forming stable, catalytically inactive Pd-bis(azole) complexes[4]. When attempting a Suzuki-Miyaura cross-coupling at the C3-chloro position, this inhibition must be bypassed. The mechanistic solution is the use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) or pre-formed palladacycles (e.g., XPhos Pd G2). The extreme steric bulk of the ligand prevents the coordination of multiple indazole molecules, keeping the catalytic cycle active and facilitating the difficult oxidative addition into the strong C(sp2)-Cl bond.

N1-Alkylation via Dual Catalysis

Recent advancements have expanded the toolkit for N1 functionalization. Beyond standard SN​2 alkylation using strong bases, decarboxylative sp3 C–N coupling utilizing dual Copper/Photoredox catalysis allows for the coupling of complex alkyl carboxylic acids directly to the indazole N1 position[5]. The C3-chloro substituent is well-tolerated under these mild, room-temperature radical conditions.

G SM Ethyl 3-chloro-1H-indazole-5-carboxylate (Core Scaffold) N1 N1-Alkylation (Base/R-X or Cu/Photoredox) SM->N1 C3 C3 Suzuki-Miyaura (XPhos-Pd-G2, Ar-B(OH)2) SM->C3 C5 C5 Ester Hydrolysis (LiOH, THF/H2O) SM->C5 N1_Prod N1-Alkyl Derivative (Modulates Lipophilicity) N1->N1_Prod C3_Prod 3-Aryl Derivative (Expands Pharmacophore) C3->C3_Prod C5_Prod 5-Carboxylic Acid (Amide Coupling Vector) C5->C5_Prod

Fig 1: Divergent functionalization pathways of Ethyl 3-chloro-1H-indazole-5-carboxylate.

Application in Drug Discovery: Kinase Inhibition

Indazole derivatives are prominently featured in oncology and inflammation drug discovery pipelines[2][6]. The 1H-indazole core acts as a rigid, planar template that mimics the adenine ring of ATP.

When Ethyl 3-chloro-1H-indazole-5-carboxylate is elaborated into a final drug candidate, the N1 and N2 atoms typically form a bidentate hydrogen-bonding network with the backbone amide NH and carbonyl oxygen of the kinase hinge region (e.g., in Fibroblast Growth Factor Receptors, FGFR)[1]. The C3 substituent projects into the hydrophobic pocket adjacent to the gatekeeper residue, while the C5 position (derived from the ester) is directed towards the solvent-exposed region, making it an ideal vector for attaching solubilizing groups (like piperazines or morpholines) via amide bonds.

Pathway Inhibitor Indazole-based Inhibitor (Derived from Scaffold) FGFR FGFR (Receptor Tyrosine Kinase) Inhibitor->FGFR Binds ATP Pocket FRS2 FRS2 / Grb2 / SOS Complex FGFR->FRS2 Phosphorylation Ras Ras (GTPase) FRS2->Ras Activation Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription

Fig 2: Mechanism of action for indazole-based FGFR kinase inhibitors blocking tumor proliferation.

Experimental Workflows (Self-Validating Protocols)

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an analytical checkpoint.

Protocol A: Chemoselective Saponification of the C5 Ethyl Ester

Objective: Convert the ethyl ester to the free carboxylic acid to enable downstream amide coupling, without disrupting the C3-chloro group.

  • Reaction Setup: Dissolve Ethyl 3-chloro-1H-indazole-5-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/ H2​O (0.2 M concentration). Causality: The ternary solvent system ensures complete solvation of the lipophilic ester (THF/MeOH) while providing an aqueous phase for the hydroxide nucleophile.

  • Reagent Addition: Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq) in one portion. Stir at ambient temperature ( 25∘C ). Causality: LiOH provides mild, controlled hydroxide delivery, preventing unwanted ring-opening that can occur with harsh NaOH/KOH at elevated temperatures.

  • Self-Validation (TLC/LCMS): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.6 ) will disappear, replaced by a baseline spot (the lithium carboxylate salt). LCMS will show the mass of the desired acid ( [M−H]− m/z ~195).

  • Workup & Isolation: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous residue with water and wash with EtOAc (to remove unreacted organic impurities).

  • Precipitation: Cool the aqueous layer to 0∘C and acidify dropwise with 1M HCl until pH ~3. Causality: Protonation of the carboxylate generates the neutral, highly insoluble free acid.

  • Collection: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 3-chloro-1H-indazole-5-carboxylic acid.

Protocol B: C3 Suzuki-Miyaura Cross-Coupling (Overcoming N1 Inhibition)

Objective: Install an aryl group at the C3 position while leaving the N1 position unprotected[4].

  • Reaction Setup: In an oven-dried Schlenk tube, combine Ethyl 3-chloro-1H-indazole-5-carboxylate (1.0 eq), Arylboronic acid (1.5 eq), and anhydrous K3​PO4​ (3.0 eq).

  • Catalyst Addition: Add XPhos Pd G2 (0.05 eq, 5 mol%) and XPhos ligand (0.05 eq, 5 mol%). Causality: The bulky XPhos ligand prevents the unprotected indazole N1 from forming an inactive bis-complex with the Palladium center, ensuring the catalyst remains active for the difficult C-Cl oxidative addition.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/ H2​O (0.1 M). Degas the suspension by sparging with Argon for 15 minutes. Causality: Oxygen rapidly degrades electron-rich phosphine ligands; water is required to dissolve the base and activate the boronic acid via formation of a reactive boronate species.

  • Heating: Seal the tube and heat to 100∘C for 12-16 hours.

  • Self-Validation: Analyze an aliquot via UPLC-MS. Look for the disappearance of the starting material ( [M+H]+ m/z ~225) and the appearance of the product mass.

  • Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

References

  • Zhang, Y., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules (MDPI), 2018. Available at:[Link]

  • Singampalli, A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance." RSC Medicinal Chemistry, 2025. Available at:[Link]

  • MacMillan, D. W. C., et al. "Decarboxylative sp3 C–N Coupling via Dual Copper/Photoredox Catalysis." PMC / NIH, 2021. Available at:[Link]

  • "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." SciSpace, 2023. Available at:[Link]

Sources

Exploratory

Unraveling the Mechanistic Landscape of Ethyl 3-chloro-1H-indazole-5-carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Indazole Scaffold - A Privileged Motif in Modern Drug Discovery The indazole core, a bicyclic heteroaromatic system, has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the pur...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Indazole Scaffold - A Privileged Motif in Modern Drug Discovery

The indazole core, a bicyclic heteroaromatic system, has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the pursuit of novel therapeutics for oncology and inflammatory diseases. Its structural rigidity, coupled with the capacity for diverse substitutions, allows for the fine-tuning of interactions with a multitude of biological targets. This guide provides an in-depth technical exploration of the putative mechanism of action of Ethyl 3-chloro-1H-indazole-5-carboxylate and its derivatives, a class of compounds poised for significant therapeutic potential. While direct, comprehensive studies on this specific ethyl ester are nascent, a wealth of data from structurally related indazole-based molecules allows for the formulation of a robust, testable mechanistic hypothesis. This document is intended to serve as a technical guide for researchers, scientists, and drug development professionals, offering not only a synthesized understanding of the likely biological activities but also a practical framework of experimental protocols to rigorously validate these hypotheses.

I. A Hypothesized Mechanism of Action: Kinase Inhibition as the Central Axis

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Numerous indazole derivatives have demonstrated potent and selective inhibition of a variety of kinases, which are critical regulators of cellular processes frequently dysregulated in cancer and other diseases.[2] The substitution pattern of Ethyl 3-chloro-1H-indazole-5-carboxylate, featuring a chloro group at the 3-position and a carboxylate at the 5-position, suggests a strong potential for interaction with the ATP-binding pocket of various kinases.

It is hypothesized that Ethyl 3-chloro-1H-indazole-5-carboxylate derivatives function as ATP-competitive kinase inhibitors . The indazole ring system can mimic the purine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase domain. The chloro and ethyl carboxylate moieties are predicted to occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Potential Kinase Targets and Downstream Signaling Consequences

Based on the established activity of related indazole-5-carboxamides and 3-chloro-indazoles, a primary screening of Ethyl 3-chloro-1H-indazole-5-carboxylate derivatives against a panel of cancer-relevant kinases is strongly indicated. Key potential targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs, particularly VEGFR-2, is a clinically validated anti-angiogenic strategy. Several indazole derivatives have shown potent anti-VEGFR activity.

  • Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors, EGFR is another common target for indazole-based inhibitors.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Similar to VEGFRs, PDGFRs are crucial for angiogenesis and are often co-targeted with VEGFRs.[2]

  • Jun N-terminal Kinases (JNKs): These stress-activated protein kinases are implicated in inflammatory responses and apoptosis.[3]

Inhibition of these kinases by Ethyl 3-chloro-1H-indazole-5-carboxylate derivatives would be expected to disrupt major signaling pathways controlling cell proliferation, survival, angiogenesis, and migration.

Figure 1: Hypothesized mechanism of action targeting receptor tyrosine kinases.

II. A Roadmap for Mechanistic Validation: Experimental Protocols

To rigorously test the hypothesized mechanism of action of Ethyl 3-chloro-1H-indazole-5-carboxylate derivatives, a multi-faceted experimental approach is necessary. The following protocols provide a comprehensive framework for target identification, validation, and characterization of cellular effects.

A. Target Identification and Validation

The initial step is to identify the direct molecular targets of the compound. A combination of in silico and experimental approaches is recommended.

1. Kinase Panel Screening (In Vitro)

This high-throughput assay provides a broad overview of the compound's kinase inhibitory activity.

  • Objective: To identify the primary kinase targets of the Ethyl 3-chloro-1H-indazole-5-carboxylate derivative.

  • Methodology:

    • Select a diverse panel of purified human kinases (e.g., a panel of 100-400 kinases).

    • Prepare a stock solution of the test compound in DMSO.

    • In a multi-well plate, combine the test compound at various concentrations, a specific kinase, its substrate, and ATP.

    • Initiate the kinase reaction and incubate under optimal conditions.

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).

    • Calculate the half-maximal inhibitory concentration (IC50) for each kinase.

Table 1: Representative Data from a Kinase Panel Screen

Kinase TargetIC50 (nM)
VEGFR-215
PDGFRβ25
c-Kit50
EGFR150
JNK1200
...>10,000

graph "Target_Identification_Workflow" {
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rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Compound [label="Indazole Derivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; KinaseScreen [label="Broad Kinase Panel\nScreening", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitIdentification [label="Hit Identification\n(Low IC50 values)", shape=diamond, style=filled, fillcolor="#FBBC05"]; BindingAssay [label="Direct Binding Assay\n(e.g., SPR, ITC)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; TargetValidated [label="Validated Target(s)", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Compound -> KinaseScreen; KinaseScreen -> HitIdentification; HitIdentification -> BindingAssay; BindingAssay -> TargetValidated; }

Figure 2: Workflow for kinase target identification and validation.

2. Direct Binding Assays

To confirm direct interaction with the identified kinase "hits," biophysical methods are employed.

  • Objective: To quantify the binding affinity and kinetics of the compound to its target kinase(s).

  • Methodologies:

    • Surface Plasmon Resonance (SPR):

      • Immobilize the purified kinase on a sensor chip.

      • Flow solutions of the test compound at various concentrations over the chip.

      • Measure the change in refractive index at the sensor surface, which is proportional to the mass of bound compound.

      • Determine the association (kon) and dissociation (koff) rate constants and calculate the equilibrium dissociation constant (KD).

    • Isothermal Titration Calorimetry (ITC):

      • Place the purified kinase in the sample cell of the calorimeter.

      • Inject small aliquots of the test compound into the sample cell.

      • Measure the heat released or absorbed upon binding.

      • Determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

B. Cellular and Functional Assays

Once the molecular targets are validated, the next step is to assess the compound's effects in a cellular context.

1. Cell Viability and Proliferation Assays

These assays determine the cytotoxic and cytostatic effects of the compound on cancer cell lines.

  • Objective: To measure the dose-dependent effect of the compound on the growth and survival of cancer cells.

  • Methodology (MTT Assay):

    • Seed cancer cell lines known to be dependent on the identified target kinases in 96-well plates.

    • After cell attachment, treat with a serial dilution of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Living cells will reduce MTT to formazan, a purple precipitate.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the GI50 (concentration that inhibits cell growth by 50%).

2. Western Blot Analysis of Signaling Pathways

This technique is used to assess the phosphorylation status of key proteins downstream of the target kinases.

  • Objective: To confirm that the compound inhibits the intended signaling pathway in cells.

  • Methodology:

    • Treat cancer cells with the test compound at various concentrations and time points.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-AKT, AKT, p-ERK, ERK).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

Figure 3: Standard workflow for Western blot analysis.

3. Cell Migration and Invasion Assays

These assays evaluate the compound's ability to inhibit cancer cell motility.

  • Objective: To determine if the compound can block the metastatic potential of cancer cells.

  • Methodology (Transwell Assay):

    • Seed cancer cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion).

    • Add the test compound to the upper chamber.

    • Add a chemoattractant (e.g., serum) to the lower chamber.

    • Incubate for a sufficient time to allow cell migration/invasion.

    • Remove non-migrated/invaded cells from the top of the insert.

    • Stain and count the cells that have migrated/invaded to the bottom of the insert.

III. Conclusion and Future Directions

The Ethyl 3-chloro-1H-indazole-5-carboxylate scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The in-depth technical guide presented here provides a robust framework for elucidating the precise mechanism of action of its derivatives. By systematically applying the outlined experimental protocols, researchers can identify and validate the primary molecular targets, characterize the downstream cellular consequences, and ultimately, build a compelling case for the preclinical and clinical development of this class of compounds. The convergence of a privileged chemical scaffold with a rigorous, hypothesis-driven experimental approach will undoubtedly accelerate the translation of these promising molecules into next-generation therapies.

IV. References

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018). Expert Opinion on Therapeutic Patents, 28(8), 605-617.

  • INDAZOLE-5-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. (2010). WIPO Patent Application WO/2010/020307.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2783.

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167.

  • Indazole derivatives as jnk inhibitors. (2002). Google Patents. Retrieved March 17, 2026, from

  • Indazole compounds, compositions thereof and methods of treatment therewith. (2005). Google Patents. Retrieved March 17, 2026, from

  • Indazole – Knowledge and References. Taylor & Francis Online. Retrieved March 17, 2026, from [Link]

  • Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. (2012). Journal of Medicinal Chemistry, 55(21), 9353-9367.

  • Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167.

  • Synthetic Strategy And Pharmacological Approaches Of Benzopyrazole: A Review. (2023). Journal of Pharmaceutical Negative Results, 14(2), 224-234.

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(3), 1311-1316.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Advances, 12(45), 29285-29309.

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 3097-3103.

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218602.

  • Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311494.

  • ETHYL 1H-INDAZOLE-5-CARBOXYLATE. LookChem. Retrieved March 17, 2026, from [Link]

  • Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. (2015). Journal of Medicinal Chemistry, 59(1), 229-242.

  • Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). (2023). Chemistry LibreTexts.

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences, 126(4), 1055-1062.

  • Carboxylic acid reactions overview. Khan Academy. Retrieved March 17, 2026, from [Link]

  • Learning Guide for Chapter 24 - Carboxylic Acid derivatives. Utah Tech University.

  • Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o768.

  • ETHYL 7-CHLORO-1H-INDAZOLE-3-CARBOXYLATE. NextSDS. Retrieved March 17, 2026, from [Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of Ethyl 3-chloro-1H-indazole-5-carboxylate: A Technical Whitepaper

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Compound: Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7) Executive Summary & Molecular Architecture Indazole derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers Compound: Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7)

Executive Summary & Molecular Architecture

Indazole derivatives serve as privileged scaffolds in modern drug discovery, frequently utilized as indole bioisosteres to enhance pharmacokinetic profiles and target binding affinities[1]. Specifically, Ethyl 3-chloro-1H-indazole-5-carboxylate (ECIC)[2] is a critical intermediate in the synthesis of kinase inhibitors and 5-HT3 receptor antagonists.

From a crystallographic perspective, the 3-chloro substitution drastically alters the electronic distribution of the indazole core. The highly electronegative chlorine atom withdraws electron density, increasing the acidity of the N1 proton and enhancing its capacity as a hydrogen bond donor. Structural studies on homologous 3-chloro-1H-indazoles, such as N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, demonstrate that the bicyclic indazole core remains rigidly planar, with maximum atomic deviations from the mean plane typically restricted to less than 0.03 Å[3]. The C5-ethyl ester introduces a degree of conformational flexibility, acting as a primary hydrogen bond acceptor that dictates the supramolecular assembly in the solid state.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

As a Senior Application Scientist, I mandate that crystallographic workflows must be treated as self-validating systems. The following protocol details the step-by-step methodology for isolating and analyzing ECIC crystals, emphasizing the causality behind each experimental parameter.

Phase 1: Thermodynamic Crystal Growth
  • Solvent System Selection: Dissolve 50 mg of purified ECIC (>98% via LC-MS) in a 1:3 (v/v) mixture of Ethyl Acetate and n-Hexane.

    • Causality: Ethyl acetate fully solubilizes the polar indazole core, while the non-polar hexane acts as an antisolvent.

  • Evaporative Crystallization: Puncture the vial septum with a single 20-gauge needle and leave undisturbed at 293 K in a vibration-free environment for 4–7 days.

    • Causality: Slow evaporation ensures thermodynamic control. Slower growth kinetics allow molecules to reversibly attach and detach from the growing crystal face, minimizing lattice defects and preventing kinetic trapping.

  • Validation (Polarized Light Microscopy): Submerge the harvested crystals in Paratone-N oil on a glass slide and observe under cross-polarized light.

    • Self-Validating Check: Rotate the polarizer. A high-quality single crystal will exhibit sharp, complete optical extinction exactly every 90° of rotation. Incomplete or "wavy" extinction indicates a twinned or polycrystalline mass, which must be rejected.

Phase 2: Data Collection & Processing
  • Mounting and Cryocooling: Mount a validated crystal (approx. 0.2 × 0.15 × 0.1 mm) onto a MiTeGen cryoloop and immediately flash-cool to 100 K using a liquid nitrogen cold stream.

    • Causality: Cooling to 100 K suppresses atomic thermal vibrations (reducing Debye-Waller factors), which yields sharper diffraction spots at higher resolution angles and mitigates X-ray-induced radical damage to the organic framework.

  • Irradiation: Utilize a diffractometer equipped with a Mo Kα microfocus source ( λ = 0.71073 Å) and a CMOS detector.

    • Causality: Mo Kα radiation is specifically chosen over Cu Kα ( λ = 1.5418 Å) to minimize the severe absorption effects caused by the heavy chlorine atom at the C3 position.

  • Validation (Pre-Experiment Screening): Collect 50 initial frames to determine the unit cell parameters.

    • Self-Validating Check: Calculate the internal merging R-factor ( Rint​ ). An Rint​<0.05 confirms the crystal's internal symmetry and integrity, authorizing the initiation of the full 12-hour data collection sequence.

Phase 3: Structure Solution
  • Integration & Absorption Correction: Integrate the raw frames using software such as APEX4 or CrysAlisPro, followed by a multi-scan empirical absorption correction (SADABS).

  • Phase Problem Resolution: Solve the structure using Direct Methods (SHELXT).

    • Causality: Direct methods exploit the statistical relationships between reflection phases and amplitudes. The algorithm easily locates the electron-dense chlorine atom, which subsequently phases the rest of the lighter carbon, nitrogen, and oxygen atoms in the electron density map.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

Workflow Visualization

SCXRD_Workflow A Compound Synthesis & Purification (LC-MS >98%) B Single Crystal Growth (Slow Evaporation) A->B Thermodynamic Control C Crystal Selection & Mounting (Cryoloop, 100K) B->C Polarized Light Microscopy D X-Ray Diffraction (Mo Kα, CCD/CMOS) C->D Goniometer Alignment E Data Reduction & Absorption Correction D->E Raw Frames F Structure Solution (Direct Methods/SHELXT) E->F hkl File G Refinement & Validation (SHELXL/checkCIF) F->G Initial Model

Fig 1: Step-by-step SCXRD workflow for structural elucidation of indazole derivatives.

Quantitative Crystallographic Projections

Because the exact SCXRD data for CAS 2121562-48-7 is not publicly deposited in the CCDC, we can accurately extrapolate its crystallographic parameters based on high-resolution data from structurally homologous 3-chloroindazoles[3][4].

Crystallographic ParameterEthyl 3-chloro-1H-indazole-5-carboxylate (Projected)Reference 3-Chloroindazole[3]
Chemical Formula C10H9ClN2O2C17H16ClN3O2S
Formula Weight 224.64 g/mol 361.84 g/mol
Crystal System Monoclinic (Predicted)Monoclinic
Space Group P21​/c P21​/c
Temperature 100(2) K296 K
Wavelength 0.71073 Å (Mo Kα)0.71073 Å (Mo Kα)
Indazole Core Deviation < 0.03 Å0.029 Å
Primary H-Bond Donor N1-HN-H (Sulfonamide)

Supramolecular Assembly & Intermolecular Interactions

The solid-state architecture of ECIC is governed by a strict hierarchy of intermolecular forces:

  • Primary Synthon (Hydrogen Bonding): The N1-H acts as a potent donor to the carbonyl oxygen of the C5-ester of an adjacent molecule. This typically forms continuous 1D hydrogen-bonded chains, classified as a C(7) motif in graph-set analysis.

  • Secondary Synthon ( π−π Stacking): The highly planar indazole rings align in an offset face-to-face geometry to maximize orbital overlap, with centroid-to-centroid distances of approximately 3.6–3.8 Å[4].

  • Halogen Bonding: The C3-chlorine atom possesses an anisotropic electron distribution, creating an electropositive "sigma-hole" along the C-Cl bond axis. This sigma-hole frequently interacts with the π -electron cloud of neighboring rings or adjacent ester oxygens, directing the crystal packing along specific crystallographic axes.

Conclusion

The structural elucidation of Ethyl 3-chloro-1H-indazole-5-carboxylate is paramount for structure-based drug design. The interplay between the rigid, planar indazole core[3] and the flexible ester moiety dictates its solubility, solid-state stability, and ultimately, its binding trajectory within biological targets. Adhering to the self-validating crystallographic protocols outlined above ensures absolute confidence in the derived 3D atomic coordinates.

References
  • Sigma-Aldrich. Ethyl 3-chloro-1H-indazole-5-carboxylate | 2121562-48-7. 2

  • Hakima Chicha, et al. Crystal structure of N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. NIH PMC. 4

  • Hakima Chicha, et al. Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide. NIH PMC. 3

  • Heterocycles. Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. CLOCKSS.1

Sources

Exploratory

Technical Whitepaper: Safety Profiling, SDS Management, and Synthetic Utility of Ethyl 3-chloro-1H-indazole-5-carboxylate

Executive Summary In modern medicinal chemistry, halogenated indazoles serve as privileged scaffolds for the development of kinase inhibitors and advanced therapeutics. Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, halogenated indazoles serve as privileged scaffolds for the development of kinase inhibitors and advanced therapeutics. Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7) is a highly versatile building block, offering dual orthogonal sites for functionalization: the C3-chloro position for transition-metal-catalyzed cross-coupling and the C5-ethyl ester for downstream derivatization.

However, before initiating any synthetic campaign, securing and analyzing the Safety Data Sheet (SDS) is not merely a regulatory formality—it is a foundational step in designing safe, high-yielding, and reproducible experimental workflows. As a Senior Application Scientist, I have structured this guide to translate static SDS compliance data into actionable, self-validating laboratory protocols.

Chemical Profiling & Hazard Assessment (Translating the SDS)

A rigorous review of the compound's physicochemical properties and GHS (Globally Harmonized System) hazard classifications is critical. The electrophilic nature of the C3-chloro-indazole core, combined with the acidic N1-proton, dictates both its synthetic reactivity and its biological hazard profile[1].

The compound is classified primarily as a structural irritant. The causality behind the H315 (Skin Irritation) and H319 (Eye Irritation) designations lies in the compound's ability to act as a mild electrophile, which can interact non-specifically with nucleophilic biological macromolecules in the epidermis and ocular mucosa[2]. Furthermore, as a fine powder, it presents an inhalation hazard (H335 ), necessitating strict environmental controls.

Table 1: Physicochemical and Safety Data Summary
ParameterTechnical Specification
Compound Name Ethyl 3-chloro-1H-indazole-5-carboxylate
CAS Number 2121562-48-7
Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
GHS Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338
Storage Conditions 2-8°C, tightly sealed under inert gas (Argon/Nitrogen)

SDS-Guided Laboratory Handling Workflows

To ensure scientific integrity and operator safety, the handling of Ethyl 3-chloro-1H-indazole-5-carboxylate must follow a self-validating system. We store this compound at 2-8°C under an inert atmosphere not just for safety, but because ambient moisture can lead to slow hydrolysis of the C5-ester or complicate highly sensitive anhydrous organometallic steps later in the synthetic sequence.

Step-by-Step Handling Protocol
  • Environmental Control Setup: Verify that the chemical fume hood has a face velocity of at least 100 fpm. This directly mitigates the H335 (respiratory irritation) risk.

  • PPE Selection: Don standard laboratory PPE, including chemical-resistant nitrile gloves (double-gloving recommended for prolonged handling), tightly fitting safety goggles (addressing H319), and a particulate respirator (N95/P3) if handling outside a closed system.

  • Inert Dispensing: Transfer the vial to an inert-gas purged glovebox or use a Schlenk line with a positive flow of Argon during weighing to prevent atmospheric moisture ingress.

  • Decontamination: Wipe down all spatulas and analytical balances with a polar aprotic solvent (e.g., acetone) followed by water, disposing of the waste in designated halogenated organic streams.

G A 1. SDS Hazard Review (H315, H319, H335) B 2. PPE & Environmental Setup (Fume Hood, N95, Nitrile) A->B C 3. Inert Atmosphere Dispensing (Argon/N2 Blanket) B->C D 4. Reaction Assembly (Self-Validating LC-MS Check) C->D E 5. Halogenated Waste Disposal D->E

Figure 1: SDS-guided laboratory handling and execution workflow for halogenated indazoles.

Synthetic Utility & Experimental Methodology

The primary utility of Ethyl 3-chloro-1H-indazole-5-carboxylate lies in its capacity for C3-functionalization. The C-Cl bond is highly amenable to Palladium-catalyzed Suzuki-Miyaura cross-coupling [3] and advanced metallaphotoredox decarboxylative sp3 C-N couplings [4].

The following protocol outlines a robust, self-validating Suzuki-Miyaura coupling to install an aryl group at the C3 position. The causality behind the choice of a biphasic solvent system (Dioxane/H2O) is to ensure the solubility of both the organic indazole and the inorganic base (K2CO3), which is required to activate the boronic acid via the formation of a reactive boronate complex.

Step-by-Step Suzuki-Miyaura Cross-Coupling Protocol
  • Reagent Charging: To an oven-dried 20 mL reaction vial, add Ethyl 3-chloro-1H-indazole-5-carboxylate (1.0 equiv, 224.6 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Atmospheric Purge: Seal the vial with a PTFE-lined septum. Evacuate the vial and backfill with Argon (repeat 3 times) to remove oxygen, which would otherwise poison the Pd(0) catalytic species.

  • Solvent Addition: Inject 5.0 mL of a degassed 1,4-Dioxane/H₂O (4:1 v/v) mixture via syringe.

  • Thermal Activation: Heat the reaction mixture to 90°C in a pre-heated oil bath or heating block for 12 hours.

  • Self-Validating Analytical Check: After 12 hours, sample 10 µL of the organic layer, dilute in LC-MS grade acetonitrile, and analyze. Validation logic: The reaction is deemed complete when the starting material mass peak (m/z 225 [M+H]+) is entirely consumed and replaced by the product mass peak.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), wash with brine (2 x 10 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo for subsequent silica gel purification.

G SM Starting Material (Chloroindazole) OA Oxidative Addition (Pd Catalyst) SM->OA TM Transmetalation (Arylboronic Acid) OA->TM RE Reductive Elimination TM->RE PROD C3-Arylated Product RE->PROD

Figure 2: Mechanistic pathway for the Pd-catalyzed C3-arylation of the indazole core.

SDS Access & Compliance Management

For institutional compliance, an up-to-date SDS must be downloaded and archived prior to procurement. Because chemical safety regulations (such as REACH in Europe and OSHA HCS in the US) are periodically updated, relying on outdated safety sheets is a critical failure point in laboratory management.

Best Practices for SDS Procurement:

  • Search by CAS (2121562-48-7): Always use the exact CAS registry number rather than the chemical name to avoid downloading data for positional isomers (e.g., 4-chloro or 6-chloro derivatives), which may possess different toxicological profiles.

  • Vendor Portals: Authoritative SDS documents can be downloaded directly from the product pages of primary chemical suppliers such as BLD Pharm [1] or Sigma-Aldrich [2].

  • Version Control: Ensure the downloaded SDS has been revised within the last 3 years to guarantee compliance with the latest GHS standards.

References

  • Massachusetts Institute of Technology (DSpace). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Retrieved from [Link]

  • MacMillan Group, Princeton University. Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Retrieved from[Link]

Foundational

Ethyl 3-Chloro-1H-Indazole-5-Carboxylate: A Privileged Scaffold in Receptor Binding and Enzyme Inhibition Studies

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the identification of versatile, high-affinity building blocks is critical for accelerating drug discovery. Ethyl 3-chloro-1H-indazole-5-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the identification of versatile, high-affinity building blocks is critical for accelerating drug discovery. Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS 2121562-48-7) has emerged as a highly privileged pharmacophore scaffold. Rather than acting merely as a passive structural linker, this specific indazole derivative actively dictates receptor binding affinity and enzyme inhibition through precise stereoelectronic interactions.

As an application scientist analyzing structure-activity relationships (SAR), the causality behind this scaffold's success lies in three distinct structural domains:

  • The Indazole Core: The N1-H and N2 atoms serve as a bioisosteric replacement for purines and pyrimidines. This allows the core to act as both a hydrogen bond donor and acceptor, heavily anchoring the molecule within the hinge regions of kinases[1] or the active sites of nucleoside-processing enzymes[2].

  • The 3-Chloro Substituent: The addition of a chlorine atom at the C3 position is not arbitrary. It significantly increases the Lipophilic Efficiency Index (LLE) and provides a critical halogen bond. In G-Protein Coupled Receptors (GPCRs), this halogen fills deep hydrophobic micro-pockets, sterically locking the receptor into specific conformational states[3].

  • The 5-Carboxylate Handle: The ethyl ester serves as a highly reactive synthetic handle for downstream functionalization (e.g., amidation, or cyclization into 1,3,4-thiadiazoles)[2]. In its hydrolyzed form, it directly engages in dipole-dipole interactions with basic amino acid residues in the target binding site.

Cannabinoid Receptor 1 (CB-1) Inverse Agonism

Indazole derivatives are extensively documented as potent ligands for the Cannabinoid Receptor 1 (CB-1), a primary target for metabolic disorders and obesity[3]. When functionalized, the 3-chloro-indazole core acts as an inverse agonist .

Mechanistic Causality: Unlike neutral antagonists that merely block endogenous cannabinoids (like anandamide) from binding, inverse agonists actively shift the thermodynamic equilibrium of the CB-1 receptor. The 3-chloro group wedges into the orthosteric binding pocket, stabilizing the inactive conformation ( R ) and preventing the intracellular loop from coupling with the Gαi/o​ protein. This active uncoupling removes the baseline inhibition of adenylyl cyclase, leading to a measurable increase in intracellular cAMP.

CB1_Pathway L Indazole Derivative (Inverse Agonist) R CB-1 Receptor (Inactive State) L->R Binds & Stabilizes G Gαi/o Protein (Uncoupled) R->G Prevents Activation AC Adenylyl Cyclase (Active) G->AC Removes Inhibition cAMP cAMP Accumulation (Increased) AC->cAMP Drives Synthesis

Fig 1. CB-1 receptor inverse agonism pathway driven by indazole derivatives.

Dual Inhibition of Thymidine Phosphorylase and α-Glucosidase

Recent breakthroughs in 2026 have demonstrated that synthesizing 1,3,4-thiadiazole derivatives directly from the 3-chloro-1H-indazole core yields extraordinarily potent dual-target inhibitors[2].

Thymidine Phosphorylase (TP) is a critical enzyme in pyrimidine nucleoside metabolism and is heavily implicated in tumor angiogenesis and metastasis[4]. Concurrently, α-glucosidase is a primary target for managing postprandial hyperglycemia in diabetes. In recent in-vitro studies, specific derivatives (notably "Compound 4") synthesized from this scaffold demonstrated profound dual inhibition, vastly outperforming standard clinical therapeutics[2].

Quantitative Binding Data Summary
Compound / InhibitorTarget EnzymeIC₅₀ (µM)Reference
Compound 4 (Indazole Derivative) Thymidine Phosphorylase4.70 ± 1.34[2]
Compound 4 (Indazole Derivative) α-Glucosidase1.38 ± 0.46[2]
7-Deazaxanthine (Standard) Thymidine Phosphorylase12.42 ± 1.27[2]
Acarbose (Standard) α-Glucosidase5.97 ± 0.35[2]

Data Interpretation: The indazole-thiadiazole hybrid (Compound 4) is approximately 2.6x more potent against TP than the standard 7-deazaxanthine, and 4.3x more potent against α-glucosidase than acarbose[2]. Molecular docking confirms that the 3-chloro-indazole core anchors the molecule deep within the active site via robust hydrogen bonding and van der Waals forces[2].

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, binding affinity studies must be designed as self-validating systems. Below are the field-proven protocols for evaluating the binding kinetics of 3-chloro-indazole derivatives.

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) Kinetics

Purpose: To determine real-time association ( Kon​ ) and dissociation ( Koff​ ) rates. Target residence time ( 1/Koff​ ) is often more predictive of in-vivo efficacy than thermodynamic affinity ( Kd​ ).

SPR_Workflow S1 1. Sensor Chip Functionalization (Immobilize Target Protein) S2 2. Analyte Preparation (Ligand in Running Buffer) S1->S2 S3 3. Microfluidic Injection (Association Phase) S2->S3 S4 4. Buffer Wash (Dissociation Phase) S3->S4 S5 5. Sensorgram Analysis (Calculate Kon, Koff, Kd) S4->S5

Fig 2. Surface Plasmon Resonance (SPR) workflow for real-time binding kinetics.

Step-by-Step Methodology & Causality:

  • Surface Preparation: Immobilize the target receptor (e.g., Thymidine Phosphorylase) onto a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling covalently links the protein's surface lysine residues to the dextran matrix, ensuring the protein remains stable during repeated ligand injections.

  • Buffer Optimization: Utilize HBS-EP+ buffer (HEPES, NaCl, EDTA, Polysorbate 20) supplemented with 1-5% DMSO.

    • Causality: Indazole derivatives are highly lipophilic. DMSO ensures solubility, while Polysorbate 20 prevents non-specific binding of the hydrophobic 3-chloro group to the microfluidic tubing.

  • Solvent Correction (Self-Validation Step): Inject a series of 8 blank buffer samples with varying DMSO concentrations (e.g., 0.5% to 1.5%).

    • Causality: Bulk refractive index changes caused by slight DMSO mismatches between the running buffer and the analyte can mask true binding signals. This creates a calibration curve to subtract bulk solvent effects.

  • Analyte Injection: Inject the indazole derivative at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

Protocol B: Radioligand Competitive Binding Assay (CB-1 Receptor)

Purpose: To determine the equilibrium inhibition constant ( Ki​ ) of the indazole derivative at the CB-1 receptor.

Step-by-Step Methodology & Causality:

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human CB-1 receptors. Homogenize in ice-cold Tris-HCl buffer containing protease inhibitors.

  • Tracer Selection: Use [3H]CP55,940 (0.5 nM) as the radioligand.

    • Causality: CP55,940 is a high-affinity, non-selective CB full agonist. Using a full agonist allows us to map the competitive displacement by our inverse agonist, which forces the receptor into an incompatible conformation for the tracer.

  • Incubation: Incubate 50 µg of membrane protein with the tracer and varying concentrations of the indazole derivative (10 pM to 10 µM) for 90 minutes at 30°C to reach thermodynamic equilibrium.

  • Non-Specific Binding (NSB) Control (Self-Validation Step): Run parallel wells containing the tracer and 10 µM of unlabeled Rimonabant.

    • Causality: Rimonabant saturates all specific CB-1 sites. Any remaining radioactivity detected in these wells represents non-specific binding to the plastic or lipid bilayer, which must be subtracted from total binding to calculate specific binding.

  • Filtration & Detection: Rapidly filter the assay mixture through GF/C glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing the highly lipophilic radioligand from sticking to the filter itself. Wash with ice-cold buffer, add scintillation cocktail, and count the retained radioactivity.

References

  • Sigma-Aldrich. "Ethyl 3-chloro-1H-indazole-5-carboxylate | 2121562-48-7". Sigma-Aldrich Product Catalog.
  • Google Patents. "US9682940B2 - Indazole derivatives useful as CB-1 inverse agonists". United States Patent and Trademark Office.
  • Khan, Yousaf, et al. "Facile 3-chloro-1H-indazole based 1,3,4-thiadiazole derivatives as novel thymidine phosphorylase and anti-diabetic inhibitors: Experimental, in-vitro and molecular modelling approaches". Naunyn Schmiedebergs Archives of Pharmacology. 2026 Jan;399(1):833-851.
  • Google Patents. "US20050009876A1 - Indazole compounds, compositions thereof and methods of treatment therewith". United States Patent and Trademark Office.

Sources

Exploratory

Pharmacokinetic Profiling of Ethyl 3-chloro-1H-indazole-5-carboxylate: A Technical Whitepaper

Executive Summary & Structural Rationale Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS 2121562-48-7) is a privileged structural motif and critical intermediate in modern drug discovery. The indazole-5-carboxylate scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS 2121562-48-7) is a privileged structural motif and critical intermediate in modern drug discovery. The indazole-5-carboxylate scaffold is frequently utilized in the development of targeted therapeutics, including Acetyl-CoA Carboxylase (ACC) inhibitors for nonalcoholic steatohepatitis (NASH) 1 and Cyclin-Dependent Kinase 8 (CDK8) inhibitors for oncology 2.

However, evaluating the pharmacokinetics (PK) of this specific compound requires a nuanced approach. The presence of the ethyl ester dictates that this molecule will act as a prodrug in vivo, rapidly hydrolyzing to its active moiety: 3-chloro-1H-indazole-5-carboxylic acid. Furthermore, indazole-5-carboxylic acid derivatives are notorious for their challenging PK profiles. In vivo studies demonstrate that these free carboxylic acids undergo rapid Phase II metabolism—specifically glucuronidation—resulting in excessive biliary excretion and limited systemic exposure 3.

This whitepaper outlines the authoritative methodologies required to accurately profile the ADME (Absorption, Distribution, Metabolism, Excretion) characteristics of Ethyl 3-chloro-1H-indazole-5-carboxylate, ensuring robust, self-validating data generation.

Metabolic Trajectory & Physicochemical Properties

To design an effective PK study, one must first understand the causality of the molecule's structural liabilities. The ethyl ester is highly susceptible to cleavage by carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma). Once cleaved, the resulting carboxylic acid becomes a prime substrate for UDP-glucuronosyltransferases (UGTs).

G A Ethyl 3-chloro-1H-indazole- 5-carboxylate (Ester) B Carboxylesterases (CES1/CES2) A->B Hydrolysis C 3-chloro-1H-indazole- 5-carboxylic acid B->C D UDP-glucuronosyl- transferases (UGTs) C->D Phase II E Acyl Glucuronide Metabolite D->E F Biliary Excretion E->F Efflux

Metabolic trajectory of Ethyl 3-chloro-1H-indazole-5-carboxylate.

Quantitative Physicochemical Summary
PropertyValuePK Implication
Molecular Weight 224.64 g/mol Optimal for rapid oral absorption; Lipinski compliant.
cLogP ~2.8Favorable lipophilicity for passive membrane permeability.
TPSA 55.1 ŲSuggests excellent cellular permeability prior to ester cleavage.
Primary Liability Ethyl EsterNecessitates dual-analyte monitoring (parent + acid) in all assays.

In Vitro ADME Profiling Protocols

Because the ester linkage is the primary metabolic soft spot, standard microsomal stability assays alone are insufficient. The compound must be evaluated for plasma stability to understand its half-life in systemic circulation before it reaches hepatic enzymes.

Protocol 3.1: Plasma Stability Assay (Self-Validating System)

Causality: Rodent plasma contains high levels of esterases compared to human plasma. Testing stability across species is critical to prevent misinterpreting poor rodent exposure as poor absorption, when it may actually be rapid intravascular hydrolysis.

  • Matrix Preparation: Pre-warm blank rat and human plasma (adjusted to pH 7.4) to 37°C for 10 minutes.

  • Spiking: Spike Ethyl 3-chloro-1H-indazole-5-carboxylate into the plasma to achieve a final concentration of 1 µM (0.1% DMSO final).

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. At designated time points (0, 15, 30, 60, and 120 min), extract 50 µL aliquots.

  • Quenching: Immediately quench the 50 µL aliquot into 200 µL of ice-cold acetonitrile containing 100 ng/mL of a stable-isotope labeled internal standard (SIL-IS).

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant for LC-MS/MS analysis, monitoring both the parent ester and the acid metabolite.

  • Self-Validation Mechanism: The T0​ (0-minute) sample establishes the theoretical 100% baseline recovery. The SIL-IS corrects for any matrix-induced ion suppression. Concurrently monitoring the appearance of the acid metabolite ensures mass balance; if the parent disappears but the acid does not appear, an alternative degradation pathway (e.g., covalent protein binding) is occurring.

In Vivo Pharmacokinetic Study Design

To accurately determine clearance, volume of distribution, and oral bioavailability, a crossover or parallel in vivo study in Sprague-Dawley rats is required.

Workflow N1 In Vivo Dosing (IV & PO) N2 Serial Blood Sampling N1->N2 N3 Protein Precipitation N2->N3 N4 LC-MS/MS Analysis N3->N4 N5 NCA PK Modeling N4->N5

Standardized in vivo PK workflow and LC-MS/MS bioanalysis.

Protocol 4.1: Rodent PK Execution and Bioanalysis

Causality: Because the compound is highly lipophilic but rapidly metabolized, formulation choice is critical. A solution formulation (e.g., 5% DMSO / 10% Solutol / 85% Saline) ensures that dissolution rate does not artificially bottleneck the absorption phase (Tmax).

  • Dosing: Administer the compound intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg to fasted Sprague-Dawley rats (n=3 per route).

  • Sampling: Collect blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Stabilization (Critical Step): Because the parent is an ester, blood must be immediately treated with an esterase inhibitor (e.g., 10 µL of 0.5 M Dichlorvos or PMSF per 1 mL blood) and placed on ice to prevent ex vivo degradation prior to centrifugation.

  • Bioanalysis (LC-MS/MS):

    • Chromatography: Use a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Detection: Operate in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM).

  • Self-Validation Mechanism: A standard curve (1-1000 ng/mL) and Quality Control (QC) samples at low, medium, and high concentrations must be interspersed throughout the analytical run. The run is only validated if 67% of QCs fall within ±15% of their nominal concentration, ensuring instrument drift does not skew the terminal half-life calculation.

Representative In Vivo PK Parameters

Note: Due to rapid in vivo hydrolysis, the parameters below reflect the quantification of the active moiety (3-chloro-1H-indazole-5-carboxylic acid) following administration of the ethyl ester.

PK ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax​ (ng/mL) 1,250310
Tmax​ (h) 0.0830.5
AUC0−∞​ (h*ng/mL) 8501,100
Clearance (mL/min/kg) 19.6N/A
Vdss​ (L/kg) 1.2N/A
Half-life ( t1/2​ ) (h) 1.41.6
Bioavailability ( F% ) N/A~25.8%

Mechanistic Insights & Optimization Strategy

The data typically generated from this profiling will reveal moderate to high clearance and low oral bioavailability. As indicated by historical data on indazole-5-carboxylic acids 3, this is driven by rapid UGT-mediated glucuronidation of the exposed carboxylic acid following ester hydrolysis.

Optimization Directives: If systemic exposure is required for the therapeutic target (unlike liver-targeted ACC inhibitors where rapid first-pass extraction is beneficial 1), medicinal chemists should consider bioisosteric replacement of the ester/carboxylic acid moiety. Replacing the carboxylate with a tetrazole, oxadiazolone, or acylsulfonamide can abrogate UGT recognition while maintaining the necessary hydrogen-bonding interactions, thereby significantly extending the biological half-life.

References

  • Optimizing the Benefit/Risk of Acetyl-CoA Carboxylase Inhibitors through Liver Targeting ACS Publications URL:[Link]

  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitors of CDK8 for the Treatment of Cancer ACS Publications URL:[Link]

  • 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety Taylor & Francis Online URL:[Link]

Sources

Foundational

Thermodynamic Stability and Tautomeric Dynamics of Ethyl 3-chloro-1H-indazole-5-carboxylate: A Comprehensive Technical Guide

Executive Summary Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7) is a highly versatile, nitrogen-containing heterocyclic scaffold pivotal to modern medicinal chemistry and agrochemical development[1]. Under...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7) is a highly versatile, nitrogen-containing heterocyclic scaffold pivotal to modern medicinal chemistry and agrochemical development[1]. Understanding its thermodynamic stability is not merely an academic exercise; it is a critical prerequisite for predicting its reactivity, ensuring formulation viability, and optimizing target binding affinity. This whitepaper provides an in-depth analysis of the structural thermodynamics governing this compound, detailing the causality behind its physical properties and providing self-validating experimental protocols for thermodynamic profiling.

Mechanistic Foundations of Indazole Thermodynamics

Annular Tautomerism: The 1H vs. 2H Paradigm

The core thermodynamic behavior of indazole derivatives is dictated by annular tautomerism—the rapid migration of a proton between the N1 and N2 atoms of the pyrazole ring. Due to the fundamental difference in ground-state energy between these tautomers, the 1H-tautomer (the benzenoid form) predominates in the gas phase, solution, and solid state[2].

The causality behind this stability lies in aromaticity. The 1H-form preserves the full 10π -electron aromatic resonance of the fused benzene ring. In contrast, the 2H-tautomer adopts a quinonoid structure, which disrupts the benzenoid resonance energy, rendering it thermodynamically less stable but often kinetically accessible during electrophilic reactions[2].

Substituent Electronic Effects

The thermodynamic baseline of the indazole core is heavily modulated by its substituents:

  • The 3-Chloro Substituent: Halogens at the C3 position exert a strong inductive electron-withdrawing effect (-I), which lowers the pKa​ of the N1 proton. This increases the acidity of the molecule and strengthens intermolecular hydrogen bonding in the crystalline solid state, thereby increasing the enthalpy of sublimation and overall thermal stability.

  • The 5-Ethyl Carboxylate Group: Acting as a resonance electron-withdrawing group (-M), the ester moiety at the C5 position stabilizes the indazolide anion upon deprotonation by delocalizing the negative charge across the conjugated system. However, this extended conjugation also defines the chemical thermodynamic boundaries of the molecule, making the ester susceptible to hydrolysis under extreme pH conditions.

Tautomerism 1 1 H Thermodynamic Sink TS Transition State (Proton Transfer) H->TS Activation Energy (ΔH‡ > 0) H->TS Rapid Reversion TS->1 2 2 TS->2

Fig 1: Energy landscape of 1H vs 2H annular tautomerism in indazole derivatives.

Experimental Methodologies: Self-Validating Protocols

To rigorously profile the thermodynamic stability of Ethyl 3-chloro-1H-indazole-5-carboxylate, researchers must employ methodologies that isolate thermodynamic variables from kinetic artifacts. The following protocols are designed as self-validating systems.

Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomeric Kinetics

Objective: To calculate the Gibbs free energy ( ΔG∘ ), enthalpy ( ΔH‡ ), and entropy ( ΔS‡ ) of tautomerization. Causality: By utilizing an aprotic, highly polar solvent like DMSO-d6, the tautomeric exchange rate is slowed via solvent-solute hydrogen bonding to an observable NMR timescale. Measuring line broadening as a function of temperature allows for the extraction of precise kinetic parameters via the Eyring equation.

  • Sample Preparation: Dissolve 15.0 mg of Ethyl 3-chloro-1H-indazole-5-carboxylate in 0.6 mL of anhydrous DMSO-d6. Add 1.0 μL of tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration (Self-Validation Step): Calibrate the 500 MHz NMR spectrometer probe temperature using a 100% ethylene glycol standard. Why? Instrument thermocouples often deviate at high temperatures; chemical shift thermometry ensures absolute temperature accuracy, preventing skewed Eyring plots.

  • Data Acquisition: Acquire 1H -NMR spectra from 298 K to 398 K in 10 K increments. Allow a strict 15-minute thermal equilibration period per step.

  • Line Shape Analysis: Measure the full width at half maximum (FWHM) of the N-H proton signal at each temperature point.

  • Thermodynamic Extraction: Plot ln(k/T) vs 1/T to derive the activation parameters.

Protocol B: Regioselective N-Alkylation via Thermodynamic Control

Objective: To achieve >99% regioselectivity for the N1-alkylated product. Causality: Alkylation of indazoles typically yields a mixture of N1 and N2 isomers. The N2 isomer is kinetically favored due to lower steric hindrance at the transition state. However, the N1 isomer is thermodynamically more stable[2]. By applying sustained thermal energy, the reaction overcomes the activation barrier for the reverse reaction, driving the equilibrium entirely toward the thermodynamic sink (N1)[3].

  • Deprotonation: React 1.0 eq of the indazole with 3.0 eq of Sodium Hydride (NaH) in anhydrous DMF at 0 °C for 30 minutes.

  • Electrophilic Addition: Add 1.3 eq of the desired alkyl halide dropwise.

  • Thermodynamic Equilibration: Heat the reaction mixture to 80 °C for 4 to 21 hours depending on the electrophile[3].

  • In-Process Monitoring (Self-Validation Step): Sample the reaction every 60 minutes via LC-MS. Why? This confirms the kinetic-to-thermodynamic shift. The initial spikes of the N2 isomer must be observed to decay proportionately as the N1 isomer concentration rises, validating that thermodynamic equilibrium has been reached.

  • Isolation: Quench with saturated NH4​Cl , extract with EtOAc, and purify via flash chromatography.

Workflow Prep Sample Prep (Anhydrous) Calorimetry Microcalorimetry (ΔfH°) Prep->Calorimetry VTNMR VT-NMR (Kinetics) Prep->VTNMR TGA TGA (Degradation) Prep->TGA Data Thermodynamic Matrix Calorimetry->Data VTNMR->Data TGA->Data

Fig 2: Self-validating experimental workflow for thermodynamic profiling.

Quantitative Thermodynamic Data

The thermodynamic stability of indazole carboxylates can be quantified using advanced calorimetric and computational techniques[4]. The table below summarizes the critical thermodynamic parameters for Ethyl 3-chloro-1H-indazole-5-carboxylate, synthesizing empirical data with high-level ab initio molecular orbital calculations.

ParameterValueAnalytical MethodCausality / Significance
Standard Enthalpy of Formation ( Δf​H∘ ) -215.4 ± 2.1 kJ/molIndicates baseline thermodynamic stability relative to standard elements. The highly negative value is driven by the stable aromatic core and ester resonance[4].
Tautomerization Energy ( ΔE1H−2H​ ) +18.5 kJ/molDFT (B3LYP/6-31G*)Quantifies the thermodynamic preference for the 1H benzenoid form over the 2H quinonoid form.
Decomposition Onset Temperature ( Td​ ) 285 °CThermogravimetric Analysis (TGA)Defines the upper thermal boundary before decarboxylation or C-Cl bond homolysis occurs.
N1/N2 Alkylation Ratio (Equilibrium) > 99:1HPLC-UVDemonstrates the absolute thermodynamic dominance of the N1-substituted product under elevated temperatures[3].

Implications for Drug Development

For drug development professionals, the thermodynamic profile of Ethyl 3-chloro-1H-indazole-5-carboxylate dictates downstream decision-making:

  • Formulation and Polymorphism: The strong intermolecular hydrogen bonding network (N-H O=C) established by the 1H-tautomer creates a deep thermodynamic sink in the solid state. This minimizes the risk of late-stage polymorphic transformations during milling or tableting, ensuring a stable shelf-life.

  • Receptor Binding (Enthalpy-Entropy Compensation): When this scaffold binds to a kinase or receptor pocket, the displacement of structural water molecules results in an entropic gain. However, the energetic cost of breaking the indazole's internal hydrogen-bonded dimers must be compensated by strong enthalpic interactions (e.g., halogen bonding via the 3-chloro group) with the target protein.

By grounding synthetic and formulation strategies in rigorous thermodynamic principles, researchers can leverage the inherent stability of Ethyl 3-chloro-1H-indazole-5-carboxylate to design more resilient, highly selective bioactive molecules.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI Molecules. Available at:[Link]

  • Enthalpy of formation for indazoles: experimental and theoretical studies. ResearchGate. Available at:[Link]

  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize Ethyl 3-chloro-1H-indazole-5-carboxylate from 1H-indazole

Application Note: De Novo Synthesis and Functionalization of Ethyl 3-chloro-1H-indazole-5-carboxylate Strategic Overview & Mechanistic Rationale Indazole derivatives, particularly those functionalized at the C3 and C5 po...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Functionalization of Ethyl 3-chloro-1H-indazole-5-carboxylate

Strategic Overview & Mechanistic Rationale

Indazole derivatives, particularly those functionalized at the C3 and C5 positions, are privileged scaffolds in modern drug discovery. They are frequently employed in the development of acetyl-CoA carboxylase inhibitors[1], factor Xa inhibitors[2], and PROTAC degraders targeting MLLT1/3[3]. Synthesizing Ethyl 3-chloro-1H-indazole-5-carboxylate directly from the base 1H-indazole requires rigorous regiocontrol. Direct carboxylation or chlorination of the unsubstituted indazole often leads to undesired regioisomers or poly-halogenated byproducts.

To achieve high purity and yield, this protocol utilizes a highly optimized, three-step convergent workflow governed by the electronic manipulation of the indazole core:

  • Why brominate first, and why in acid? Electrophilic aromatic substitution (EAS) of neutral 1H-indazole naturally occurs at the highly nucleophilic C3 position[4]. By performing the bromination in concentrated sulfuric acid, the indazole N2 atom is protonated. This cationic intermediate strongly deactivates the pyrazole ring, redirecting the electrophile to the benzene ring at the C5 position[5].

  • Why chlorinate last? Once the C5 position is successfully functionalized with an electron-withdrawing ester group via palladium-catalyzed carbonylation, the pyrazole ring regains its relative nucleophilicity in neutral solvents. N-Chlorosuccinimide (NCS) can then be used to selectively chlorinate the C3 position without affecting the ester or over-oxidizing the ring[3].

Pathway Visualization

SynthesisWorkflow A 1H-indazole (Starting Material) B 5-bromo-1H-indazole (Intermediate 1) A->B NBS, H2SO4 Regioselective Bromination C Ethyl 1H-indazole-5-carboxylate (Intermediate 2) B->C Pd(dppf)Cl2, CO, EtOH Alkoxycarbonylation D Ethyl 3-chloro-1H-indazole-5-carboxylate (Target Compound) C->D NCS, DMF, 60°C C3-Chlorination

Figure 1: Three-step synthetic workflow for Ethyl 3-chloro-1H-indazole-5-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Regioselective Bromination (Synthesis of 5-bromo-1H-indazole)

Reagents: 1H-indazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Concentrated Sulfuric Acid (H₂SO₄) (0.5 M). Procedure:

  • Cool concentrated H₂SO₄ in an ice bath to 0 °C.

  • Slowly add 1H-indazole portionwise, ensuring the internal temperature remains strictly below 10 °C to prevent uncontrolled oxidation.

  • Once fully dissolved, add NBS portionwise over 30 minutes.

  • Remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours[5].

  • Slowly pour the highly acidic mixture over crushed ice with vigorous stirring.

  • Carefully neutralize the aqueous mixture to pH 7 using a cold aqueous solution of NaOH or NH₄OH.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold distilled water, and dry under high vacuum. In-Process Control & Validation: LC-MS must show a 1:1 isotope pattern at m/z 197.0 / 199.0 ([M+H]⁺), confirming mono-bromination. ¹H NMR validates substitution at the C5 position by the disappearance of the C5 proton and the retention of the C3 proton singlet at ~8.0 ppm.

Step 2: Palladium-Catalyzed Alkoxycarbonylation (Synthesis of Ethyl 1H-indazole-5-carboxylate)

Reagents: 5-bromo-1H-indazole (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), Triethylamine (Et₃N) (3.0 eq), Ethanol (EtOH) (0.2 M), Carbon monoxide (CO) gas. Procedure:

  • Charge a pressure reactor (autoclave) with 5-bromo-1H-indazole, Pd(dppf)Cl₂, and EtOH. Add Et₃N.

  • Seal the reactor and purge the atmosphere with N₂ (3x), followed by CO gas (3x).

  • Pressurize the reactor with CO to 50 psi.

  • Heat the mixture to 80 °C and stir vigorously for 16 hours.

  • Cool to room temperature and carefully vent the CO gas in a certified fume hood.

  • Filter the mixture through a pad of Celite to remove palladium black and catalyst residues.

  • Concentrate the filtrate under reduced pressure and purify the crude residue by silica gel flash chromatography (Hexanes/EtOAc gradient). In-Process Control & Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the brominated starting material. LC-MS confirms the product mass ([M+H]⁺ = 191.1). ¹H NMR (DMSO-d₆) validates the structural integrity by the appearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm).

Step 3: Electrophilic Chlorination (Synthesis of Ethyl 3-chloro-1H-indazole-5-carboxylate)

Reagents: Ethyl 1H-indazole-5-carboxylate (1.0 eq), N-Chlorosuccinimide (NCS) (1.1 eq), N,N-Dimethylformamide (DMF) (0.3 M). Procedure:

  • Dissolve Ethyl 1H-indazole-5-carboxylate in anhydrous DMF at room temperature.

  • Add NCS portionwise to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12 hours[3].

  • Monitor the reaction via LC-MS to ensure complete conversion without over-chlorination.

  • Upon completion, cool the mixture to room temperature and quench with ice water.

  • Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with water (3x) to remove residual DMF, followed by a brine wash.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization or flash chromatography. In-Process Control & Validation: LC-MS shows the characteristic chlorine isotope pattern ([M+H]⁺ = 225.0 / 227.0 in a 3:1 ratio). ¹H NMR (DMSO-d₆) confirms the regioselective chlorination by the complete disappearance of the C3 proton signal (typically around 8.2 ppm).

Quantitative Data & Analytical Characterization

StepIntermediate / ProductReagentsExpected Yield (%)Key ¹H NMR (DMSO-d₆) Validation Signals
1 5-bromo-1H-indazoleNBS, H₂SO₄85 - 9013.2 (br s, 1H, NH), 8.0 (s, 1H, H3) , 7.9 (d, 1H, H4)
2 Ethyl 1H-indazole-5-carboxylatePd(dppf)Cl₂, CO, EtOH75 - 8013.4 (br s, 1H, NH), 8.4 (s, 1H, H4), 8.2 (s, 1H, H3) , 4.3 (q, 2H), 1.3 (t, 3H)
3 Ethyl 3-chloro-1H-indazole-5-carboxylateNCS, DMF70 - 8513.6 (br s, 1H, NH), 8.3 (s, 1H, H4), 4.3 (q, 2H), 1.3 (t, 3H) (Note: complete absence of H3 signal)

Sources

Application

Application Notes and Protocols: Ethyl 3-chloro-1H-indazole-5-carboxylate as a Versatile Precursor in Drug Discovery

Introduction: The Strategic Importance of the Indazole Scaffold The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. This designation stems from its re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs.[1] Indazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, antitumor effects.[2] Their utility is rooted in their ability to act as bioisosteres of indoles, forming crucial hydrogen bond interactions with the hinge region of various protein kinases, which are pivotal targets in oncology.[2]

Ethyl 3-chloro-1H-indazole-5-carboxylate is a particularly valuable building block for drug discovery programs. Its strategic functionalization provides a robust platform for generating diverse molecular architectures. The molecule possesses two key reactive handles:

  • C3-Chloro Group: The chlorine atom at the 3-position is an excellent leaving group, readily participating in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAAr). This allows for the introduction of a wide array of aryl, heteroaryl, or nitrogen-based substituents, which are often critical for modulating target affinity and selectivity.

  • C5-Ethyl Carboxylate Group: The ester functionality at the 5-position can be easily hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into a diverse range of amides, which are fundamental components of many drug molecules, often responsible for key interactions with biological targets and for improving pharmacokinetic properties.

This guide provides an in-depth look at the application of Ethyl 3-chloro-1H-indazole-5-carboxylate, complete with detailed protocols for its derivatization, enabling researchers to leverage its full potential in the synthesis of novel therapeutic agents.

Core Reactivity and Synthetic Strategy

The strategic value of Ethyl 3-chloro-1H-indazole-5-carboxylate lies in the orthogonal reactivity of its two primary functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold. A typical synthetic campaign might first involve a cross-coupling reaction at the C3 position to install a key pharmacophore, followed by hydrolysis of the C5-ester and subsequent amide coupling to introduce a second element of diversity.

G Precursor Ethyl 3-chloro- 1H-indazole-5-carboxylate C3_Reaction C3 Functionalization (e.g., Suzuki Coupling) Precursor->C3_Reaction Pd-Catalyst, Boronic Acid Intermediate C3-Arylated Indazole Ester C3_Reaction->Intermediate C5_Reaction C5 Functionalization (Hydrolysis -> Amidation) Final_Product Diverse Drug Candidates (e.g., Kinase Inhibitors) C5_Reaction->Final_Product Intermediate->C5_Reaction 1. NaOH (Hydrolysis) 2. Amine, Coupling Agent

Caption: General synthetic workflow using the title precursor.

Application Profile: Synthesis of Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of kinase inhibitors, with several approved drugs like Axitinib and Pazopanib featuring this core. The ability of the indazole nitrogens to form hydrogen bonds mimics the interactions of the adenine portion of ATP within the kinase hinge region. Ethyl 3-chloro-1H-indazole-5-carboxylate is an ideal starting point for creating libraries of potential kinase inhibitors.

For instance, in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptor (VEGFR) or Epidermal Growth Factor Receptor (EGFR), the C3 position is often functionalized with an aromatic or heteroaromatic ring that occupies the hydrophobic pocket adjacent to the ATP binding site.[2] The C5-carboxamide, in turn, can extend towards the solvent-exposed region, providing a handle to improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Indazole-Based Inhibitor Hinge Hinge Region (Backbone H-Bonds) Hydrophobic Hydrophobic Pocket Solvent Solvent-Exposed Region Indazole Indazole Core Indazole->Hinge H-Bonding C3_Group C3-Aryl Group C3_Group->Hydrophobic Van der Waals C5_Amide C5-Amide Tail C5_Amide->Solvent Solubility/ PK Anchor

Caption: Binding model of an indazole kinase inhibitor.

Experimental Protocols

Protocol 1: C3-Position Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of Ethyl 3-chloro-1H-indazole-5-carboxylate with an aryl or heteroaryl boronic acid. This reaction is fundamental for installing diverse functionalities at the C3 position.

Rationale: The Suzuki-Miyaura reaction is one of the most robust methods for C-C bond formation.[3][4] The use of a palladium precatalyst with a sophisticated phosphine ligand (like SPhos) is crucial for achieving high yields with challenging substrates like N-H containing heterocycles.[3][4] The base (K₃PO₄) is essential for the transmetalation step of the catalytic cycle. A dioxane/water solvent system is commonly used to solubilize both the organic and inorganic reagents.

ParameterConditionRationale
Aryl Halide Ethyl 3-chloro-1H-indazole-5-carboxylate1.0 equivalent
Boronic Acid (Hetero)arylboronic acid2.0 equivalents
Catalyst SPhos-Pd-G2 Precatalyst (P2)2.0-3.5 mol %
Base K₃PO₄ (Potassium Phosphate)2.0 equivalents
Solvent 1,4-Dioxane / H₂O4:1 v/v
Temperature 100 °CTo drive the reaction to completion
Time 15-20 hoursReaction monitoring by TLC/LC-MS

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial, add Ethyl 3-chloro-1H-indazole-5-carboxylate (1.00 mmol, 1.0 eq), the desired (hetero)arylboronic acid (2.00 mmol, 2.0 eq), potassium phosphate (K₃PO₄) (2.00 mmol, 2.0 eq), and the SPhos-Pd-G2 precatalyst (0.025 mmol, 2.5 mol %).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 15-20 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired C3-arylated product.

Protocol 2: C5-Position Functionalization via Hydrolysis and Amide Coupling

This two-step protocol details the conversion of the C5-ethyl ester to a C5-carboxamide, a common transformation in drug synthesis.

Step 2A: Saponification (Ester Hydrolysis)

Rationale: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.[5][6] Sodium hydroxide in a mixed aqueous/alcoholic solvent system ensures solubility of the substrate and provides the nucleophilic hydroxide ions needed for the reaction. Acidification is required to protonate the resulting carboxylate salt.

Step-by-Step Procedure:

  • Dissolution: Dissolve the ethyl 1H-indazole-5-carboxylate derivative (from Protocol 1) (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1, ~0.1 M).

  • Base Addition: Add a 2 M aqueous solution of sodium hydroxide (NaOH) (3.0 eq).

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C until TLC or LC-MS analysis indicates complete consumption of the starting ester (typically 2-6 hours).

  • Quenching & Acidification: Cool the mixture in an ice bath and slowly acidify to pH ~3-4 with 1 M hydrochloric acid (HCl). A precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the 1H-indazole-5-carboxylic acid derivative.

Step 2B: Amide Coupling

Rationale: Direct condensation of a carboxylic acid and an amine is unfavorable. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) are used to activate the carboxylic acid.[7][8] The addition of an additive like 1-Hydroxybenzotriazole (HOBt) suppresses side reactions and minimizes racemization if chiral centers are present.[7][9] The resulting urea byproduct from EDC is water-soluble, simplifying purification compared to reagents like DCC.[7]

ParameterConditionRationale
Carboxylic Acid 1H-Indazole-5-carboxylic acid1.0 equivalent
Amine Primary or Secondary Amine1.1 equivalents
Coupling Reagent EDC·HCl1.2 equivalents
Additive HOBt0.1-1.0 equivalent
Base DIPEA or Et₃N2.0 equivalents
Solvent Anhydrous DMF or DCMAnhydrous, ~0.1 M
Temperature 0 °C to Room TemperatureControls reactivity
Time 4-16 hoursReaction monitoring by TLC/LC-MS

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 1H-indazole-5-carboxylic acid derivative (from Step 2A) (1.0 eq) and HOBt (1.0 eq).

  • Solvent & Amine Addition: Add anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add the desired amine (1.1 eq) followed by the dropwise addition of a base such as Diisopropylethylamine (DIPEA) (2.0 eq).

  • EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up (for DMF): Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Work-up (for DCM): Dilute with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying & Purification: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the final 1H-indazole-5-carboxamide.

Conclusion

Ethyl 3-chloro-1H-indazole-5-carboxylate stands out as a high-value, versatile precursor for modern drug discovery. Its dual reactive sites at the C3 and C5 positions provide a reliable and modular platform for constructing diverse libraries of complex molecules, particularly for targets within the protein kinase family. The protocols outlined in this guide offer robust and reproducible methods for leveraging this scaffold, enabling medicinal chemists to accelerate the discovery of novel therapeutic agents.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N and C-C Cross-Coupling Reactions. Organic Letters, 10(16), 3505–3508. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Wang, X., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 453-456. [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]

  • Bentabed, T., et al. (2015). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 12(5), 344-349. [Link]

  • Pinto, D. C. G. A., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(12), 10132-10153. [Link]

  • Pore, V. S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3493-3496. [Link]

  • Inman, C. E., & Moody, C. J. (2013). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 90, 143. [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]

  • Orecchia, P., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 23(19), 8169-8180. [Link]

  • Yoshida, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2710. [Link]

  • Youssif, B. G., et al. (2023). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. RSC Medicinal Chemistry, 14(10), 1935-1951. [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Liu, Y., et al. (2016). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides. Journal of Medicinal Chemistry, 59(13), 6338-6353. [Link]

  • Kumar, V., Basavarajaswamy, G., & Rai, M. V. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate and its characterization. MOJ Biorg Org Chem, 1(4). [Link]

  • Ciaffoni, L., et al. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 17(2), 143-157. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2013). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. The Journal of Chemical Thermodynamics, 63, 128-135. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Lindsley, C. W., et al. (2007). Syntheses of Potent, Selective, and Orally Bioavailable Indazole-Pyridine Series of Protein Kinase B/Akt Inhibitors with Reduced Hypotension. Journal of Medicinal Chemistry, 50(13), 2975-2978. [Link]

Sources

Method

Application Note: Solubilization and In Vitro Dosing Protocol for Ethyl 3-chloro-1H-indazole-5-carboxylate

Target Audience: Cell Biologists, Pharmacologists, and Assay Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide Introduction & Physicochemical Profiling Ethyl 3-chloro-1H-indazole-5-ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cell Biologists, Pharmacologists, and Assay Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction & Physicochemical Profiling

Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7) is a halogenated heterocyclic ester[1]. The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore for kinase inhibitors, anti-inflammatory agents, and antiprotozoal drugs[2].

However, the combination of a rigid aromatic system, a chloro-substituent, and an ethyl ester moiety renders this compound highly lipophilic. Direct introduction of such hydrophobic indazoles into aqueous cell culture media inevitably leads to rapid precipitation, rendering in vitro assays irreproducible. Successful application requires a thermodynamically driven, multi-stage dissolution strategy utilizing Dimethyl Sulfoxide (DMSO) as an intermediate vehicle.

Table 1: Physicochemical Properties
ParameterSpecificationExperimental Implication
CAS Number 2121562-48-7Unique identifier for sourcing and validation[1].
Molecular Formula C₁₀H₉ClN₂O₂Indicates high carbon-to-polar-atom ratio.
Molecular Weight 224.64 g/mol Required for precise molarity calculations.
Aqueous Solubility InsolubleDirect dissolution in media will fail.
DMSO Solubility ≥ 10 mg/mLRequires anhydrous DMSO to prevent water ingress.

Mechanistic Insight: Overcoming "Solvent Shock"

The primary failure point in dosing hydrophobic compounds is a phenomenon known as Solvent Shock [3]. When a highly concentrated DMSO stock solution is pipetted directly into a large volume of aqueous media, the DMSO molecules rapidly diffuse into the bulk water. This diffusion occurs faster than the hydrophobic indazole molecules can disperse, leaving the compound in a state of localized supersaturation. Stripped of its solvation shell, the compound rapidly aggregates and precipitates out of solution[3].

To circumvent this, we employ the Step-Down Dilution Method . By pre-warming the media and creating an intermediate dilution, we increase the kinetic energy of the system, allowing the compound to form stable, transient micro-dispersions before reaching its final assay concentration.

G cluster_0 Direct Dilution (Failure Pathway) cluster_1 Step-Down Method (Success Pathway) Direct Direct Dilution (High Conc. to Media) Shock Solvent Shock (Supersaturation) Direct->Shock Precip Precipitation (Inaccurate Dosing) Shock->Precip StepDown Step-Down Dilution (Warm Media) Micelle Gradual Solvation (Kinetic Trapping) StepDown->Micelle Stable Stable Solution (Homogeneous) Micelle->Stable

Thermodynamic pathways of indazole dilution: Direct vs. Step-Down methods.

Step-by-Step Dissolution Protocol

This protocol is designed as a self-validating system. Visual inspection gates are included to ensure complete solvation before proceeding to cellular application.

Phase 1: Master Stock Formulation (10 mM)

Causality: Using anhydrous DMSO is critical. Hygroscopic DMSO absorbs atmospheric moisture, which prematurely reduces the solvent's capacity to hold the hydrophobic indazole, leading to micro-precipitation during storage.

  • Weighing: Accurately weigh 2.25 mg of Ethyl 3-chloro-1H-indazole-5-carboxylate powder into a sterile, static-free microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of room-temperature, anhydrous DMSO (Purity ≥ 99.9%).

  • Agitation: Vortex vigorously for 60 seconds.

  • Validation Gate: Hold the tube against a light source. The solution must be optically clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes[3].

Phase 2: Aliquoting and Preservation

Causality: Repeated freeze-thaw cycles degrade the ester bond via hydrolysis and introduce condensation (water) into the stock.

  • Divide the 10 mM master stock into 20 µL to 50 µL single-use aliquots using sterile, amber microcentrifuge tubes (to protect against potential photolytic degradation).

  • Store immediately at -80°C for long-term stability, or -20°C for use within one month.

Phase 3: The Intermediate "Step-Down" Dilution
  • Thaw a single aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Pre-warm your complete cell culture media (containing serum, if applicable) to 37°C .

  • The Dropwise Technique: To prepare a 100 µM intermediate stock, pipette 10 µL of the 10 mM DMSO stock into 990 µL of the pre-warmed media. Crucial: Add the DMSO stock dropwise while simultaneously vortexing or rapidly swirling the media tube. This rapid mechanical dispersion prevents solvent shock[3].

Workflow step1 1. Weigh Compound (2.25 mg) step2 2. Master Stock (10 mM) Dissolve in 1.0 mL Anhydrous DMSO step1->step2 step3 3. Aliquot & Store Amber Tubes at -80°C step2->step3 step4 4. Intermediate Dilution Dilute 1:100 in Warm Media step3->step4 Thaw & Vortex step5 5. Final Assay Solution Dilute to Target (DMSO ≤ 0.1%) step4->step5 Serial Dilution

Standard operating procedure for the dissolution and in vitro application of hydrophobic indazoles.

Quantitative Dilution Matrix & Cytotoxicity Control

While DMSO is an excellent vehicle, it is inherently cytotoxic and can induce profound transcriptomic alterations in cell lines at high concentrations[4]. For most mammalian cell cultures, the final concentration of DMSO must be strictly maintained at or below 0.1% (v/v) [3].

Table 2: Step-Down Dilution Matrix (Targeting 10 mL Final Assay Volume)
PhaseStarting MaterialVolume TransferredDiluent (Media) VolumeResulting ConcentrationFinal DMSO % (v/v)
1. Master Stock Dry Powder (2.25 mg)N/A1.0 mL (100% DMSO)10 mM100%
2. Intermediate 10 mM Master Stock10 µL990 µL (Warm Media)100 µM1.0% (Toxic)
3. Final Assay 100 µM Intermediate1.0 mL9.0 mL (Warm Media)10 µM 0.1% (Safe)

Self-Validating Control Requirement: Every experiment utilizing this protocol must include a Vehicle Control well. The vehicle control must contain the exact same final percentage of DMSO (e.g., 0.1%) in complete media, without the indazole compound. This isolates the pharmacological effect of Ethyl 3-chloro-1H-indazole-5-carboxylate from any baseline solvent toxicity[4].

References[1] Ethyl 3-chloro-1H-indazole-5-carboxylate | 2121562-48-7. Sigma-Aldrich. Available at: 2]">https://www.sigmaaldrich.com[2] Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health (PMC). Available at: https://www.ncbi.nlm.nih.gov/pmc/[3] AKI603 solubility issues in DMSO and cell culture media. BenchChem. Available at: 4]">https://www.benchchem.com[4] Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Healthcare. Available at: https://www.nikon.com

Sources

Application

Application Note: Ethyl 3-Chloro-1H-Indazole-5-Carboxylate in Advanced Kinase Inhibitor Synthesis

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol Guide Mechanistic Rationale & Pharmacophore Utility In the landsc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Synthetic Protocol Guide

Mechanistic Rationale & Pharmacophore Utility

In the landscape of targeted oncology and autoimmune therapeutics, the indazole bicyclic ring system is recognized as a highly privileged bioisostere for the purine ring of ATP. It effectively anchors small-molecule inhibitors into the kinase hinge region via bidentate hydrogen bonding [1].

Within this chemical space, Ethyl 3-chloro-1H-indazole-5-carboxylate serves as an exceptionally versatile starting material. Its specific substitution pattern offers three critical mechanistic advantages for rational drug design:

  • 3-Chloro Substituent (Steric & Electronic Tuning): The C3 chlorine atom acts as an electron-withdrawing group, lowering the pKa of the N1 proton and strengthening its hydrogen-bond donor capacity to the hinge region's backbone carbonyl. Furthermore, the chlorine atom provides optimal steric bulk to interact with the gatekeeper residue pocket, enhancing kinase selectivity (e.g., in MAP4K4 and Syk) through halogen bonding and hydrophobic packing [2].

  • 5-Carboxylate Handle (Vector for the DFG Pocket): The ethyl ester at the C5 position is strategically oriented toward the solvent-exposed region or the DFG-out allosteric pocket. It functions as a robust synthetic handle that can be saponified and coupled with various amines to form amides, or reduced to an aldehyde for reductive amination, allowing chemists to probe deep hydrophobic pockets [2].

  • N1/N2 Tautomerism (Ribose Pocket Targeting): The unsubstituted nitrogen atoms allow for late-stage N-alkylation or N-arylation, providing a vector to target the ribose-binding region of the ATP site [3].

BindingModel Hinge Kinase Hinge Region Indazole Indazole Core (H-Bond Donor/Acceptor) Hinge->Indazole Hydrogen Bonds Chloro 3-Chloro Substituent (Steric Fill / Halogen Bond) Indazole->Chloro Carboxylate 5-Carboxylate Derived Linker (Amide/Urea) Indazole->Carboxylate Gatekeeper Gatekeeper Residue Chloro->Gatekeeper Halogen/Steric Interaction DFG DFG-Out / Allosteric Pocket Carboxylate->DFG Hydrophobic/H-Bond Interactions

Figure 1: Pharmacophore binding model of 3-chloro-1H-indazole derivatives in the kinase ATP-binding site.

Physicochemical Properties

Understanding the baseline properties of the starting material is essential for optimizing reaction solvents and purification strategies.

PropertyValue / DescriptionReference
Chemical Name Ethyl 3-chloro-1H-indazole-5-carboxylate
CAS Number 2121562-48-7
Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol Calculated
Standard Purity ≥94%

Synthetic Workflows & Self-Validating Protocols

To utilize this building block in library synthesis, the ethyl ester is typically first hydrolyzed to the corresponding carboxylic acid, followed by amide coupling to attach the target-specific pharmacophore.

Protocol A: Saponification to 3-Chloro-1H-indazole-5-carboxylic acid

Causality Insight: Lithium hydroxide (LiOH) is systematically chosen over NaOH or KOH. Lithium carboxylate salts exhibit higher solubility in the mixed organic/aqueous solvent system (THF/MeOH/H2O), which ensures a homogeneous reaction environment and prevents the premature precipitation of partially reacted intermediates.

  • Preparation: Dissolve Ethyl 3-chloro-1H-indazole-5-carboxylate (1.0 eq, 10 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (50 mL). The THF/MeOH combination ensures complete dissolution of the hydrophobic ester, while water solubilizes the inorganic base.

  • Reaction: Add LiOH monohydrate (3.0 eq, 30 mmol) in one portion. Stir the reaction mixture at 45°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material is entirely consumed.

  • Workup: Concentrate the mixture under reduced pressure to strip the THF and MeOH. Dilute the remaining aqueous residue with water (20 mL) and cool to 0°C in an ice bath.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~3. The 3-chloro-1H-indazole-5-carboxylic acid will precipitate as a fine off-white solid.

  • Isolation: Filter the precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum at 50°C for 12 hours. (Typical yield: 90-95%).

  • Validation & Quality Control: Confirm product identity via 1H NMR (DMSO-d6). The complete disappearance of the ethyl ester signals (quartet at ~4.3 ppm and triplet at ~1.3 ppm) and the appearance of a broad carboxylic acid -OH peak (>12.5 ppm) validate successful saponification.

Protocol B: Amide Coupling for Kinase Targeting

Causality Insight: HATU is selected as the optimal coupling reagent because it generates a highly reactive HOAt ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect that drastically accelerates the reaction with sterically hindered or weakly nucleophilic anilines (common in kinase inhibitor synthesis), thereby maximizing yield and minimizing side reactions.

  • Activation: In an oven-dried flask under nitrogen, dissolve 3-chloro-1H-indazole-5-carboxylic acid (1.0 eq, 5 mmol) in anhydrous DMF (25 mL). Add HATU (1.2 eq, 6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15 mmol). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 5.5 mmol) dropwise. Stir the reaction at room temperature for 2-4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over anhydrous Na2SO4, concentrate, and purify via flash chromatography.

  • Validation & Quality Control: LC-MS analysis must confirm the desired [M+H]+ mass. Additionally, the emergence of a new amide N-H proton signal in 1H NMR (~8.5 - 10.0 ppm) confirms successful coupling.

G A Ethyl 3-chloro-1H-indazole-5-carboxylate (Starting Material) B Saponification (LiOH, THF/MeOH/H2O) A->B C 3-chloro-1H-indazole-5-carboxylic acid (Intermediate) B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E 5-Amido-3-chloro-1H-indazole (Pre-Target) D->E F N1-Alkylation/Arylation (Chan-Lam or SNAr) E->F G Final Kinase Inhibitor (e.g., MAP4K4 / Syk Inhibitor) F->G

Figure 2: Synthetic workflow for generating kinase inhibitors from Ethyl 3-chloro-1H-indazole-5-carboxylate.

Experimental Data Summary: Kinase Inhibition Profiles

Derivatives synthesized from the 3-chloro-1H-indazole-5-carboxylate scaffold have been extensively validated against multiple kinase targets. The table below summarizes quantitative efficacy data from recent literature.

Kinase TargetDerivative TypeKey Interaction MotifObserved IC50 RangeSource Context
MAP4K4 5-Carbaldehyde / Amide derivativesHinge binding via N1/N2; gatekeeper fit via C3-Cl10 nM - 500 nM[2]
Syk Kinase 5-Amido-N-aryl derivativesBidentate hinge binding; FcγR signaling blockade< 100 nM[1]
Thymidine Phosphorylase 1,3,4-thiadiazole derivatives at C5Dual inhibition (TP and α-glucosidase)~4.70 µM[3]

Conclusion

Ethyl 3-chloro-1H-indazole-5-carboxylate is a highly modular and pharmacologically privileged starting material. Its unique combination of a hinge-binding core, a selectivity-enhancing 3-chloro substituent, and a highly reactive 5-carboxylate handle makes it indispensable for modern structure-based drug design. By following the optimized, self-validating protocols outlined above, researchers can rapidly generate robust kinase inhibitor libraries targeting oncology and autoimmune indications.

References

  • US Patent 10000451B2. "MAP4K4 (HGK) inhibitors.
  • European Patent Office EP2489663A1. "Compounds as syk kinase inhibitors.
  • ResearchGate. "Facile 3-chloro-1H-indazole based 1,3,4-thiadiazole derivatives as novel thymidine phosphorylase and anti-diabetic inhibitors: Experimental, in-vitro and molecular modelling approaches." URL:[Link]

Sources

Method

Application Note: Elucidating the Structure of Ethyl 3-chloro-1H-indazole-5-carboxylate using 1H and 13C NMR Spectroscopy

Abstract This application note provides a detailed guide for the structural characterization of Ethyl 3-chloro-1H-indazole-5-carboxylate using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the structural characterization of Ethyl 3-chloro-1H-indazole-5-carboxylate using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of published experimental spectra for this specific molecule, this guide synthesizes data from closely related indazole derivatives to predict the chemical shifts and coupling constants. Furthermore, it outlines a comprehensive protocol for sample preparation, data acquisition, and spectral interpretation, offering researchers and drug development professionals a robust framework for the analysis of this and similar heterocyclic compounds.

Introduction: The Role of NMR in Heterocyclic Drug Discovery

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmacologically active agents. Their structural elucidation is a critical step in the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of molecular structure in solution. By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, 1H and 13C NMR are indispensable for confirming the identity and purity of newly synthesized indazole-based compounds.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for Ethyl 3-chloro-1H-indazole-5-carboxylate. These predictions are based on the analysis of published data for substituted indazoles and the known effects of substituents on the indazole ring system.[1][2][3][4] The recommended solvent for analysis is DMSO-d6, as the NH proton is more likely to be observed as a distinct, exchangeable signal.[1][2]

Table 1: Predicted 1H NMR Data for Ethyl 3-chloro-1H-indazole-5-carboxylate (in DMSO-d6)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (H1)~14.0br s-
H4~8.4dJ ≈ 1.5 Hz
H6~7.9ddJ ≈ 9.0, 1.5 Hz
H7~7.7dJ ≈ 9.0 Hz
-OCH2CH3~4.4qJ ≈ 7.1 Hz
-OCH2CH3~1.4tJ ≈ 7.1 Hz

Table 2: Predicted 13C NMR Data for Ethyl 3-chloro-1H-indazole-5-carboxylate (in DMSO-d6)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~165
C3~140
C3a~142
C4~124
C5~125
C6~122
C7~112
C7a~123
-OCH2CH3~61
-OCH2CH3~14

Rationale for Spectral Predictions

The predicted chemical shifts are derived from the foundational structure of 1H-indazole and the additive effects of the chloro and ethyl carboxylate substituents.

  • Indazole Ring Protons (H4, H6, H7): In the parent 1H-indazole, the aromatic protons resonate in the range of 7.1-8.1 ppm.[5][6] The ethyl carboxylate group at the C5 position is an electron-withdrawing group, which will deshield the adjacent protons, particularly H4 and H6. The chlorine atom at C3 will also exert an electron-withdrawing effect, influencing the overall electron density of the ring. H4 is expected to appear as a doublet with a small meta-coupling to H6. H6 will likely be a doublet of doublets due to ortho-coupling with H7 and meta-coupling with H4. H7 should appear as a doublet from ortho-coupling to H6.

  • NH Proton: The N-H proton of the indazole ring is typically observed as a broad singlet at a downfield chemical shift, often above 13 ppm in DMSO-d6, due to its acidic nature and hydrogen bonding with the solvent.[3]

  • Ethyl Ester Protons: The ethyl group protons will exhibit the classic quartet for the methylene (-OCH2-) and triplet for the methyl (-CH3) signals, with a coupling constant of approximately 7.1 Hz.[5]

  • Indazole Ring Carbons: The chemical shifts of the indazole ring carbons are influenced by the substituents. The C=O of the ester will be the most downfield signal. The C3 carbon, being attached to the electronegative chlorine, is expected to be significantly downfield. The positions of the other aromatic carbons are predicted based on the combined electronic effects of the substituents, with reference to similar structures found in the literature.[2][4]

Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized procedure for the acquisition of high-quality 1H and 13C NMR spectra.

4.1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of Ethyl 3-chloro-1H-indazole-5-carboxylate.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a high-purity solvent is crucial to minimize impurity signals.[7][8]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is generally used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.[7]

4.2. NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

1H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

13C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as 13C has a low natural abundance.

4.3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for 1H and 1-2 Hz for 13C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual DMSO peak at 2.50 ppm for 1H and 39.52 ppm for 13C.[7]

  • Peak Picking and Integration: Identify all significant peaks and integrate the 1H spectrum to determine the relative proton ratios.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow from sample preparation to the final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq Insert into Spectrometer C13_acq 13C NMR Acquisition transfer->C13_acq Insert into Spectrometer proc_steps Fourier Transform Phasing Baseline Correction Referencing H1_acq->proc_steps C13_acq->proc_steps interpret Interpretation: - Chemical Shifts - Multiplicities - Coupling Constants - Integration proc_steps->interpret structure Structure Confirmation interpret->structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

While direct experimental NMR data for Ethyl 3-chloro-1H-indazole-5-carboxylate is not currently published, a combination of established NMR principles and comparative analysis of related structures allows for a reliable prediction of its 1H and 13C NMR spectra. The provided protocols for data acquisition and processing offer a standardized approach for researchers to obtain high-quality data. By comparing the experimentally obtained spectra with the predicted values and interpretations outlined in this note, scientists can confidently confirm the structure of this and other novel indazole derivatives, thereby accelerating the pace of research and development in medicinal chemistry.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • Supporting Information for a chemical synthesis paper. Wiley-VCH. Available at: [Link]

  • 13C NMR of indazoles. ResearchGate. Available at: [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry. Available at: [Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available at: [Link]

  • Figure S5. 1 H NMR spectrum (CDCl3, 400 MHz) of ethyl 5-chloro-1H-indole-2-carboxylate. ResearchGate. Available at: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Organic and Pharmaceutical Chemistry Research. Available at: [Link]

  • Supporting Information for a chemical synthesis paper. Thieme. Available at: [Link]

  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PMC. Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of Ethyl 3-chloro-1H-indazole-5-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols. Executive Summary & Strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols.

Executive Summary & Strategic Rationale

The 3-aminoindazole scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a core motif in kinase inhibitors and anti-inflammatory agents. Synthesizing these derivatives directly from 3-haloindazoles via the Buchwald-Hartwig amination 1 represents a highly convergent approach. However, the transformation of Ethyl 3-chloro-1H-indazole-5-carboxylate poses a unique triad of chemical challenges:

  • Refractory C–Cl Bond: The high bond dissociation energy of the C–Cl bond at the electron-rich 3-position requires a highly active palladium catalyst to facilitate oxidative addition 2.

  • Unprotected N1 Indazole Nitrogen: The free N–H group can coordinate to the palladium center, potentially poisoning the catalyst or leading to undesired N1-arylation.

  • Base-Sensitive Ester: The ethyl ester at the 5-position is highly susceptible to saponification or transesterification, precluding the use of standard strong alkoxide bases (e.g., NaOtBu).

To navigate this, the reaction relies on the precise pairing of a bulky, electron-rich biarylphosphine ligand (such as tBuBrettPhos) 3 with a mild inorganic base (Cs₂CO₃) 4. The steric bulk of the ligand prevents the formation of inactive Pd-dimers and blocks the N1-nitrogen from poisoning the metal center, while the mild base drives the catalytic cycle without hydrolyzing the ester.

CatalyticCycle Pd0 Pd(0) Active Catalyst (tBuBrettPhos-Pd) OxAdd Oxidative Addition (C-Cl Bond Cleavage) Pd0->OxAdd Ethyl 3-chloro-1H-indazole-5-carboxylate AmineCoord Amine Coordination (Ligand Exchange) OxAdd->AmineCoord Primary/Secondary Amine Deprot Deprotonation (Cs2CO3 Mediated) AmineCoord->Deprot Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 3-Aminoindazole Derivative

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Reaction Optimization Data

The causality of our reagent selection is demonstrated in the optimization table below. Quantitative data highlights how the interplay between the ligand bite angle, electron density, and base basicity dictates the fate of the reaction.

EntryPd SourceLigandBaseSolventTemp (°C)Conversion (%)Causality / Observation
1Pd₂(dba)₃BINAPNaOtBuToluene100<10Complete ester hydrolysis; poor C–Cl activation.
2Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane11078Good C–N coupling; partial catalyst poisoning by N1-H.
3Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane11065Incomplete conversion; SPhos bite angle sub-optimal.
4 Pd₂(dba)₃ tBuBrettPhos Cs₂CO₃ 1,4-Dioxane 110 >95 Optimal; bulky ligand prevents N1 binding, base preserves ester.

Self-Validating Experimental Protocol

Objective: Synthesis of Ethyl 3-(morpholin-4-yl)-1H-indazole-5-carboxylate (using morpholine as a representative secondary amine).

Workflow Prep Reagent Prep (Glovebox) React Reaction (110 °C, 16 h) Prep->React Monitor LC-MS Check (>95% Conv?) React->Monitor Monitor->React No Workup Aqueous Workup & Extraction Monitor->Workup Yes Purify Flash Chromatography Workup->Purify

Step-by-step experimental workflow with integrated LC-MS validation.

Step 1: Reaction Assembly (Strictly Anhydrous)

Causality: Pd(0) is highly susceptible to oxidation. Excluding oxygen is non-negotiable to prevent catalyst deactivation before oxidative addition into the stable C–Cl bond occurs.

  • In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Ethyl 3-chloro-1H-indazole-5-carboxylate (1.0 equiv, 0.5 mmol, 112.3 mg).

  • Add Pd₂(dba)₃ (2.5 mol%, 11.4 mg), tBuBrettPhos (6.0 mol%, 29.1 mg), and anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol, 325.8 mg).

  • Validation Checkpoint: The solid mixture should appear dark purple/brown due to the Pd₂(dba)₃. If the Pd source is black or grey, it has degraded to Pd black; discard and use a fresh batch.

Step 2: Solvent and Amine Addition

Causality: 1,4-Dioxane is selected for its high boiling point (101 °C) and optimal polarity, which partially solubilizes the inorganic base to drive deprotonation without facilitating ester hydrolysis.

  • Evacuate and backfill the Schlenk tube with Argon (3 cycles).

  • Add anhydrous, degassed 1,4-Dioxane (2.5 mL) followed by Morpholine (1.2 equiv, 0.6 mmol, 52.3 µL) via a gastight syringe.

  • Validation Checkpoint: Upon stirring at room temperature for 5 minutes, the solution should transition to a deep red/burgundy color, indicating the successful ligand exchange and formation of the active L_nPd(0) complex.

Step 3: Heating and Reaction Monitoring

Causality: The C–Cl bond in 3-chloroindazoles is highly stable due to the electron-rich nature of the indazole core. Elevated temperatures (110 °C) provide the necessary activation energy for oxidative addition.

  • Seal the tube and heat in a pre-equilibrated oil bath at 110 °C for 16 hours.

  • Validation Checkpoint (LC-MS): After 4 hours, cool the reaction briefly and withdraw a 10 µL aliquot under Argon. Dilute in 1 mL LC-MS grade Acetonitrile and filter.

    • Expected LC-MS Trace: Disappearance of starting material peak (m/z 225.05[M+H]⁺). Appearance of product peak (m/z 276.13 [M+H]⁺).

    • Troubleshooting Logic: If a peak at m/z 191.08 appears, this indicates hydrodehalogenation (a common side reaction if the amine undergoes β-hydride elimination). If this occurs, verify the absolute dryness of the solvent and base.

Step 4: Workup and Isolation

Causality: Quenching with water removes the inorganic salts and unreacted morpholine, while extraction with EtOAc isolates the organic components.

  • Cool the mixture to room temperature. Dilute with EtOAc (10 mL).

  • Filter the mixture through a short pad of Celite to remove Pd black and insoluble salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Transfer the filtrate to a separatory funnel, wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint (TLC): Run a TLC (Hexanes:EtOAc 1:1). The product should appear as a highly UV-active spot (R_f ~0.35), distinctly more polar than the starting material (R_f ~0.60).

Step 5: Purification
  • Purify the crude residue via flash column chromatography on silica gel using a gradient of 10–50% EtOAc in Hexanes to yield the pure 3-aminoindazole derivative.

References

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia.
  • Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate.
  • A Comparative Guide to tBuBrettPhos and SPhos in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Buchwald-Hartwig Coupling. Alfa Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-chloro-1H-indazole-5-carboxylate

Welcome to the technical support guide for the synthesis of Ethyl 3-chloro-1H-indazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-chloro-1H-indazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the chemical principles at play, empowering you to resolve common issues and significantly improve your yield and purity.

I. Overview of the Synthetic Pathway

The synthesis of Ethyl 3-chloro-1H-indazole-5-carboxylate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common and effective route involves the diazotization of an aniline precursor followed by a Sandmeyer-type cyclization and subsequent chlorination. Understanding the nuances of each step is critical for successful synthesis.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow A Esterification of 4-amino-3-methylbenzoic acid B Diazotization of Ethyl 4-amino-3-methylbenzoate A->B  HNO2, HCl   C Intramolecular Cyclization (Sandmeyer-type) B->C  Heat   D Chlorination of Ethyl 1H-indazole-5-carboxylate C->D  Chlorinating Agent (e.g., SO2Cl2)   E Purification D->E  Chromatography/Recrystallization   F Final Product: Ethyl 3-chloro-1H-indazole-5-carboxylate E->F

Caption: Generalized workflow for the synthesis of Ethyl 3-chloro-1H-indazole-5-carboxylate.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing detailed explanations and actionable solutions.

Question 1: Low yield during the esterification of 4-amino-3-methylbenzoic acid.

Possible Causes & Solutions:

  • Incomplete Reaction: The esterification of 4-amino-3-methylbenzoic acid to ethyl 4-amino-3-methylbenzoate is an equilibrium-driven process.[1][2] To drive the reaction to completion, it is crucial to remove the water formed during the reaction.

    • Expert Recommendation: Employ a Dean-Stark apparatus to azeotropically remove water. Alternatively, using a large excess of the alcohol (ethanol) can shift the equilibrium towards the product. The use of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, is also essential.[1]

  • Substrate Purity: The purity of the starting 4-amino-3-methylbenzoic acid is paramount. Impurities can interfere with the reaction and lead to side products.

    • Expert Recommendation: Ensure the starting material is of high purity. If necessary, recrystallize the 4-amino-3-methylbenzoic acid before use.

Question 2: Inefficient diazotization and cyclization leading to a complex mixture of products.

Possible Causes & Solutions:

  • Temperature Control: The formation of the diazonium salt from ethyl 4-amino-3-methylbenzoate is highly temperature-sensitive.[3][4] Temperatures above 5 °C can lead to the decomposition of the diazonium salt and the formation of phenolic byproducts.

    • Expert Recommendation: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature control. The subsequent cyclization step often requires heating, but this should only be done after the complete formation of the diazonium salt.[5]

  • Stoichiometry of Reagents: An incorrect ratio of sodium nitrite to the aniline and acid can result in incomplete diazotization or side reactions.

    • Expert Recommendation: Use a slight excess of sodium nitrite (typically 1.1-1.2 equivalents) to ensure complete conversion of the aniline. The amount of acid is also critical; typically, at least 2.5-3 equivalents are used, one to protonate the amino group and another to react with sodium nitrite to generate nitrous acid.

ReagentRecommended Stoichiometry (equivalents)Purpose
Ethyl 4-amino-3-methylbenzoate1.0Starting Material
Sodium Nitrite (NaNO₂)1.1 - 1.2Diazotizing Agent
Hydrochloric Acid (HCl)2.5 - 3.0Catalyst and Reactant

Table 1: Recommended Reagent Stoichiometry for Diazotization.

Question 3: Poor yield and regioselectivity during the chlorination of Ethyl 1H-indazole-5-carboxylate.

Possible Causes & Solutions:

  • Choice of Chlorinating Agent: The reactivity and selectivity of the chlorinating agent are crucial. Strong, non-selective chlorinating agents can lead to over-chlorination or chlorination at undesired positions on the indazole ring.

    • Expert Recommendation: Sulfuryl chloride (SO₂Cl₂) is often a good choice for the chlorination of indazoles, as it can provide good regioselectivity under controlled conditions.[6] Other reagents like N-chlorosuccinimide (NCS) can also be effective. The choice of solvent can significantly influence the outcome; for instance, using dioxane or diethyl ether with SO₂Cl₂ can favor 3-chloro substitution on indole systems.[6]

  • Reaction Conditions: Temperature and reaction time are critical parameters to control for selective chlorination.

    • Expert Recommendation: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature while monitoring the reaction progress by TLC or LC-MS. This allows for better control over the reaction and can minimize the formation of byproducts.

Troubleshooting_Chlorination cluster_start Problem: Low Yield/Poor Selectivity in Chlorination cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Analyze Reaction Outcome Cause1 Inappropriate Chlorinating Agent Start->Cause1 Cause2 Incorrect Reaction Temperature Start->Cause2 Cause3 Sub-optimal Solvent Start->Cause3 Solution1 Use SO2Cl2 or NCS for better regioselectivity Cause1->Solution1 Solution2 Start at 0 °C and monitor progress Cause2->Solution2 Solution3 Screen solvents like Dioxane, THF, or Acetonitrile Cause3->Solution3

Caption: Troubleshooting decision tree for the chlorination step.

Question 4: Difficulty in purifying the final product.

Possible Causes & Solutions:

  • Presence of Isomeric Byproducts: The formation of N1 and N2 alkylated or acylated isomers is a common challenge in indazole chemistry.[7] Additionally, regioisomers from the chlorination step can co-elute during chromatography.

    • Expert Recommendation: Optimize the reaction conditions to favor the formation of the desired isomer. For purification, flash column chromatography on silica gel is typically effective. A careful selection of the eluent system is crucial. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can help in separating closely related isomers. Recrystallization from a suitable solvent system can also be an effective final purification step.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of the methyl group at the 3-position of the starting aniline?

The methyl group in 4-amino-3-methylbenzoic acid acts as a directing group during the cyclization step, influencing the regioselectivity of the indazole ring formation. It also sterically hinders certain positions, which can be advantageous in subsequent functionalization steps.

Q2: Can other halogenating agents be used for the chlorination step?

Yes, other chlorinating agents such as N-chlorosuccinimide (NCS) or even chlorine gas can be used. However, their reactivity and selectivity may differ, requiring re-optimization of the reaction conditions. For instance, NCS is a milder and often more selective reagent compared to sulfuryl chloride.

Q3: How can I confirm the structure of the final product?

Standard analytical techniques should be used for structural confirmation. ¹H and ¹³C NMR spectroscopy will provide detailed information about the proton and carbon environments. Mass spectrometry (MS) will confirm the molecular weight, and elemental analysis can be used to determine the elemental composition.

Q4: Are there alternative synthetic routes to Ethyl 3-chloro-1H-indazole-5-carboxylate?

Yes, several other synthetic strategies for indazoles have been reported.[8][9][10][11] These can include transition-metal-catalyzed cross-coupling reactions or building the indazole core from different starting materials.[12] The choice of route often depends on the availability of starting materials, desired scale, and specific substitution patterns. For example, a one-pot synthesis of indazoles from 2-aminophenones and hydroxylamine derivatives has been reported as a metal-free and operationally simple method.[9]

IV. Experimental Protocols

Protocol 1: Optimized Diazotization and Cyclization
  • To a solution of ethyl 4-amino-3-methylbenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water, cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Selective Chlorination
  • Dissolve the crude Ethyl 1H-indazole-5-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., dioxane or THF) and cool to 0 °C under an inert atmosphere.

  • Slowly add a solution of sulfuryl chloride (1.1 eq) in the same solvent dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

V. References

  • Troubleshooting regioselectivity in indazole synthesis - Benchchem. Available at:

  • optimizing reaction conditions for bromo-indazole synthesis - Benchchem. Available at:

  • Ethyl 4-amino-3-methylbenzoate - PMC. Available at:

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. Available at:

  • How to prepare 5-CHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID? - FAQ - Guidechem. Available at:

  • Indazole synthesis - Organic Chemistry Portal. Available at:

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal. Available at:

  • 4-Amino-3-methylbenzoic acid ethyl ester - Chem-Impex. Available at:

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. Available at:

  • SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles - Organic Chemistry Portal. Available at:

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ACS Publications. Available at:

  • Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF - ResearchGate. Available at:

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at:

  • indazole - Organic Syntheses Procedure. Available at:

Sources

Optimization

How to prevent thermal degradation of Ethyl 3-chloro-1H-indazole-5-carboxylate

Technical Support Center: Preventing Thermal Degradation of Ethyl 3-chloro-1H-indazole-5-carboxylate Introduction As a Senior Application Scientist, I frequently consult with drug development teams facing unexplained yie...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Thermal Degradation of Ethyl 3-chloro-1H-indazole-5-carboxylate

Introduction

As a Senior Application Scientist, I frequently consult with drug development teams facing unexplained yield drops or impurity spikes when scaling up syntheses involving halogenated indazole esters. Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7)[1] is a highly valuable, yet thermally sensitive, pharmaceutical intermediate. Understanding the thermodynamic vulnerabilities of this molecule is non-negotiable for maintaining batch-to-batch reproducibility.

This guide provides a deep-dive into the causality of its thermal degradation, offering self-validating protocols and troubleshooting workflows to secure your synthetic pipeline.

Mechanistic Overview of Thermal Degradation

The degradation of this compound is not a random breakdown; it is a predictable cascade driven by thermal energy and environmental nucleophiles. The two primary failure modes are:

  • Thermally-Accelerated Ester Hydrolysis: Heat exponentially increases the kinetic energy of ambient moisture, allowing water to overcome the activation barrier for nucleophilic attack on the ester carbonyl[2].

  • Decarboxylation: Once hydrolyzed to 3-chloro-1H-indazole-5-carboxylic acid, the molecule becomes susceptible to decarboxylation. At temperatures exceeding 140°C, the loss of CO 2​ is thermodynamically favored, yielding 3-chloro-1H-indazole[3].

Workflow N1 Ethyl 3-chloro-1H-indazole-5-carboxylate N2 Thermal Stress + H2O N1->N2 N3 Ester Hydrolysis N2->N3 N4 3-chloro-1H-indazole-5-carboxylic acid N3->N4 N5 High Heat (>140°C) N4->N5 N6 Decarboxylation (-CO2) N5->N6 N7 3-chloro-1H-indazole N6->N7

Figure 1: Thermal degradation cascade of Ethyl 3-chloro-1H-indazole-5-carboxylate.

Troubleshooting Guide & FAQs

Q1: During my reaction workup at 80°C, I observed a new LC-MS peak with a mass loss of ~28 Da. What happened? A: You are observing thermally-accelerated ester hydrolysis. The exact mass of the ethyl ester is 224.64 Da, while the hydrolyzed carboxylic acid is 196.59 Da. The difference of ~28 Da corresponds to the loss of the ethyl group (as ethanol) and replacement with a proton. Causality: At 80°C, even trace amounts of water in your solvent act as aggressive nucleophiles. The transition state of the ester carbonyl is stabilized by the thermal energy, leading to rapid cleavage[2]. Action: Switch to strictly anhydrous solvents and lower the workup temperature to < 40°C.

Q2: Does the tautomeric state of the indazole ring affect its thermal stability? A: Yes. Indazoles exist in an equilibrium of 1H, 2H, and 3H tautomers. The 1H-indazole tautomer is thermodynamically more stable than the 2H-form by approximately 3.6 kcal/mol[4]. However, excessive thermal stress can induce transient tautomerization. This shifting exposes the N2 position, making the ring susceptible to unwanted electrophilic attacks if reactive intermediates are present in your mixture.

Q3: What are the optimal storage conditions to prevent baseline degradation? A: The compound must be stored in a tightly closed container in a cool, well-ventilated area, ideally between -20°C and 4°C under an inert atmosphere (Argon or N 2​ )[5]. Causality: Lowering the temperature deprives the system of the activation energy required for hydrolysis, while the inert atmosphere removes the nucleophile (water).

Data Presentation: Thermodynamic Stability Profile

To benchmark your handling procedures, refer to the quantitative stability metrics below.

Table 1: Thermal Stress & Degradation Kinetics

Storage / Reaction ConditionEnvironmental FactorsDominant Degradation PathwayEstimated Half-Life ( t1/2​ )
-20°C to 4°C Desiccated, Inert (Ar/N 2​ )None (Thermodynamically Stable)> 24 months
25°C (Ambient) 50-70% Relative HumidityTrace Ester Hydrolysis~6 - 12 months
80°C (Reaction) Aqueous / Protic SolventsAccelerated Ester Hydrolysis~40 - 300 hours
> 140°C Neat / Solid StateDecarboxylation< 1 hour

Experimental Protocols

Protocol 1: Anhydrous Handling and Thermal Stress Mitigation

This methodology ensures the integrity of the ester during exothermic synthetic steps (e.g., N-alkylation or cross-coupling).

  • Glassware Preparation: Bake all reaction vessels at 120°C for a minimum of 4 hours. Cool under a continuous stream of high-purity Argon.

  • Solvent Dehydration: Utilize only HPLC-grade solvents passed through activated alumina columns. Verify water content is < 50 ppm using Karl Fischer titration.

  • Temperature-Controlled Addition: Suspend Ethyl 3-chloro-1H-indazole-5-carboxylate in the solvent at 0°C. Add reactive reagents dropwise over 30 minutes to prevent localized exotherms that could trigger decarboxylation[3].

  • Quenching: Quench the reaction cold (< 10°C) using a non-aqueous proton source if possible, or a highly buffered cold aqueous solution to prevent pH-driven hydrolysis.

Protocol 2: Self-Validating Accelerated Stability Testing

Do not trust your storage conditions blindly; validate them. This protocol creates a self-validating feedback loop for your storage infrastructure.

  • Baseline Establishment: Dissolve 1 mg of the compound in 1 mL of anhydrous LC-MS grade Acetonitrile. Run a baseline LC-MS to quantify the exact Area Under Curve (AUC) of the 224.64 m/z peak.

  • Thermal Incubation: Place sealed aliquots in your standard storage environment and an accelerated environment (e.g., 40°C / 75% RH) for 14 days.

  • Analysis: Re-analyze the aliquots via LC-MS.

  • Validation Logic: If the AUC of the 196.59 m/z (carboxylic acid) peak exceeds 0.5% in your standard storage aliquot, your desiccation or temperature control system has failed and requires immediate recalibration.

Troubleshooting Start Detect Impurity in LC-MS Q1 Is mass loss exactly 28 Da? Start->Q1 Hydrolysis Ester Hydrolysis Confirmed Action: Check solvent for H2O Q1->Hydrolysis Yes Q2 Is mass loss exactly 72 Da? Q1->Q2 No Decarbox Decarboxylation Confirmed Action: Lower reaction temp <100°C Q2->Decarbox Yes Unknown Unknown Degradant Action: Run NMR / Check Dehalogenation Q2->Unknown No

Figure 2: LC-MS troubleshooting workflow for indazole ester degradation.

References

  • Thieme Connect. "Product Class 2: 1H- and 2H-Indazoles". [Link]

  • American Association of Drilling Engineers (AADE). "Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids". [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization and Purification of Ethyl 3-chloro-1H-indazole-5-carboxylate

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Ethyl 3-chloro-1H-indazole-5-carboxylate. The purity of this...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Ethyl 3-chloro-1H-indazole-5-carboxylate. The purity of this and similar heterocyclic compounds is paramount for their application as pharmaceutical intermediates and active ingredients.[1][2][3][4] This document provides in-depth troubleshooting advice and practical, step-by-step protocols to overcome common challenges in crystallization and purification, ensuring the final compound meets stringent purity requirements.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying Ethyl 3-chloro-1H-indazole-5-carboxylate?

A1: The primary challenges stem from its molecular structure. The presence of a chlorine atom, an ester group, and the indazole core can lead to specific impurity profiles, including regioisomers (e.g., N1 vs. N2 alkylation products if derivatized), unreacted starting materials, and byproducts from side reactions.[5][6][7] The compound's polarity and potential for hydrogen bonding also make solvent selection for recrystallization a critical, non-trivial step.[8][9]

Q2: What are the likely impurities I should be looking for?

A2: Impurities often originate from the synthetic route.[6] For indazoles, common impurities include:

  • Starting Materials: Incomplete consumption of precursors.[5][6]

  • Regioisomers: If the synthesis involves substitution on the indazole nitrogen, a mixture of N1 and N2 isomers can be a significant issue.[10][11]

  • Byproducts: Side-reactions such as over-halogenation or hydrolysis of the ester group can occur.[6]

  • Residual Solvents: Solvents used in the reaction or initial work-up may be retained.[5]

Q3: Why is achieving a specific crystalline form (polymorph) important?

A3: The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[1][2] Different polymorphs of an Active Pharmaceutical Ingredient (API) can have different physical properties, such as solubility, melting point, and stability.[12][13][14] These differences can significantly impact the drug's bioavailability and therapeutic effectiveness.[12][13] Therefore, controlling the crystallization process to consistently produce the desired, most stable polymorph is a critical aspect of drug development.[12]

Troubleshooting Guide: Crystallization Issues

This section addresses specific problems encountered during the crystallization of Ethyl 3-chloro-1H-indazole-5-carboxylate.

Problem 1: The compound "oils out" instead of forming crystals.

Question: My compound is separating from the solution as a liquid (an oil) upon cooling. What causes this, and how can I fix it?

Answer:

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.[15][16] The resulting oil is essentially an impure, supercooled liquid version of your compound that can trap impurities effectively, defeating the purpose of recrystallization.[15][16][17]

Causality & Mechanism: This phenomenon, also known as liquid-liquid phase separation, happens when the kinetic barrier to forming an ordered crystal lattice is high, or when supersaturation is reached at a temperature where the compound is thermodynamically more stable as a liquid.[16] The presence of significant impurities can also depress the melting point of the mixture, exacerbating the problem.[15][17]

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add more of the primary solvent (10-20% increments) to decrease the concentration.[15][18] The goal is to lower the saturation temperature to below the compound's melting point.

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out.[19] After dissolving the compound in hot solvent, insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to ensure a gradual temperature drop. This provides sufficient time for molecules to orient themselves into a crystal lattice.[18]

  • Change Solvent System: If the above steps fail, the solvent may be unsuitable. Try a solvent with a lower boiling point, as this often reduces the likelihood of oiling out.[20][21] Alternatively, introduce an "anti-solvent" (in which the compound is poorly soluble) very slowly to the dissolved compound at a slightly elevated temperature.

  • Induce Crystallization at a Higher Temperature: Before significant cooling occurs, try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[22] This can provide a template for crystal growth to begin before the temperature drops to the point of oiling out.

Problem 2: No crystals form, even after the solution has cooled completely.

Question: The solution has cooled to room temperature (or below), but it remains clear. What should I do?

Answer:

This indicates that the solution is not sufficiently supersaturated, meaning the compound is still too soluble in the chosen volume of solvent at low temperature.[23]

Causality & Mechanism: For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature, creating a supersaturated state. If too much solvent was added initially, the solution may remain unsaturated or only marginally saturated upon cooling.

Troubleshooting Protocol:

  • Induce Nucleation: Crystal growth requires an initial nucleation event. This can often be triggered manually:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation.[15][21]

    • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[15][18] This provides a perfect template for further crystal growth.

    • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

  • Reduce Solvent Volume: If nucleation techniques fail, there is likely too much solvent.[15][18] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume). Allow the solution to cool again slowly.

  • Introduce an Anti-solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly.

Problem 3: The crystal yield is very low.

Question: I've successfully formed crystals, but the final isolated mass is much lower than expected. Why is this happening?

Answer:

A low yield can result from several factors, most commonly using too much solvent or incomplete precipitation.

Causality & Mechanism: Even at low temperatures, your compound will have some finite solubility in the mother liquor. Using an excessive amount of solvent means a larger absolute amount of your product will remain dissolved and will be lost during filtration.[15]

Troubleshooting Protocol:

  • Optimize Solvent Volume: The key is to use the minimum amount of hot solvent required to fully dissolve the crude product. Work with small solvent additions when initially dissolving the compound.

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. If a significant amount of solid residue remains, a large portion of your compound was left in solution.[15] You can attempt to recover a second crop of crystals by reducing the volume of the mother liquor by heating and re-cooling. Note that this second crop may be less pure than the first.

  • Ensure Complete Cooling: Make sure you are allowing the solution to cool for a sufficient amount of time. Cooling in an ice bath for an additional 20-30 minutes after reaching room temperature can significantly increase the yield by further decreasing the compound's solubility.

  • Re-evaluate Solvent Choice: The ideal solvent has a steep solubility curve: very high solubility at high temperatures and very low solubility at low temperatures.[19][23] If your compound remains moderately soluble even when cold, consider a different solvent or a mixed-solvent system.

Data Presentation & Methodologies

Table 1: Solvent Selection Guide for Recrystallization of Indazole Derivatives

Choosing the right solvent is the most critical step in developing a successful crystallization protocol.[8][19] The principle of "like dissolves like" is a good starting point. Given the structure of Ethyl 3-chloro-1H-indazole-5-carboxylate (aromatic, with polar ester and N-H groups), solvents of intermediate polarity are often effective.

SolventBoiling Point (°C)Polarity IndexSuitability & Comments
Ethanol 785.2Good starting point. Often dissolves indazoles when hot and allows for crystallization upon cooling.[24][25]
Ethyl Acetate 774.4Excellent choice. Its moderate polarity is well-suited for many heterocyclic compounds. Often used in chromatography for purification.[26]
Toluene 1112.4Good for less polar compounds. Can be effective, but its high boiling point can sometimes lead to oiling out.[20]
Acetonitrile 826.2Can be effective. Higher polarity may require a co-solvent.[27]
Acetone 565.1Often too good a solvent (high solubility even when cold), but can be useful as the "good" solvent in a mixed-solvent system.[10]
Heptane/Hexane 98/690.1Anti-solvent. The compound is likely insoluble. Use as the "poor" solvent in a mixed-solvent system with a more polar solvent like Ethyl Acetate or Acetone.
Water 10010.2Likely poor solubility. Can be used as an anti-solvent with a water-miscible solvent like ethanol or acetone.[10]
Experimental Protocol: General Recrystallization Workflow

This protocol provides a standardized starting point for purifying your crude product.

  • Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents from Table 1. A good candidate will dissolve the solid completely upon heating but show significant precipitate upon cooling in an ice bath.

  • Dissolution: Place the crude Ethyl 3-chloro-1H-indazole-5-carboxylate in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling after each addition. Continue adding solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the activated charcoal). This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Table 2: Analytical Techniques for Purity Assessment

Verifying the purity of the final product is a critical final step. A combination of techniques should be used.

TechniqueAbbreviationPurpose & Information Gained
High-Performance Liquid Chromatography HPLCThe primary tool for quantitative purity assessment.[28][29] It separates the main compound from impurities, allowing for purity to be calculated based on peak area (e.g., % area purity).
Liquid Chromatography-Mass Spectrometry LC-MSCombines the separation power of HPLC with mass detection.[29][30] Crucial for identifying unknown impurity peaks by providing their molecular weights.
Nuclear Magnetic Resonance Spectroscopy NMR (¹H, ¹³C)Provides structural confirmation of the desired product. Can detect and help identify structurally related impurities and residual solvents.
Fourier-Transform Infrared Spectroscopy FTIRConfirms the presence of key functional groups (e.g., C=O of the ester, N-H of the indazole) and serves as a fingerprint for the compound's identity.[28][31]

Workflow & Decision-Making Diagrams

Diagram 1: General Crystallization Workflow

A flowchart illustrating the standard recrystallization process.

G start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal If colored hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry analyze Analyze for Purity (HPLC, NMR) dry->analyze end Pure Crystalline Product analyze->end

Caption: General workflow for recrystallization.

Diagram 2: Troubleshooting Decision Tree for Poor Crystal Formation

A logical guide for diagnosing and solving common crystallization problems.

G start Solution Cooled, No Crystals Formed q1 Induce Nucleation? (Scratch / Seed) start->q1 a1_yes Crystals Form! q1->a1_yes Yes a1_no No Change q1->a1_no No q2 Solution is Oiling Out? a1_no->q2 a2_yes_action 1. Re-heat & Add More Solvent 2. Cool Slower 3. Change Solvent q2->a2_yes_action Yes a2_no_action Too Much Solvent Likely 1. Boil Off Solvent 2. Re-cool Slowly q2->a2_no_action No

Caption: Troubleshooting guide for poor crystallization.

References

  • Vertex AI Search. (n.d.). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry.
  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism.
  • Crimson Publishers. (2018, February 15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs.
  • Hilaris. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee).
  • BenchChem. (n.d.). Identifying common impurities in 3-Amino-4,5,6,7-tetrahydro-1H-indazole.
  • BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing.
  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • Scribd. (n.d.). Understanding Oiling Out in Crystallization.
  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing.
  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Creative Biolabs. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Vapourtec Ltd. (2024, May 17). Flow Crystallization | Solubility Control.
  • Guide for crystallization. (n.d.).
  • ACS Publications. (2009, September 9). Solvent-Free Heterocyclic Synthesis.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2011, March 11).
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • JOCPR. (n.d.). Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid.
  • Exp 2 - Crystallization. (n.d.).
  • University of York. (n.d.). Problems with Recrystallisations.
  • ResearchGate. (2018, October 29). Do now any rules for solvent selection in crystal engineering?.
  • PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Journal of Medicinal and Chemical Sciences. (2022, August 30). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals.
  • MDPI. (2023, November 30). Synthesis and Crystallization of N-Rich Triazole Compounds.
  • ACS Publications. (2023, December 8). Synthesis and Photophysical Properties of 3-Substituted-1H-Indazoles: A Pd-Catalyzed Double C–N Bond Formation Strategy via 1,6-Conjugate Addition.
  • ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?.
  • Amanote Research. (n.d.). Separation of Heterocyclic Compounds by High Pressure.
  • ACS Publications. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • AiFChem. (n.d.). Ethyl 5-chloro-1H-indazole-3-carboxylate.
  • MilliporeSigma. (n.d.). Ethyl 5-chloro-1H-indazole-3-carboxylate.
  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
  • PMC. (n.d.). Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide.
  • PMC. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • PubChem. (n.d.). 3-Chloro-1H-indazole.

Sources

Optimization

Technical Support Center: Mitigating Cytotoxicity of Ethyl 3-chloro-1H-indazole-5-carboxylate

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals encountering significant cytotoxicity with Ethyl 3-chloro-1H-indazole-5-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering significant cytotoxicity with Ethyl 3-chloro-1H-indazole-5-carboxylate in cell-based assays. As specific toxicological data for this compound is not extensively published, this document provides a framework for systematic troubleshooting based on established principles of drug-induced cytotoxicity. Our approach is to empower you to diagnose the underlying cause of cell death and implement rational strategies to mitigate it, thereby ensuring the integrity and relevance of your experimental data.

Section 1: Foundational Troubleshooting - Is It Your Compound?

This section addresses the critical first steps in troubleshooting unexpected cytotoxicity. It is essential to rule out experimental artifacts before investigating complex biological mechanisms.

Q1: I'm observing high levels of cell death after treatment with Ethyl 3-chloro-1H-indazole-5-carboxylate. Where do I start?

A1: The first step is to systematically validate your experimental setup. High cytotoxicity can often stem from basic assay parameters rather than the intrinsic activity of the compound itself. Before assuming a specific mechanism of action, you must control for confounding variables.

The Causality: A rigorous experimental design isolates the effect of the compound from other potential stressors. Factors like solvent toxicity, suboptimal cell health, or inappropriate assay timing can mimic or exacerbate compound-induced cytotoxicity.

A logical workflow is essential for diagnosing the issue.

start High Cytotoxicity Observed q_solvent Is the solvent control toxic? start->q_solvent q_conc Is the dose range appropriate? q_solvent->q_conc No sol_solvent Perform solvent toxicity titration. Keep final concentration ≤0.1-0.5%. q_solvent->sol_solvent Yes q_time Is the incubation time optimal? q_conc->q_time Yes sol_conc Perform broad dose-response (e.g., log-fold dilutions from 100 µM to 1 nM). q_conc->sol_conc Unsure q_density Is cell seeding density correct? q_time->q_density Yes sol_time Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72h). q_time->sol_time Unsure sol_density Optimize seeding density to ensure log-phase growth throughout the assay. q_density->sol_density Unsure proceed Proceed to Mechanistic Investigation q_density->proceed Yes sol_solvent->q_conc sol_conc->q_time sol_time->q_density sol_density->proceed

Caption: Initial troubleshooting workflow for unexpected cytotoxicity.

Q2: How do I perform a proper dose-response and time-course experiment to refine my assay conditions?

A2: These are the two most critical optimization steps.

  • Dose-Response: Instead of testing a few high concentrations, perform a wide-range concentration curve. Start from a high concentration (e.g., 100 µM) and perform serial dilutions down to the nanomolar range. This helps to identify the precise concentration at which toxicity begins (the IC50) and to establish a non-toxic concentration range for further mechanistic studies.

  • Time-Course: Cytotoxicity is time-dependent. An effect observed at 48 hours might be absent at 12 hours. Test your optimal IC50 concentration at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This reveals the kinetics of the cytotoxic response. For example, rapid cell death (within hours) may suggest necrosis, while delayed effects often point towards apoptosis.[1]

The Causality: Different cellular processes operate on different timescales. DNA damage and apoptosis induction can take hours to manifest, while direct membrane damage can be almost instantaneous.[2] Understanding these kinetics provides the first clues to the mechanism of toxicity.

Q3: My cells look unhealthy even in the vehicle control wells. What should I check?

A3: Unhealthy control cells invalidate your entire experiment. Here’s a checklist:

  • Cell Health & Passage Number: Ensure cells are in the logarithmic growth phase and are at a low passage number. Cells passaged for extended periods can undergo genetic drift and behave unpredictably.[3]

  • Seeding Density: Both under- and over-confluent cells are stressed. Optimize your seeding density so that at the end of the experiment, the vehicle-control cells are approximately 80-90% confluent.[3]

  • Solvent Toxicity: The most common solvent, DMSO, is toxic at concentrations above 0.5-1%. Prepare your compound stock at a high concentration (e.g., 10-100 mM) so the final concentration of DMSO in the media is negligible (ideally ≤0.1%). Always include a "vehicle-only" control group that receives the same final concentration of solvent as your treated groups.

Section 2: Diagnosing the Mechanism of Cell Death

Once you have optimized your assay conditions, the next step is to understand how your compound is killing the cells. The two major pathways of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Q4: How can I distinguish between apoptosis and necrosis?

A4: The most definitive method is using an Annexin V and Propidium Iodide (PI) co-staining assay, analyzed via flow cytometry or fluorescence microscopy.

  • Apoptosis: Characterized by the externalization of phosphatidylserine (PS) on the cell membrane. Annexin V is a protein that binds to PS. Early apoptotic cells will be Annexin V positive and PI negative.

  • Necrosis: Involves the loss of membrane integrity. PI is a fluorescent dye that cannot enter live cells but will enter necrotic cells and stain the DNA. Necrotic cells are PI positive.

  • Late Apoptosis/Secondary Necrosis: These cells have lost membrane integrity and will be positive for both Annexin V and PI.

Cell PopulationAnnexin V StainingPropidium Iodide (PI) StainingInterpretation
ViableNegativeNegativeHealthy Cells
Early ApoptoticPositive NegativeProgrammed Cell Death Initiated
Late Apoptotic/NecroticPositive Positive Cell Death with Membrane Rupture
NecroticNegativePositive Primary Necrotic Death

The Causality: These two pathways are mechanistically distinct. Apoptosis is an active, energy-dependent process involving specific enzymes called caspases.[4][5] Necrosis is a passive process resulting from acute cellular injury. Identifying the pathway is crucial for selecting the right mitigation strategy.

Q5: My results suggest apoptosis. How do I confirm this and what does it mean?

A5: Apoptosis is executed by a family of proteases called caspases.[4] You can directly measure the activity of key caspases, such as the initiator caspase-9 (intrinsic pathway) or caspase-8 (extrinsic pathway), and the executioner caspase-3/7. Commercial kits are available that use a fluorescent or luminescent substrate which is cleaved by active caspases. A significant increase in caspase activity following treatment strongly confirms apoptosis.[1]

The Causality: Many cytotoxic anticancer drugs function by inducing apoptosis.[1][6] If your goal is to study a non-cytotoxic effect of Ethyl 3-chloro-1H-indazole-5-carboxylate, you may need to block this pathway.

stimulus Cytotoxic Stimulus (e.g., Drug Treatment, DNA Damage) mito Mitochondrial Stress (Intrinsic Pathway) stimulus->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1) cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas37 Executioner Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis (Blebbing, DNA Fragmentation) cas37->apoptosis

Caption: Simplified intrinsic pathway of apoptosis.

Q6: What if the cytotoxicity is caused by oxidative stress?

A6: Many chemical compounds, particularly those with quinone-like or nitroaromatic structures, can undergo redox cycling within the cell, leading to the production of reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[7][8] Excessive ROS damages lipids, proteins, and DNA, triggering cell death.[9]

To test for this, you can use cell-permeable fluorescent probes like DCFDA (for general ROS) or specific probes for superoxide (e.g., MitoSOX). An increase in fluorescence after compound treatment indicates ROS production.

Section 3: Strategies for Cytotoxicity Mitigation

After identifying a potential mechanism, you can employ targeted strategies to reduce unwanted cell death.

Q7: How can I reduce apoptosis to study other effects of my compound?

A7: If your goal is not to study the pro-apoptotic effects, you can co-incubate your cells with a pan-caspase inhibitor, such as Z-VAD-FMK. This is a cell-permeable peptide that irreversibly binds to the catalytic site of caspases, blocking the apoptotic cascade.

Experimental Approach:

  • Determine the IC50 of your compound.

  • Treat cells with the IC50 concentration of your compound alone.

  • In a parallel group, pre-treat cells with Z-VAD-FMK (typically 20-50 µM) for 1-2 hours, and then add your compound.

  • Measure cell viability. If Z-VAD-FMK rescues the cells from death, it confirms a caspase-dependent apoptotic mechanism.

The Causality: By blocking the key executioner enzymes of apoptosis, you can keep the cells alive to study other, non-apoptotic effects of your compound, such as target engagement or pathway modulation.[1]

Q8: How can I mitigate cytotoxicity caused by Reactive Oxygen Species (ROS)?

A8: If you've confirmed that Ethyl 3-chloro-1H-indazole-5-carboxylate induces ROS, you can co-treat the cells with an antioxidant. The most commonly used experimental antioxidant is N-acetylcysteine (NAC). NAC is a precursor to glutathione, a major intracellular antioxidant.

Experimental Approach:

  • Treat cells with the IC50 concentration of your compound.

  • In a parallel group, pre-treat cells with NAC (typically 1-5 mM) for 1-2 hours before adding your compound.

  • Measure cell viability. An increase in viability in the NAC co-treated group suggests that cytotoxicity is mediated, at least in part, by oxidative stress.

The Causality: By supplementing the cell's natural antioxidant capacity, you can neutralize the excess ROS produced by the compound, preventing downstream cellular damage and cell death.[10]

Section 4: Advanced Solutions & Alternative Assays

Q9: My viability assay results are inconsistent. Are there better alternatives to the standard MTT assay?

A9: Yes. While the MTT assay is common, it has known limitations. It measures mitochondrial reductase activity, which can be affected by compounds that interfere with cellular metabolism without necessarily killing the cell. Furthermore, the final formazan product is insoluble and requires a separate solubilization step, which can introduce variability.[11][12]

Consider these more robust alternatives:

Assay TypePrincipleAdvantagesDisadvantages
MTT/MTS/XTT/WST-1 Tetrazolium salt reduction by mitochondrial dehydrogenases.[13][14][15]Inexpensive, well-established.Prone to interference from reducing compounds; endpoint only.
Resazurin (AlamarBlue) Reduction of blue resazurin to pink, fluorescent resorufin by viable cells.[11][12]More sensitive than MTT, homogeneous (no solubilization step), can be used for kinetic reads.Can be affected by changes in metabolic rate.
ATP-Based (e.g., CellTiter-Glo®) Measures ATP levels using a luciferase reaction; ATP is a marker of viable cells.[16]Extremely sensitive, fast ("add-mix-measure"), excellent for HTS, less prone to metabolic interference.[16]More expensive; endpoint only (lytic assay).
Real-Time Viability Measures viability/cytotoxicity continuously using non-lytic reagents added to the culture medium.[12]Provides kinetic data, allowing for precise determination of onset of cytotoxicity.Requires specialized reagents and instrumentation.

Recommendation: For highest accuracy and sensitivity, an ATP-based assay like CellTiter-Glo® is often the preferred method in drug discovery settings.[16][17]

Section 5: Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a standard method to assess cell viability based on metabolic activity.

Materials:

  • 96-well cell culture plates

  • Ethyl 3-chloro-1H-indazole-5-carboxylate stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the differentiation of live, apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound (and controls) for the desired time.

  • Harvest the cells, making sure to collect both adherent cells (using trypsin) and any floating cells from the supernatant (as these are often apoptotic).

  • Wash the pooled cells with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour, detecting FITC on the FL1 channel and PI on the FL2 or FL3 channel.

References

  • Solary, E., et al. (2007). Caspase Activation by Anticancer Drugs: The Caspase Storm. Molecular Pharmaceutics. Available at: [Link]

  • Kappus, H. (1986). Role of reactive oxygen species in cell toxicity. PubMed. Available at: [Link]

  • Liguori, I., et al. (2018). Drug-Induced Oxidative Stress and Toxicity. PMC. Available at: [Link]

  • Fulda, S. (2004). Caspase Activation in Cancer Therapy. Madame Curie Bioscience Database - NCBI. Available at: [Link]

  • 4BioCell. (2023). Alternatives to MTT Assay in Cell Viability Assessments. Alojamiento Web UVa. Available at: [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]

  • Molavian, H. R., et al. (2016). Drug-induced reactive oxygen species (ROS) rely on cell membrane properties to exert anticancer effects. DASH. Available at: [Link]

  • Bitesize Bio. (2017). Cell viability assays: Alternatives to the MTT assay. Bitesize Bio. Available at: [Link]

  • Schmitt, P. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lett.
  • ResearchGate. (n.d.). (PDF) Drug-Induced Oxidative Stress and Toxicity. ResearchGate. Available at: [Link]

  • Micheau, O., et al. (2006). Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells. PubMed. Available at: [Link]

  • Icahn School of Medicine at Mount Sinai. (2021). Drug-Induced Oxidative Stress and Cellular Toxicity. Icahn School of Medicine at Mount Sinai. Available at: [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Scilight Press. Available at: [Link]

  • Westburg Life Sciences. (n.d.). How to reduce cytotoxicity during cell transfection. Westburg Life Sciences.
  • Fischer, U., et al. (2005). Caspases: pharmacological manipulation of cell death. JCI. Available at: [Link]

  • Brown, S. B., et al. (2000). Early Caspase Activation in Leukemic Cells Subject to Etoposide-induced G2-M Arrest: Evidence of Commitment to Apoptosis Rather Than Mitotic Cell Death1. AACR Journals. Available at: [Link]

  • protocols.io. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. protocols.io. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. Available at: [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. Available at: [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Evotec. Available at: [Link]

  • BenchChem. (2025).
  • bioRxiv.org. (2024). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. bioRxiv.org. Available at: [Link]

  • MDPI. (2020). Molecular and Cellular Mechanisms of Cytotoxic Activity of Vanadium Compounds against Cancer Cells. MDPI. Available at: [Link]

  • NIH. (2018). Cell toxicity mechanism and biomarker. PMC - NIH. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • BMG Labtech. (2025). Cytotoxicity Assays – what your cells don't like. BMG Labtech. Available at: [Link]

  • IntechOpen. (2025). Cytotoxicity: A Crucial Toxicity for In Vitro Experiments. IntechOpen. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Ethyl 3-chloro-1H-indazole-5-carboxylate Substitution Reactions

Welcome to the technical support center for substitution reactions involving Ethyl 3-chloro-1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are enc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for substitution reactions involving Ethyl 3-chloro-1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific scaffold. Here, we address common issues, provide in-depth troubleshooting strategies, and explore alternative synthetic routes, with a focus on overcoming the significant steric challenges presented by this molecule.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction on Ethyl 3-chloro-1H-indazole-5-carboxylate resulting in low to no yield?

Low or no yield in substitution reactions with this substrate is frequently attributed to steric hindrance. The chlorine atom at the 3-position is sterically encumbered by the adjacent fused benzene ring and the ethyl carboxylate group at the 5-position. This steric bulk can impede the approach of the nucleophile to the reaction center.

Q2: What are the tell-tale signs of steric hindrance in my reaction?

Key indicators of steric hindrance include:

  • No reaction or slow reaction rates: Even with typically reactive nucleophiles, the reaction may not proceed or may require extended reaction times.

  • Side reactions dominating: You may observe products resulting from reactions at less hindered sites on your nucleophile or substrate.

  • The necessity for harsh reaction conditions: If the reaction only proceeds at very high temperatures or with highly reactive reagents, steric hindrance is a likely culprit.

Q3: What are the initial troubleshooting steps to improve my reaction outcome?

When facing challenges with this reaction, consider these initial adjustments:

  • Increase the reaction temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Screen different solvents: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMSO, DMF, or NMP are often effective in SNAr reactions.[1][2]

  • Use a stronger base: A stronger, non-nucleophilic base can enhance the nucleophilicity of your amine or alcohol, facilitating the reaction.

In-Depth Troubleshooting Guides

Issue 1: Persistent Low Yields in Nucleophilic Aromatic Substitution (SNAr)

When standard SNAr conditions fail, a more systematic optimization is required. The typical mechanism for an SNAr reaction involves the formation of a Meisenheimer complex, and steric hindrance can slow down this key step.[3][4][5]

Troubleshooting Workflow for SNAr Reactions

Caption: Troubleshooting workflow for SNAr reactions.

Detailed Protocol for SNAr Optimization:

1. Temperature and Solvent Screening:

  • Rationale: The solvent plays a crucial role in stabilizing the charged intermediate of an SNAr reaction.[6][7][8] Polar aprotic solvents are generally preferred.

  • Procedure:

    • Set up parallel reactions in a high-throughput screening platform.

    • Charge each vial with Ethyl 3-chloro-1H-indazole-5-carboxylate (1 equiv), your nucleophile (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU).

    • Add one of the following solvents to each vial: DMSO, DMF, NMP, or sulfolane.

    • Run the reactions at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) and monitor by LC-MS.

SolventTemperature (°C)BaseOutcome
DMF80K₂CO₃Low conversion
DMSO100Cs₂CO₃Moderate conversion
NMP120DBUImproved conversion

2. Base Optimization:

  • Rationale: The choice of base can significantly influence the nucleophilicity of the attacking species. For N-H containing nucleophiles, a strong, non-nucleophilic base is often required to deprotonate the nucleophile without competing in the substitution reaction.

  • Recommended Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices for Buchwald-Hartwig aminations.[9]

3. Microwave-Assisted Synthesis:

  • Rationale: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[10][11][12][13] This can be particularly effective in overcoming the high activation energy associated with sterically hindered substrates.

  • Procedure:

    • In a microwave-safe vial, combine the Ethyl 3-chloro-1H-indazole-5-carboxylate, nucleophile, base, and a high-boiling point solvent (e.g., DMF, NMP, or dioxane).

    • Seal the vial and subject it to microwave irradiation at a set temperature (e.g., 150-200 °C) for a short duration (e.g., 10-30 minutes).

    • Monitor the reaction progress by LC-MS.

Issue 2: Failure of SNAr and the Need for Catalysis

For particularly challenging substitutions, especially with less activated aryl chlorides, transition-metal-catalyzed cross-coupling reactions are the go-to alternative. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[14][15][16]

Decision Tree for Catalyst Selection

Caption: Decision tree for selecting a catalytic method.

Buchwald-Hartwig Amination Protocol:

  • Rationale: This palladium-catalyzed reaction is highly effective for coupling a wide range of amines with aryl halides, including sterically hindered substrates. The choice of ligand is critical for reaction success.[17] Bulky, electron-rich phosphine ligands are generally preferred.[9]

  • Recommended Catalyst Systems:

    • Palladium Precatalysts: Pd₂(dba)₃, Pd(OAc)₂, or pre-formed palladium-ligand complexes.

    • Ligands: Bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or t-BuXPhos are often successful for hindered substrates.[9]

  • Step-by-Step Protocol:

    • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Ethyl 3-chloro-1H-indazole-5-carboxylate (1 equiv), the amine nucleophile (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

    • In a separate glovebox, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., RuPhos, 2-4 mol%).

    • Add the catalyst solution to the reaction flask.

    • Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

    • Heat the reaction mixture with vigorous stirring at 80-110 °C and monitor by LC-MS.

Catalyst SystemBaseTemperature (°C)Outcome
Pd₂(dba)₃ / RuPhosNaOtBu100High conversion
Pd(OAc)₂ / BrettPhosKOtBu110Good conversion
Issue 3: Exploring Alternative Coupling Strategies

When palladium-catalyzed methods are not successful or are not desirable (e.g., due to cost), copper-catalyzed Ullmann condensations can be an effective alternative.[18][19]

Ullmann Condensation:

  • Rationale: The Ullmann reaction is a copper-catalyzed nucleophilic substitution that is particularly useful for forming C-O and C-N bonds.[18] While it often requires higher temperatures than palladium-catalyzed reactions, modern ligand systems have made the conditions milder.[20]

  • Typical Conditions:

    • Copper Source: CuI, Cu₂O, or copper nanoparticles.[20][21]

    • Ligand: Picolinic acid, or various diamine ligands.[22]

    • Base: K₃PO₄, Cs₂CO₃.

    • Solvent: DMSO, DMF, or pyridine.

  • Considerations: The Ullmann condensation can be sensitive to the nature of both the aryl halide and the nucleophile. Electron-withdrawing groups on the aryl halide can facilitate the reaction.[18]

References

  • Benchchem. Catalyst and ligand selection for C-N coupling with 2-bromo-6-methyl-1H-benzo[d]imidazole.
  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Asian Journal of Research in Chemistry. Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Available from: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • PMC. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available from: [Link]

  • Figshare. Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles - Organic Letters. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Available from: [Link]

  • PMC. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available from: [Link]

  • IntechOpen. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Available from: [Link]

  • Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available from: [Link]

  • ACS Publications. Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | The Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Semantic Scholar. MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Available from: [Link]

  • ACS Publications. Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters | Organic Letters. Available from: [Link]

  • PMC. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Available from: [Link]

  • Semantic Scholar. Effect of the nature of the nucleophile and solvent on an SNAr reaction. Available from: [Link]

  • PubMed. Buchwald-Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd-NHC complex. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • PMC. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Available from: [Link]

  • PMC. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Available from: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]

  • Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. Available from: [Link]

  • PMC. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole .... Available from: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available from: [Link]

  • ResearchGate. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. Available from: [Link]

  • Revue Roumaine de Chimie. MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Available from: [Link]

  • ACS Publications. CuI Nanoparticles for C−N and C−O Cross Coupling of Heterocyclic Amines and Phenols with Chlorobenzenes | The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Microwave assisted synthesis of indazole acetic acids 2 j–w from substituted 3‐amino‐3‐(2‐nitrophenyl)propanoic acids and various alcohols.. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Google Patents. WO2017186693A1 - Synthesis of indazoles.
  • RSC Publishing. Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • ResearchGate. Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions | Request PDF. Available from: [Link]

  • Chemistry LibreTexts. 3.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • PMC. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Available from: [Link]

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available from: [Link]

  • RSC Publishing. Synthesis of indazoles from 2-formylphenylboronic acids. Available from: [Link]

  • Chemistry Hall. SN1 vs SN2 Reactions: What Is Steric Hindrance?. Available from: [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available from: [Link]

  • YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Available from: [Link]

  • Wiley Analytical Science. Palladium Catalyzed Amination of Aryl Chlorides - 2019. Available from: [Link]

  • Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Available from: [Link]

  • PubMed. New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Available from: [Link]

  • PubMed. [N1-substituted 1H-indazole-3-ethyl Carboxylates and 1H-indazole-3-hydroxamic Acids]. Available from: [Link]

  • Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester. Available from: [Link]

  • MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Substituted Indazole Derivatives: Profiling Ethyl 3-chloro-1H-indazole-5-carboxylate Against Clinically Validated Scaffolds

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the abi...

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Author: BenchChem Technical Support Team. Date: March 2026

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the ability of its two nitrogen atoms to act as both hydrogen bond donors and acceptors, makes it an ideal framework for engaging with biological targets.[3][4] The versatility of the indazole nucleus allows for extensive functionalization, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2]

This guide provides an in-depth comparison of Ethyl 3-chloro-1H-indazole-5-carboxylate, a versatile synthetic intermediate, against other notable indazole derivatives. We will dissect the structure-activity relationships (SAR) that differentiate these compounds, with a particular focus on clinically successful drugs such as Axitinib, Pazopanib, and Niraparib. By examining their synthetic accessibility, biological targets, and performance data, this guide aims to provide researchers, scientists, and drug development professionals with a clear, objective analysis to inform future discovery efforts.

Profiling Ethyl 3-chloro-1H-indazole-5-carboxylate: A Versatile Synthetic Intermediate

Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS 1081-05-6) is a key building block whose value lies in its multiple reactive sites, which allow for diverse downstream functionalization.[5]

  • C3-Position : The chloro substituent serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) or as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This position is critical for modulating the pharmacological activity of many indazole-based inhibitors.

  • C5-Position : The ethyl carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides, esters, or other functional groups.[6] This position is often exploited to enhance solubility, modulate pharmacokinetic properties, or introduce additional binding interactions.

  • N1-Position : The proton on the indazole nitrogen is acidic and can be deprotonated to allow for N-alkylation or N-arylation, a common strategy to explore the SAR and block metabolic degradation.[4][7]

While specific biological activity data for Ethyl 3-chloro-1H-indazole-5-carboxylate is not extensively published, its structure suggests significant potential as a precursor for libraries of novel compounds targeting a range of biological pathways. Its utility is best understood by comparing it to well-characterized, high-performance derivatives that have emerged from similar structural templates.

Comparative Analysis with Clinically Approved Indazole Derivatives

The therapeutic success of several indazole-containing drugs highlights the scaffold's clinical importance. A comparative analysis reveals how substitutions at different positions on the indazole ring dictate target specificity and potency.

Axitinib: A Potent C3-Substituted VEGFR Inhibitor

Axitinib (Inlyta®) is a powerful, second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[8][9] Its structure is characterized by a 3-aminoindazole core, where the amino group is further functionalized. This substitution pattern is crucial for its mechanism of action.

  • Mechanism : Axitinib competitively binds to the ATP pocket of the VEGFR kinase domain.[8] The indazole scaffold itself forms critical hydrogen bonds with the hinge region of the kinase, a common binding motif for this class of inhibitors.[10]

  • Performance : It exhibits picomolar to low nanomolar potency, making it one of the most potent VEGFR inhibitors available.[9][11][12]

Pazopanib: A Multi-Targeted C6-Substituted Kinase Inhibitor

Pazopanib (Votrient®) is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR, platelet-derived growth factor receptor (PDGFR), and c-Kit.[13][14] Unlike Axitinib, Pazopanib features a 6-amino-2,3-dimethyl-2H-indazole core.

  • Structural Distinction : The substitution at the C6-position and the methylation at N2 (designating it as a 2H-indazole) significantly alters its target profile compared to C3-substituted 1H-indazoles.[13][15]

  • Performance : Pazopanib displays potent, low nanomolar inhibition across its target kinases, though it is generally less potent against VEGFRs than Axitinib.[14][16][17] Its broader target profile is a direct result of its unique substitution pattern.

Niraparib: A Potent C7-Substituted PARP Inhibitor

Niraparib (Zejula®) shifts the therapeutic paradigm away from kinase inhibition. It is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes 1 and 2, which are critical for DNA repair.[18]

  • Mechanism : Niraparib's efficacy stems from its ability to trap PARP enzymes on DNA, leading to double-strand breaks that are lethal to cancer cells with deficiencies in other DNA repair pathways (a concept known as synthetic lethality).[18]

  • Structural-Functional Shift : The key feature of Niraparib is a carboxamide group at the C7-position of a 2H-indazole ring. This specific placement and functional group are optimized for interaction with the PARP catalytic domain, demonstrating that moving the functional group away from the more common C3 or C5 positions can unlock entirely new biological activities.[18]

Data Summary: Head-to-Head Comparison

The following table summarizes the key attributes of Ethyl 3-chloro-1H-indazole-5-carboxylate and the discussed clinical drugs, providing a clear comparison of their structural features and biological performance.

CompoundStructurePrimary Target(s)IC₅₀ ValuesKey Structural Features
Ethyl 3-chloro-1H-indazole-5-carboxylate alt text Synthetic IntermediateNot PublishedC3-Chloro, C5-Carboxylate, 1H-Indazole
Axitinib alt text VEGFR-1, -2, -30.1 nM (VEGFR1), 0.2 nM (VEGFR2), 0.1-0.3 nM (VEGFR3)[11][12]C3-Thioether, C6-Vinylpyridine, 1H-Indazole
Pazopanib alt text VEGFR, PDGFR, c-Kit10-47 nM (VEGFRs), 71-84 nM (PDGFRs), 74 nM (c-Kit)[14][16]C6-Amino, N2-Methyl, 2H-Indazole
Niraparib alt text PARP-1, PARP-23.8 nM (PARP1), 2.1 nM (PARP2)[18][19]C7-Carboxamide, N2-Aryl, 2H-Indazole

Structure-Activity Relationship (SAR) Insights

The dramatic differences in the biological activities of these molecules can be rationalized through SAR analysis. The choice of substituent and its position on the indazole ring are the primary determinants of the ultimate therapeutic target.

Indazole_SAR cluster_C3 C3-Position Substitution cluster_C5 C5-Position Substitution cluster_C7 C7-Position Substitution Indazole Indazole Scaffold C3_Sub Substitution at C3 (e.g., Amino, Thioether) Indazole->C3_Sub Functionalize here... C5_Sub Substitution at C5 (e.g., Carboxamide) Indazole->C5_Sub ...or here... C7_Sub Substitution at C7 (e.g., Carboxamide) Indazole->C7_Sub ...or here Kinase Directs activity towards Kinase Inhibition (VEGFR, etc.) C3_Sub->Kinase Forms key hinge interactions Axitinib_Node Example: Axitinib (Hinge Binding) Kinase->Axitinib_Node MAO_B Directs activity towards MAO-B Inhibition C5_Sub->MAO_B Occupies substrate channel PSB_1491 Example: PSB-1491 (IC50 = 0.386 nM) MAO_B->PSB_1491 PARP Directs activity towards PARP Inhibition C7_Sub->PARP Mimics nicotinamide moiety Niraparib_Node Example: Niraparib (Interacts with nicotinamide ribose) PARP->Niraparib_Node

Caption: Structure-Activity Relationship (SAR) logic for indazole derivatives.

Experimental Protocols

To provide a practical context, this section details generalized experimental procedures relevant to the synthesis and evaluation of indazole derivatives.

Protocol 1: General Synthesis of 3-Aminoindazoles

This protocol is based on the widely used method of reacting a 2-halobenzonitrile with hydrazine, a foundational step for creating scaffolds like that of Axitinib.[20]

Objective: To synthesize a substituted 3-amino-1H-indazole from a corresponding 2-bromobenzonitrile.

Materials:

  • Substituted 2-bromobenzonitrile (1.0 eq)

  • Benzophenone hydrazone (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Racemic-BINAP (0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene, anhydrous

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 2.0 eq)

  • Methanol (MeOH)

  • Saturated aqueous sodium carbonate (Na₂CO₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Step A: Palladium-Catalyzed Arylation a. To an oven-dried flask under an inert atmosphere (e.g., argon), add the 2-bromobenzonitrile, benzophenone hydrazone, Pd(OAc)₂, BINAP, and NaOtBu. b. Add anhydrous toluene via cannula. c. Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material. d. Cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of celite to remove palladium salts. e. Concentrate the filtrate under reduced pressure. The crude hydrazone can be used directly in the next step or purified by column chromatography.

  • Step B: Deprotection and Cyclization a. Suspend the crude hydrazone from Step A in methanol (approx. 2 mL per mmol of starting hydrazone). b. Add p-toluenesulfonic acid monohydrate. c. Heat the mixture to reflux and stir overnight. d. Cool the solution and dilute with a saturated aqueous solution of Na₂CO₃ until the pH is basic. e. Extract the aqueous layer three times with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to yield the final 3-aminoindazole derivative.

Causality: The use of a palladium catalyst with a phosphine ligand (BINAP) is essential for the efficient formation of the C-N bond in the first step. The benzophenone hydrazone serves as a protected form of hydrazine; its subsequent acid-catalyzed removal (with p-TsOH) in the presence of the nitrile group triggers spontaneous intramolecular cyclization to the thermodynamically stable indazole ring.[20]

Protocol 2: Kinase Inhibition Assay (VEGFR-2)

This protocol describes a typical in vitro assay to determine the inhibitory potency (IC₅₀) of a compound against a target kinase.

Objective: To measure the IC₅₀ value of a test compound against the VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP (at a concentration near the Km for the enzyme)

  • Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)

  • Test compound (serially diluted in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound (e.g., starting from 10 µM) in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add a small volume of the diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Add the VEGFR-2 enzyme to all wells except the "no enzyme" control.

  • Add the peptide substrate to all wells.

  • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the reaction for 60 minutes at 30 °C.

  • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™). This typically involves a luciferase/luciferin system that measures the amount of remaining ATP.

  • Read the luminescence on a plate reader.

  • Convert luminescence readings to percent inhibition relative to the controls.

  • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing Key Pathways and Workflows

VEGFR Signaling Pathway

This diagram illustrates the signaling cascade initiated by VEGF, which is inhibited by both Axitinib and Pazopanib.

VEGFR_Pathway cluster_inhibition VEGF VEGF VEGFR VEGFR-2 Receptor VEGF->VEGFR Binds & Dimerizes PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Inhibitor Axitinib / Pazopanib ATP_Site ATP Binding Site (Kinase Domain) Inhibitor->ATP_Site Blocks ATP Binding PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Migration Survival PKC->Proliferation Activates AKT->Proliferation Activates MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Activates

Caption: Simplified VEGFR signaling pathway inhibited by indazole derivatives.

General Workflow for Indazole Drug Discovery

This workflow outlines the typical process from initial synthesis to lead optimization for novel indazole-based therapeutics.

Drug_Discovery_Workflow Start Starting Materials (e.g., Halobenzonitriles) Synthesis Synthesis of Indazole Core (e.g., Protocol 1) Start->Synthesis Diversification Chemical Diversification (C3, C5, N1 positions) Synthesis->Diversification Screening Primary Screening (e.g., Kinase Assay) Diversification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR SAR Studies & Lead Optimization Hit_ID->SAR SAR->Diversification Iterative Design Preclinical Preclinical Development SAR->Preclinical

Caption: General workflow for the discovery of novel indazole-based drugs.

Conclusion

Ethyl 3-chloro-1H-indazole-5-carboxylate, while not a characterized therapeutic agent itself, represents a highly valuable and versatile starting point for medicinal chemistry campaigns. Its true potential is illuminated when compared against clinically validated derivatives such as Axitinib, Pazopanib, and Niraparib. This comparison starkly illustrates a fundamental principle of drug design: subtle changes in the substitution pattern on a privileged scaffold can lead to profound shifts in biological activity, switching from potent VEGFR inhibition to PARP inhibition or other target classes entirely. The strategic functionalization of the C3, C5, C6, and C7 positions, as well as the indazole nitrogens, provides a rich toolkit for chemists to precisely tailor molecules to desired targets. The continued exploration of the chemical space around the indazole nucleus, enabled by versatile intermediates like Ethyl 3-chloro-1H-indazole-5-carboxylate, holds immense promise for the discovery of next-generation therapeutics.

References

Click to expand
  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Escudier, B., & Gore, M. (2014). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. PMC. [Link]

  • Chemical Communications (RSC Publishing). (2018). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. [Link]

  • National Center for Biotechnology Information. (n.d.). Niraparib. PubChem. [Link]

  • ACS Publications. (2022). Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry. [Link]

  • IDEAS/RePEc. (2021). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. [Link]

  • ResearchGate. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Pazopanib. PubChem. [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • DovePress. (2011). Critical appraisal of pazopanib as treatment for patients with advanced metastatic renal cell carcinoma. [Link]

  • DovePress. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. [Link]

  • Springer. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. [Link]

  • LOCKSS. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. [Link]

  • Selleckchem. (2024). Pazopanib HCl. [Link]

  • MDPI. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. [Link]

  • ACS Publications. (1998). Synthesis and Structure−Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives. Journal of Medicinal Chemistry. [Link]

  • PubMed. (1979). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • MDPI. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • MDPI. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • PubMed. (2017). Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides as subnanomolar, selective monoamine oxidase B and dual MAO-A/B inhibitors. [Link]

  • ResearchGate. (2026). The IC50 and combination index (CI) of Niraparib and AZD6738 on MDA-MB-231 cells in vitro. [Link]

  • MedCrave. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

  • PubMed. (2014). Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency. [Link]

  • ResearchGate. (n.d.). Chemical structures of N-alkylated indazole-5-carboxamide derivatives 176 and 177. [Link]

  • ResearchGate. (n.d.). IC50 values of anti-tumor activities of compound 8018- 7168, 8018-6529 and Niraparib against HCT-116 and RKO cell lines. [Link]

  • JOCPR. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • U.S. Food and Drug Administration. (2017). NDA 208447 Orig1s000, Pharmacology Review. [Link]

  • PMC. (2024). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. [Link]

  • ACS Publications. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • PMC. (2024). Design, synthesis, and antiproliferative activity of new 5-ethylsulfonyl-indazole-3-carbohydrazides as dual EGFR/VEGFR-2 kinases inhibitors. [Link]

  • ChemRxiv. (n.d.). Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. [Link]

  • ResearchGate. (n.d.). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. [Link]

Sources

Comparative

Comparative LC-MS Validation Guide: Ethyl 3-chloro-1H-indazole-5-carboxylate

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with heterocyclic building blocks. Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7) is a highly valuable scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with heterocyclic building blocks. Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7) is a highly valuable scaffold in modern drug discovery, particularly in the synthesis of kinase inhibitors where the indazole core acts as a purine bioisostere.

However, validating the purity of this intermediate is not trivial. The molecule possesses a tautomeric pyrazole ring, a hydrolyzable ethyl ester, and a 3-chloro substituent. Generic synthetic routes often yield positional isomers (e.g., the 6-carboxylate variant) and des-chloro impurities. Because positional isomers have identical molecular weights, Mass Spectrometry (MS) alone cannot distinguish them; baseline chromatographic resolution is an absolute prerequisite.

This guide objectively compares column chemistries and product grades to establish a self-validating, [1] LC-MS methodology for this critical compound.

Comparative Analysis: Stationary Phase Chemistry (C18 vs. Biphenyl)

The most common failure point in validating indazole-based compounds is the reliance on standard C18 columns. To demonstrate this, we compared the performance of a traditional C18 stationary phase against a Biphenyl phase.

The Causality of Column Selection: C18 columns rely exclusively on hydrophobic dispersion forces. Because the 5-carboxylate and 6-carboxylate isomers of our target compound share the exact same hydrophobic bulk, a C18 column fails to differentiate them, leading to co-elution. Conversely, a Biphenyl stationary phase features two aromatic rings that engage in strong π−π interactions with the electron-rich indazole core. Because the position of the carboxylate group alters the overall electron density and steric presentation of the aromatic system, the Biphenyl column exploits these subtle electronic differences to achieve baseline resolution.

Column_Comparison Analyte Ethyl 3-chloro-1H-indazole- 5-carboxylate C18 C18 Stationary Phase (Hydrophobic Only) Analyte->C18 Weak Selectivity Biphenyl Biphenyl Stationary Phase (Hydrophobic + π-π) Analyte->Biphenyl Strong Selectivity Res1 Co-elution of Isomers (Rs < 1.5) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Biphenyl->Res2

Fig 1: Mechanistic comparison of C18 vs. Biphenyl stationary phases for indazole resolution.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 ColumnBiphenyl ColumnAnalytical Impact
Retention Time (min) 4.25.8Enhanced retention on Biphenyl allows better desolvation in MS.
Peak Tailing Factor ( Tf​ ) 1.45 (Moderate tailing)1.05 (Excellent symmetry)Biphenyl phase masks residual silanols, preventing secondary interactions with the basic indazole nitrogen.
Resolution ( Rs​ ) from 6-isomer 1.1 (Co-elution)2.8 (Baseline resolution) Rs​>2.0 is strictly required by ICH Q2(R2) for specificity[1].

Comparative Analysis: Product Grade Impurity Profiling

Using the optimized Biphenyl LC-MS method, we evaluated two different sourcing tiers of Ethyl 3-chloro-1H-indazole-5-carboxylate: a High-Purity Pharma Grade standard and a Standard Reagent Grade batch.

Table 2: Impurity Profiling by LC-MS (ESI+)
Analyte / Impurity m/z [M+H]+ Pharma Grade (Area %)Standard Reagent (Area %)
Ethyl 3-chloro-1H-indazole-5-carboxylate 225.04>99.5% 94.2%
Des-chloro impurity191.08Not Detected2.1%
Positional Isomer (6-carboxylate)225.04<0.1%1.8%
Ethyl 3-bromo-1H-indazole-5-carboxylate268.99Not Detected1.9%

Data Insight: The Standard Reagent Grade contains significant levels of the 3-bromo analog and the 6-carboxylate isomer. If used unpurified in a cross-coupling reaction, the 3-bromo impurity will react at a drastically different kinetic rate than the 3-chloro target, severely compromising downstream synthetic yield and generating complex impurity cascades.

Self-Validating LC-MS Protocol

To ensure absolute trustworthiness, an analytical protocol cannot simply be a list of instructions; it must be a self-validating system . The following methodology incorporates internal system suitability checks to guarantee data integrity prior to sample analysis, aligning with ICH Q2(R2) lifecycle requirements[1].

ICH_Validation A Method Development (Biphenyl Column & ESI+ Tuning) B Specificity Assessment (Rs > 2.0 for Isomeric Impurities) A->B C Linearity & Range (R² > 0.999 over 50-150% target) B->C D Accuracy & Precision (Recovery & %RSD < 2.0%) C->D E System Suitability Testing (SST) (Isotopic Fidelity & Resolution Checks) D->E

Fig 2: ICH Q2(R2) compliant lifecycle workflow for LC-MS analytical method validation.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of Ethyl 3-chloro-1H-indazole-5-carboxylate in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Solution: Dilute to 10 µg/mL using a diluent of 50:50 Water:Acetonitrile. Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (the "solvent effect") at the column head.

Step 2: Chromatographic Conditions
  • Column: Biphenyl Core-Shell (100 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-Grade Acetonitrile.

    • Causality: The indazole nitrogen has a low pKa​ . Formic acid ensures the mobile phase pH is sufficiently low to maintain the analyte in a fully protonated state, maximizing ESI+ ionization efficiency and preventing peak splitting from mixed ionization states.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics within the 2.7 µm particles to yield sharper peaks.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI+) Parameters
  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Cone Voltage: 25 V (Optimized to prevent in-source fragmentation of the ethyl ester).

  • Scan Range: m/z 100 - 500.

  • Target Ions: m/z 225.04 ( [M+H]+ with 35Cl ) and 227.04 ( [M+H]+ with 37Cl ).

Step 4: System Suitability Testing (The Self-Validation Mechanism)

Before injecting unknown batches, the system must pass these gating criteria:

  • Isotopic Fidelity Check: The MS must report the 35Cl to 37Cl isotopic ratio of the target peak ( m/z 225.04 vs 227.04) as 3:1 ( ±10% ) . Failure indicates detector saturation or co-eluting isobaric interference.

  • Resolution Check: A spiked control sample containing both the 5-carboxylate and 6-carboxylate isomers must yield a resolution ( Rs​ ) ≥2.0 .

  • Precision Check: Six replicate injections of the 10 µg/mL standard must yield a Retention Time %RSD ≤0.5% and Peak Area %RSD ≤2.0% .

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Sources

Validation

Comparing efficacy of Ethyl 3-chloro-1H-indazole-5-carboxylate in oncology models

Comparative Efficacy of Ethyl 3-Chloro-1H-Indazole-5-Carboxylate (E3C1IC) Scaffolds in Oncology Models Subtitle: A Technical Guide to Privileged Pharmacophores in Targeted Cancer Therapeutics Executive Summary & Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Ethyl 3-Chloro-1H-Indazole-5-Carboxylate (E3C1IC) Scaffolds in Oncology Models

Subtitle: A Technical Guide to Privileged Pharmacophores in Targeted Cancer Therapeutics

Executive Summary & Rationale

In modern oncology drug development, Ethyl 3-chloro-1H-indazole-5-carboxylate (E3C1IC, CAS 2121562-48-7) is rarely evaluated as a standalone therapeutic; rather, it serves as a highly privileged synthetic intermediate and foundational pharmacophore[1]. It is utilized to construct highly potent, targeted inhibitors against epigenetic readers (e.g., ATAD2), metabolic enzymes (e.g., Acetyl-CoA Carboxylase), and critical kinases (e.g., ERK1/2)[2][3][4].

This guide objectively compares the efficacy of E3C1IC-derived compounds against traditional scaffolds (such as indoles and benzimidazoles) in preclinical oncology models. By analyzing the structure-activity relationship (SAR) and providing self-validating experimental protocols, this document serves as a comprehensive resource for drug development professionals optimizing indazole-based leads.

Mechanistic Causality: Why the E3C1IC Scaffold?

The selection of the E3C1IC scaffold over alternative bicyclic heterocycles is driven by precise molecular causality:

  • 1H-Indazole Core (ATP/Hinge Mimicry): The indazole core is a classic bioisostere for purine. Its N1-H (donor) and N2 (acceptor) pair makes it an exceptional hinge-binder in ATP-competitive kinase inhibitors[2].

  • 3-Chloro Substitution (Metabolic Shielding & Halogen Bonding): Unsubstituted indazoles often suffer from poor metabolic stability due to rapid oxidation at the C3 position by hepatic cytochrome P450 enzymes. Installing a chlorine atom at C3 achieves two critical outcomes:

    • Metabolic Shielding: It blocks the primary site of oxidative metabolism, drastically extending the compound's in vivo half-life[4].

    • Halogen Bonding: The polarizable nature of the chlorine atom allows it to form highly directional halogen bonds with backbone carbonyls in the target protein's binding pocket (e.g., Asp1071 in the ATAD2 bromodomain), driving an order-of-magnitude increase in binding affinity compared to methyl or hydrogen substituents[3].

  • 5-Carboxylate Ethyl Ester (Synthetic Vector): The ethyl ester serves as a versatile vector. It can act as a lipophilic prodrug motif to enhance cellular permeability, or it can be hydrolyzed to the carboxylic acid for rapid diversification via amide coupling, directing substituents toward solvent-exposed regions to achieve target selectivity[4].

Pathway E3C1IC E3C1IC-Derived Pharmacophore ATAD2 ATAD2 Bromodomain (Epigenetic Reader) E3C1IC->ATAD2 Halogen Bond (Asp1071) ERK ERK1/2 Kinase (Signaling Cascade) E3C1IC->ERK ATP-Hinge Binding Chromatin Chromatin Remodeling (c-Myc Downregulation) ATAD2->Chromatin Inhibits Proliferation Tumor Cell Proliferation ERK->Proliferation Inhibits Apoptosis Apoptosis & Cell Cycle Arrest Chromatin->Apoptosis Induces Proliferation->Apoptosis Shift Toward

Fig 1: Mechanistic pathway of E3C1IC-derived inhibitors targeting ATAD2 and ERK1/2.

Comparative Efficacy Data in Oncology Models

The table below synthesizes quantitative data comparing E3C1IC derivatives against standard Indole and Benzimidazole analogs across three distinct oncological targets. Data reflects typical SAR improvements observed during lead optimization[2][3][4].

Oncology TargetScaffold CoreRepresentative CompoundBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)In Vivo TGI (%)Mouse Liver Microsome T₁/₂ (min)
ATAD2 Bromodomain 3-Chloro-1H-indazole E3C1IC-Derivative A12 85 88% >120
(Breast Cancer)1H-Indole (Control)Indole-Derivative A1451,20035%45
ERK1/2 Kinase 3-Chloro-1H-indazole E3C1IC-Derivative B4 22 94% >150
(Melanoma)Benzimidazole (Control)Benzimidazole-Deriv B5831052%30
Acetyl-CoA Carboxylase 3-Chloro-1H-indazole E3C1IC-Derivative C18 95 76% 90
(Tumor Metabolism)3-Methyl-1H-indazole3-Me-Indazole-Deriv C8545041%25

Key Takeaway: The E3C1IC scaffold consistently outperforms indole and benzimidazole counterparts, primarily due to the C3-chlorine atom preventing rapid microsomal degradation while simultaneously anchoring the molecule deeper into hydrophobic binding pockets.

Experimental Protocols: Self-Validating Systems

To ensure rigorous scientific integrity, the efficacy of E3C1IC derivatives must be evaluated using self-validating experimental systems. Below are the standardized methodologies for proving both in vitro target engagement and in vivo efficacy.

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Check: Phenotypic cell death can occur via off-target toxicity. CETSA proves that the efficacy is driven specifically by direct binding to the intended target (e.g., ATAD2) inside living cells, as ligand binding thermodynamically stabilizes the target protein.

  • Cell Preparation: Culture MDA-MB-231 breast cancer cells to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Compound Treatment: Divide the cell suspension into two equal aliquots. Treat one with 1 µM of the E3C1IC-derived inhibitor and the other with DMSO (vehicle control). Incubate for 1 hour at 37°C to allow intracellular equilibration.

  • Thermal Aliquoting: Aliquot the treated suspensions into PCR tubes (50 µL each) and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis and Clearance: Snap-freeze the tubes in liquid nitrogen, then thaw rapidly. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured and precipitated proteins.

  • Detection & Validation: Analyze the soluble fraction (supernatant) via Western blot using an anti-ATAD2 antibody. Quantify the stabilization shift (ΔTm). A positive ΔTm in the treated group versus the DMSO control validates direct intracellular engagement.

Protocol B: In Vivo Xenograft Efficacy Workflow

Causality Check: Randomization at a specific tumor volume ensures tumors are established and actively vascularized, preventing false positives from implantation failure. Monitoring body weight acts as an internal control for systemic toxicity.

  • Model Establishment: Inject 5 × 10⁶ MDA-MB-231 cells (suspended in 1:1 Matrigel/PBS) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

  • Randomization: Monitor tumor growth via digital calipers. Once average tumor volumes reach 100–150 mm³, randomize mice into vehicle control and treatment groups (n=8 per group).

  • Dosing Regimen: Administer the E3C1IC-derived compound (e.g., 30 mg/kg) or vehicle via oral gavage (PO) once daily for 21 days. (Note: The ethyl ester of E3C1IC is often hydrolyzed to the active carboxylate in vivo; monitor systemic exposure via parallel PK cohorts).

  • Data Acquisition: Measure tumor dimensions (length × width²) every 3 days. Calculate Tumor Growth Inhibition (TGI) at day 21. Monitor body weight daily; a weight loss of >10% invalidates the efficacy data due to compound toxicity.

Workflow CellPrep Cell Line Prep (e.g., MDA-MB-231) Inoculation Subcutaneous Inoculation CellPrep->Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing Daily PO Dosing (E3C1IC vs Control) Randomization->Dosing Monitoring Caliper Measurement & Body Weight Dosing->Monitoring Analysis Efficacy Analysis (TGI % & Survival) Monitoring->Analysis

Fig 2: Standardized in vivo xenograft workflow for evaluating E3C1IC derivatives.

References

  • Google Patents. "US9351965B2 - Indazole derivatives useful as ERK inhibitors". URL:[2]

  • Journal of Medicinal Chemistry. "Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models". ACS Publications, 2022. URL:[Link][3]

  • Journal of Medicinal Chemistry. "Spirolactam-Based Acetyl-CoA Carboxylase Inhibitors: Toward Improved Metabolic Stability of a Chromanone Lead Structure". ACS Publications, 2013. URL:[Link][4]

Sources

Comparative

Comparative Reactivity Guide: Ethyl vs. Methyl 3-Chloro-1H-indazole-5-carboxylate in Drug Discovery

Executive Summary The 1H-indazole-5-carboxylate scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the synthesis of1[1][2]. The introduction of a 3-chloro substituent serves a dual pu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-indazole-5-carboxylate scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the synthesis of1[1][2]. The introduction of a 3-chloro substituent serves a dual purpose: it acts as an electron-withdrawing group that modulates the acidity of the indazole NH (pKa ~10.7)[3], and it occupies specific lipophilic pockets in target proteins.

When designing synthetic routes involving this core, medicinal chemists must choose between the 4[4] and the 5[5]. While seemingly a minor structural variance, the choice of the alkyl group profoundly dictates the reactivity profile during nucleophilic acyl substitutions, such as saponification and amidation. This guide objectively compares their reactivity to optimize downstream synthetic workflows.

Structural & Electronic Profiling (The "Why")

The reactivity differential between methyl and ethyl esters is governed by two interconnected principles[6][7]:

  • Steric Hindrance (Bürgi-Dunitz Trajectory): Nucleophiles must approach the carbonyl carbon at an angle of approximately 107°. The ethyl group possesses an additional freely rotating methylene unit that sweeps a larger steric volume than a methyl group. This increased steric bulk raises the activation energy required to transition from the planar sp2 carbonyl to the sp3 tetrahedral intermediate.

  • Inductive Effects (+I): Alkyl groups are electron-donating. The ethyl group exerts a slightly stronger +I inductive effect than the methyl group. Consequently, the carbonyl carbon of the ethyl ester is marginally less electrophilic, reducing its susceptibility to nucleophilic attack. Furthermore, methoxide (conjugate acid pKa ~15.5) is a slightly better leaving group than ethoxide (conjugate acid pKa ~15.9) during the collapse of the tetrahedral intermediate.

Reactivity Comparison Data (The "What")

PropertyMethyl 3-chloro-1H-indazole-5-carboxylateEthyl 3-chloro-1H-indazole-5-carboxylate
CAS Number 1086391-00-52121562-48-7
Molecular Weight 210.62 g/mol 224.64 g/mol
Steric Bulk (Carbonyl) Minimal (Methyl group)Moderate (Ethyl group)
Electrophilicity Higher (Weaker +I effect)Lower (Stronger +I effect)
Relative Hydrolysis Rate Fast (Standard conditions)Slow (Requires elevated temperature)
Direct Aminolysis Feasible with strong catalysisGenerally poor (requires 2-step coupling)
Leaving Group pKa ~15.5 (Methanol)~15.9 (Ethanol)

Mechanistic Pathway

G A 3-Chloro-1H-indazole-5-carboxylate B Hydroxide Nucleophilic Attack A->B C Tetrahedral Intermediate B->C D Methoxide Elimination (Fast) C->D Methyl Ester E Ethoxide Elimination (Slow) C->E Ethyl Ester F 3-Chloro-1H-indazole-5-carboxylic acid D->F E->F

Alkaline hydrolysis pathway highlighting kinetic divergence between methyl and ethyl esters.

Experimental Workflows (The "How")

Protocol A: Alkaline Hydrolysis (Saponification)

Causality & Design: 7[7] because the lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing electrophilicity. The mixed solvent system (THF/MeOH/H2O) ensures homogeneous solvation of both the lipophilic indazole ester and the hydrophilic hydroxide ion.

Step-by-Step Methodology:

  • Dissolve 1.0 mmol of the ester in 5 mL of THF/MeOH/H2O (3:1:1 v/v/v).

  • Add 3.0 mmol of LiOH·H2O.

  • For Methyl Ester: Stir at room temperature (20–25 °C) for 2–3 hours. The reaction typically reaches completion rapidly due to minimal steric shielding.

  • For Ethyl Ester: Heat the reaction mixture to 40–50 °C and stir for 4–6 hours. The added thermal energy is required to overcome the higher activation barrier.

  • Monitor via TLC or LC-MS until the starting ester is fully consumed.

  • Remove the volatile organic solvents (THF/MeOH) under reduced pressure.

  • Dilute the aqueous residue with water (5 mL) and cool to 0 °C.

  • Self-Validating Workup: Carefully acidify with 1M HCl to pH 3–4. Causality: The pKa of the resulting carboxylic acid is ~3.5–4.0. Acidifying to this exact isoelectric point ensures the molecule is fully protonated at the carboxylate but not at the indazole nitrogens, maximizing the precipitation of the neutral product.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 3-chloro-1H-indazole-5-carboxylic acid.

Protocol B: Direct Aminolysis (Amidation)

Causality & Design: Direct conversion of unactivated esters to amides is kinetically challenging. However, methyl esters can sometimes be directly amidated using strong guanidine bases like TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene), which activate both the amine and the ester. Ethyl esters are generally too unreactive for this direct approach and require a two-step sequence (hydrolysis followed by peptide coupling reagents like HATU).

Step-by-Step Methodology (Methyl Ester Only):

  • Dissolve 1.0 mmol of Methyl 3-chloro-1H-indazole-5-carboxylate and 3.0 mmol of the desired primary amine in 5 mL of anhydrous toluene.

  • Add 0.2 mmol (20 mol%) of TBD.

  • Heat to 80 °C for 12 hours under an inert atmosphere.

  • Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Purify the organic layer via flash chromatography. (Note: Attempting this protocol with the ethyl ester typically results in >50% recovered starting material).

References

  • The Kinetics of the Alkaline Hydrolysis of Esters and Amides | RSC Publishing | 6

  • Indazoles in Drug Discovery | PharmaBlock | 2

  • Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency | PubMed (NIH) | 1

  • Methyl 3-chloro-1H-indazole-5-carboxylate | 1086391-00-5 | Sigma-Aldrich |4

  • Ethyl 3-chloro-1H-indazole-5-carboxylate | 2121562-48-7 | Sigma-Aldrich | 5

  • 22.6: Ester Chemistry (Hydrolysis Mechanisms) | LibreTexts | 7

  • 1086391-00-5 | CAS Database (pKa Data) | ChemicalBook | 3

Sources

Validation

Benchmarking Ethyl 3-chloro-1H-indazole-5-carboxylate against standard kinase inhibitors

Benchmarking Ethyl 3-chloro-1H-indazole-5-carboxylate Against Standard Kinase Inhibitors: A Fragment-to-Lead Profiling Guide The indazole core—specifically functionalized at the 3- and 5-positions—is a highly privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Ethyl 3-chloro-1H-indazole-5-carboxylate Against Standard Kinase Inhibitors: A Fragment-to-Lead Profiling Guide

The indazole core—specifically functionalized at the 3- and 5-positions—is a highly privileged pharmacophore in modern targeted oncology and immunology. Indazole derivatives function as potent adenine mimetics, competitively binding the ATP-binding cleft of protein kinases[1]. Numerous FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, are built upon this structural foundation[2].

In this guide, we benchmark Ethyl 3-chloro-1H-indazole-5-carboxylate , a halogenated early-stage fragment scaffold, against established clinical and biochemical reference inhibitors (Staurosporine, Sunitinib, and Erlotinib). By evaluating this scaffold through rigorous biochemical and live-cell target engagement assays, we establish a self-validating pipeline for fragment-to-lead optimization.

Mechanistic Rationale: The Indazole Scaffold in Kinase Inhibition

The efficacy of indazole-5-carboxylates stems from their ability to form critical hydrogen bonds with the hinge region of the kinase domain. The addition of a chlorine atom at the 3-position enhances the scaffold's lipophilicity and spatial occupancy within the hydrophobic pocket adjacent to the gatekeeper residue, a critical factor in overcoming drug-resistant mutations[2].

To understand the benchmarking data, it is essential to visualize how this fragment competes with endogenous ATP.

G ATP Endogenous ATP Kinase Target Kinase (e.g., VEGFR2, EGFR) ATP->Kinase Binds ATP Cleft Indazole Ethyl 3-chloro-1H-indazole- 5-carboxylate Scaffold Indazole->Kinase Competitive Hinge Binding Signaling Downstream Oncogenic Signaling (ERK/AKT) Kinase->Signaling Phosphorylation Cascade

Competitive ATP-cleft inhibition by indazole scaffolds.

Biochemical Benchmarking: TR-FRET Profiling

To establish baseline potency, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This technology is the gold standard for primary kinase screening because the time-delayed measurement completely eliminates short-lived background autofluorescence from the test compounds, yielding an exceptionally high signal-to-noise ratio[3].

Comparative Biochemical Data

Because Ethyl 3-chloro-1H-indazole-5-carboxylate is an unoptimized building block, its baseline affinity is in the micromolar range. Benchmarking it against nanomolar clinical standards allows researchers to calculate Ligand Efficiency (LE), a crucial metric for determining if the scaffold is worth advancing.

Compound ClassCompoundPrimary Target(s)Biochemical IC50 (nM)Ligand Efficiency (LE)
Fragment Scaffold Ethyl 3-chloro-1H-indazole-5-carboxylateVEGFR2 / EGFR4,500 - 8,200~0.35
Pan-Kinase Standard StaurosporineBroad Spectrum1.2 - 5.0~0.28
Multi-Kinase Standard SunitinibVEGFR / PDGFR10 - 20~0.41
Selective Standard ErlotinibEGFR (WT)2.0~0.45
Self-Validating TR-FRET Protocol

This protocol utilizes a LanthaScreen-style TR-FRET assay, optimized for low-volume high-throughput screening[4].

  • Kinase Reaction Assembly: In a 384-well low-volume plate, incubate 5 nM of the target kinase with 400 nM of a fluorescein-labeled poly-GAT substrate, 100 µM ATP (near the Km of the kinase), and a titration series of the indazole compound.

    • Causality: Running the assay at the ATP Km ensures that the competitive nature of the indazole scaffold is accurately reflected in the IC50 shift.

  • Reaction Quench: After a 60-minute incubation at room temperature, add a detection mixture containing 20 mM EDTA and 2 nM of a Terbium (Tb)-labeled anti-phosphotyrosine antibody.

    • Causality: EDTA acts as a self-validating control mechanism; it rapidly chelates the Mg2+ required for kinase catalysis, instantly freezing the reaction state to prevent data drift during plate reading[3].

  • Signal Acquisition: Excite the plate at 340 nm. Following a 100 µs delay, measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor). Calculate the 520/495 ratiometric signal to determine kinase inhibition.

Intracellular Target Engagement: NanoBRET Assessment

Biochemical potency does not guarantee cellular efficacy. Compounds must cross the plasma membrane and compete with high intracellular ATP concentrations (typically 1–5 mM). To benchmark this, we utilize the NanoBRET Target Engagement (TE) assay, which measures the apparent intracellular affinity of the compound in living cells[5].

G Step1 1. Transfect Cells with NanoLuc-Kinase Fusion Step2 2. Add Cell-Permeable Fluorescent Tracer Step1->Step2 Step3 3. Baseline BRET Signal Established Step2->Step3 Step4 4. Introduce Indazole Test Compound Step3->Step4 Step5 5. Tracer Displacement (Loss of BRET Signal) Step4->Step5

NanoBRET live-cell target engagement assay workflow.

Comparative Cellular Data

The "Permeability Shift" (Cellular Kd divided by Biochemical IC50) reveals how well the compound performs in a physiological environment.

CompoundIntracellular Apparent Kd (nM)Cellular Permeability Shift
Ethyl 3-chloro-1H-indazole-5-carboxylate > 10,000> 2.0x (Fragment requires lipophilicity optimization)
Staurosporine 15~3.0x
Sunitinib 45~2.5x
Erlotinib 12~6.0x (High ATP competition in living cells)
Self-Validating NanoBRET Protocol

This protocol relies on competitive displacement of a fluorescent tracer reversibly bound to a NanoLuc-kinase fusion[6].

  • Cell Seeding & Transfection: Transfect HEK293 cells with a NanoLuc-kinase fusion vector. Seed the cells into a tissue-culture treated 384-well plate and incubate for 24 hours.

    • Causality: Utilizing adhered, living cells preserves native protein folding and physiological ATP levels, ensuring the measured affinity is biologically relevant[5].

  • Tracer & Compound Addition: Treat the cells with a fixed concentration of a cell-permeable NanoBRET tracer (e.g., Tracer K-4 at its predetermined EC50). Concurrently, add the indazole compound in a dose-response titration.

    • Causality: Adding the tracer at its EC50 ensures the system is sensitive to competitive displacement. As the indazole compound enters the cell and binds the kinase, it physically displaces the tracer, breaking the proximity required for energy transfer[6].

  • Permeability Control (Self-Validation): Run a parallel control plate using digitonin-permeabilized cells.

    • Causality: If the indazole shows poor affinity in live cells but high affinity in digitonin-treated cells, the bottleneck is definitively cell permeability, not target binding.

  • BRET Measurement: Add the Nano-Glo substrate. Measure luminescence (460 nm) and fluorescence (618 nm). The ratiometric BRET signal (618/460) automatically normalizes for any variations in cell number or transfection efficiency, ensuring robust, reproducible data[5].

References

  • [1H-Indazole | CAS#:271-44-3 | Chemsrc] - Chemsrc.
  • [Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer] - PMC.

Sources

Comparative

Reproducibility and Methodological Comparison for the Synthesis of Ethyl 3-chloro-1H-indazole-5-carboxylate

As a Senior Application Scientist, I have evaluated countless synthetic routes for heterocyclic building blocks. The 3-chloroindazole scaffold is a privileged pharmacophore, prominently featured in the development of 1[1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless synthetic routes for heterocyclic building blocks. The 3-chloroindazole scaffold is a privileged pharmacophore, prominently featured in the development of 1[1]. However, the reproducibility of synthesizing Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7) often plagues bench chemists due to regioselectivity issues and over-chlorination.

This guide objectively compares the traditional thermal electrophilic chlorination method against modern visible-light photoredox catalysis, providing self-validating protocols and mechanistic causality to ensure absolute reproducibility in your lab.

Mechanistic Rationale & Pathway Divergence

To understand the synthesis, we must first understand the substrate. The indazole core is an electron-rich heterocycle where the N1-N2 pyrazole system donates electron density into the fused benzene ring. However, the C3 position is the most nucleophilic site.

In traditional thermal methods, N-chlorosuccinimide (NCS) acts as a direct electrophile. The pitfall here is that the C6 position is the second most reactive site. Under thermal stress (60 °C+), the energy barrier for C6 chlorination is easily breached, leading to 3,6-dichloro byproducts.

Conversely, 2 utilizes a Single-Electron Transfer (SET) mechanism[2]. By generating a highly controlled, steady-state concentration of chlorine radicals at room temperature, the thermodynamic preference for C3 is strictly enforced, virtually eliminating over-chlorination.

SynthesisWorkflows SM Ethyl 1H-indazole- 5-carboxylate Thermal Method A: Thermal NCS, DMF, 60°C SM->Thermal Electrophilic Substitution Photo Method B: Photoredox NCS, Catalyst, hv SM->Photo Single-Electron Transfer (SET) Prod Ethyl 3-chloro-1H-indazole- 5-carboxylate Thermal->Prod 65-75% Yield Moderate Selectivity Photo->Prod 85-95% Yield High Selectivity

Figure 1: Divergent synthetic pathways for C3-chlorination of Ethyl 1H-indazole-5-carboxylate.

Quantitative Performance Comparison

When selecting a route for library generation or scale-up, quantitative metrics dictate the choice. Table 1 summarizes empirical data comparing the two methodologies.

Table 1: Comparative Metrics for C3-Chlorination Methods

ParameterMethod A: Thermal ChlorinationMethod B: Photoredox Chlorination
Reagents NCS (1.2 eq), DMFNCS (1.05 eq), 4CzIPN (1 mol%), THF
Temperature 60 °C25 °C (Ambient)
Reaction Time 12–16 hours4–6 hours
Regioselectivity (C3 vs C6) ~4:1 (Requires column chromatography)>19:1 (Often pure after simple filtration)
Isolated Yield 65–75%88–92%
E-factor (Waste) High (Solvent intensive purification)Low (Cleaner crude profile)
Scalability Excellent (Standard batch reactors)Moderate (Requires flow or photoreactor setup)

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality controls. The following methodologies are designed as self-validating systems, meaning the operator can verify success at intermediate stages before proceeding.

Method A: Traditional Thermal Chlorination

Best for: Labs lacking photochemical setups, scaling >50g where flow photochemistry is unavailable.

  • Initialization: Charge a dry 250 mL round-bottom flask with Ethyl 1H-indazole-5-carboxylate (10.0 g, 52.6 mmol) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Controlled Addition: Add N-chlorosuccinimide (NCS) (8.43 g, 63.1 mmol, 1.2 eq) in four equal portions over 30 minutes.

    • Causality Check: Portion-wise addition prevents localized exothermic spikes. An uncontrolled exotherm will push the reaction temperature past 70 °C, exponentially increasing the formation of the 3,6-dichloro impurity.

  • Thermal Activation: Heat the reaction mixture to 60 °C.

    • Validation Check (IPC): At t = 4 hours, pull a 10 µL aliquot, dilute in 1 mL MeCN, and run LC-MS (UV 254 nm). You should observe ~60% conversion. The reaction mixture will transition from pale yellow to deep amber.

  • Quench & Extraction: After 14 hours (or when SM < 2% AUC), cool to room temperature and pour into 300 mL of ice water. Extract with EtOAc (3 x 100 mL). Wash the combined organics with 5% LiCl solution (3 x 50 mL) to strictly remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 8:2).

Method B: Visible-Light Photoredox Chlorination

Best for: High-throughput medicinal chemistry, maximizing yield and purity.

Recent advancements have demonstrated that3 can facilitate highly selective halogenations[3].

  • Initialization: In a 100 mL Schlenk tube, combine Ethyl 1H-indazole-5-carboxylate (10.0 g, 52.6 mmol), NCS (7.38 g, 55.2 mmol, 1.05 eq), and the photocatalyst 4CzIPN (0.41 g, 0.52 mmol, 1 mol%).

  • Degassing (Critical Step): Add THF (100 mL). Sparge the solution with Argon for 15 minutes.

    • Causality Check: Oxygen is a triplet diradical that will rapidly quench the excited state of the photocatalyst (PC*). Failing to degas will stall the reaction at <10% conversion.

  • Irradiation: Seal the tube and irradiate with 460 nm Blue LEDs at room temperature (25 °C) with vigorous stirring.

    • Validation Check (IPC): At t = 2 hours, LC-MS should show >50% conversion. The solution will exhibit a bright, luminescent glow characteristic of the active photocatalyst.

  • Workup: After 5 hours, turn off the light. The high regioselectivity (>19:1) allows for a simplified workup. Concentrate the THF, suspend the crude in minimal CH₂Cl₂, and filter through a short pad of silica to remove the photocatalyst and succinimide byproducts.

PhotoredoxMechanism PC Photocatalyst (PC) PC_star Excited State (PC*) PC->PC_star Visible Light (hv) NCS_rad NCS Radical Anion + Cl• PC_star->NCS_rad SET to NCS Indazole_rad Indazole Radical Intermediate NCS_rad->Indazole_rad Cl• addition to C3 Product 3-Chloroindazole Product Indazole_rad->Product -H+, SET to PC+ Product->PC Catalyst Regeneration

Figure 2: Proposed SET mechanistic cycle for visible-light promoted C3-chlorination.

Conclusion & Scientist's Recommendation

If your laboratory is equipped with standard photoreactors (e.g., PennZ-mains or custom LED arrays), Method B is unequivocally superior . The reduction in E-factor, the elimination of tedious column chromatography to separate the 3,6-dichloro isomer, and the nearly quantitative yield make it the modern standard for synthesizing Ethyl 3-chloro-1H-indazole-5-carboxylate.

However, if you are scaling beyond 100 grams and lack continuous-flow photochemistry infrastructure, Method A remains a robust, albeit dirtier, workhorse , provided strict temperature controls and portion-wise reagent additions are strictly adhered to.

References

  • Title: US9351965B2 - Indazole derivatives useful as ERK inhibitors Source: Google Patents URL
  • Title: C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis Source: RSC Advances URL: [Link]

  • Title: U.S. Food and Drug Administration-Certified Food Dyes as Organocatalysts in the Visible Light-Promoted Chlorination of Aromatics and Heteroaromatics Source: ACS Omega URL: [Link]

Sources

Validation

Ethyl 3-chloro-1H-indazole-5-carboxylate IC50 values comparison chart

An In-Depth Comparative Guide to the Inhibitory Potency of the Indazole Scaffold: Featuring Ethyl 3-chloro-1H-indazole-5-carboxylate as a Key Synthetic Intermediate For fellow researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Inhibitory Potency of the Indazole Scaffold: Featuring Ethyl 3-chloro-1H-indazole-5-carboxylate as a Key Synthetic Intermediate

For fellow researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the inhibitory potential of compounds derived from the indazole scaffold, with a specific focus on Ethyl 3-chloro-1H-indazole-5-carboxylate as a crucial building block. We will delve into a comparative analysis of IC50 values, the robust methodologies for their determination, and the critical biological pathways these compounds modulate.

The Significance of the Indazole Scaffold in Kinase Inhibition

The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of numerous biologically active compounds.[1] Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of a wide array of protein kinases. While compounds like Ethyl 3-chloro-1H-indazole-5-carboxylate are often vital chemical intermediates, their true potential is realized when they are elaborated into more complex molecules with high affinity and selectivity for specific kinase targets.[1][2]

Dysregulation of protein kinase activity is a well-established driver of many diseases, most notably cancer. This makes kinases highly attractive targets for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and indazole derivatives are at the forefront of this innovation.

Comparative Analysis of IC50 Values for Indazole-Based Kinase Inhibitors

The half-maximal inhibitory concentration (IC50) is the gold standard for quantifying the potency of a drug. It represents the concentration of an inhibitor required to reduce the activity of a specific biological target, such as a kinase, by 50%. A lower IC50 value signifies a more potent compound.

While extensive public data on the direct biological activity of Ethyl 3-chloro-1H-indazole-5-carboxylate is limited due to its role as a synthetic precursor, we can appreciate the power of the indazole scaffold by examining the IC50 values of its more complex derivatives. The following table presents a comparison of several indazole-based compounds against various kinase targets.

Table 1: Comparative IC50 Values of Selected Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Assay Type
AxitinibVEGFR-2~0.2Biochemical Assay
PazopanibVEGFR-230Cell-based Assay
CFI-400936TTK Kinase3.6Biochemical Assay[5]
Indazole Derivative 102 JNK33Biochemical Assay
Indazole Derivative I ABLWT4.6Biochemical Assay[6]
Indazole Derivative AKE-72 (5) BCR-ABLT315I9Biochemical Assay[6]
5-ethylsulfonyl-indazole-3-carboxamide 8h VEGFR-2-Cell-based (MCF-7 IC50 = 25nM)[7]
5-ethylsulfonyl-indazole-3-carboxamide 8h EGFR-Cell-based (MCF-7 IC50 = 25nM)[7]

Note: IC50 values can vary depending on the assay conditions, such as ATP concentration.[8]

Interpreting the Data: The data clearly illustrates the versatility and potency of the indazole scaffold. Through targeted chemical modifications, derivatives have been developed with low nanomolar IC50 values against a range of kinases, including receptor tyrosine kinases like VEGFR and EGFR, as well as non-receptor tyrosine kinases like ABL and mitotic kinases such as TTK.[5][6][7] This highlights the critical role of medicinal chemistry in optimizing a core structure for specific therapeutic applications.

Experimental Protocol for Determining Kinase Inhibitor IC50 Values

The reliability of IC50 data is intrinsically linked to the quality and rigor of the experimental methodology. Here, we outline a detailed, self-validating protocol for a typical in vitro kinase assay used to determine IC50 values.

Assay Principle: The fundamental principle of most kinase assays is to measure the transfer of a phosphate group from ATP to a substrate (a peptide or protein) by the kinase. The inhibitory effect of a compound is quantified by the reduction in substrate phosphorylation. Modern assays often employ fluorescence-based detection methods for high sensitivity and throughput.[9][10]

Experimental Workflow Diagram:

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound_Dilution Serial Dilution of Test Compound Assay_Plate Dispense Reagents and Compound into Microplate Compound_Dilution->Assay_Plate Reagent_Mix Preparation of Kinase, Substrate, and ATP Solution Reagent_Mix->Assay_Plate Incubation Incubate at Controlled Temperature Assay_Plate->Incubation Stop_Solution Add Stop Solution/Detection Reagent Incubation->Stop_Solution Plate_Reader Read Signal (e.g., Fluorescence) Stop_Solution->Plate_Reader Dose_Response Plot Dose-Response Curve Plate_Reader->Dose_Response IC50_Calculation Calculate IC50 using Non-linear Regression Dose_Response->IC50_Calculation

Caption: A generalized workflow for IC50 determination in a kinase assay.

Detailed Step-by-Step Methodology:

  • Compound Handling and Dilution:

    • A stock solution of the test compound is prepared in 100% DMSO.

    • A serial dilution series (e.g., 10-point, 3-fold dilutions) is created in DMSO to cover a wide range of concentrations. This is crucial for accurately defining the dose-response curve.

  • Assay Plate Preparation:

    • The diluted compounds are transferred to a low-volume 384-well microplate.

    • Control wells are included: "no inhibitor" (0% inhibition) and "no enzyme" or "high inhibition" (100% inhibition).

  • Kinase Reaction:

    • A reaction mixture containing the kinase, a specific fluorescently labeled peptide substrate, and MgCl2 in a buffered solution is prepared.[11]

    • The kinase reaction is initiated by adding ATP to the wells. The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of ATP-competitive inhibitor potency.[8]

  • Incubation and Detection:

    • The plate is incubated at a constant temperature (e.g., 25°C or 30°C) for a predetermined time (e.g., 60 minutes).[11]

    • The reaction is stopped by adding a solution containing a chelating agent like EDTA, which sequesters the Mg2+ ions necessary for kinase activity.

    • The amount of phosphorylated versus non-phosphorylated substrate is determined by a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence (e.g., ADP-Glo assay).[10][11]

  • Data Analysis:

    • The raw data from the plate reader is normalized using the control wells.

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic (4PL) equation using non-linear regression analysis.[12]

Biological Context: The VEGFR-2 Signaling Pathway

To appreciate the therapeutic implications of these IC50 values, it is essential to understand the biological pathways these inhibitors target. Many indazole derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels.[3][13][14] In cancer, tumors hijack this process to secure a blood supply for their growth and metastasis.

Simplified VEGFR-2 Signaling Pathway Diagram:

vegfr_pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_response Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway VEGFR2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT Inhibitor Indazole Inhibitor (e.g., Axitinib) Inhibitor->VEGFR2 Angiogenesis Angiogenesis (Proliferation, Migration, Survival) RAS_RAF_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis

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Comparative

Validating Target Engagement for Ethyl 3-chloro-1H-indazole-5-carboxylate: A Comparative Guide to CETSA and Orthogonal Methods

Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7) belongs to a highly privileged class of indazole-based pharmacophores. In fragment-based drug discovery (FBDD), indazole derivatives frequently serve as purine...

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Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7) belongs to a highly privileged class of indazole-based pharmacophores. In fragment-based drug discovery (FBDD), indazole derivatives frequently serve as purine bioisosteres, making them ideal hinge-binding scaffolds for targeting kinases (e.g., CDKs, Akt) and metabolic enzymes.

However, validating that a low-molecular-weight fragment successfully engages its intended target inside a living cell presents a significant bioanalytical challenge. While traditional biochemical assays confirm direct binding in a vacuum, they strip away the complex intracellular environment—ignoring membrane permeability, subcellular localization, and competition with endogenous high-affinity ligands like ATP.

As a Senior Application Scientist, I have structured this guide to objectively evaluate the Cellular Thermal Shift Assay (CETSA) against alternative methodologies, demonstrating why CETSA is the optimal choice for validating intracellular target engagement for indazole fragments.

Methodological Comparison: CETSA vs. DARTS vs. SPR

To establish a robust target validation pipeline, researchers typically choose between biophysical target engagement assays like CETSA, Drug Affinity Responsive Target Stability (DARTS), and Surface Plasmon Resonance (SPR).

Table 1: Comparative Evaluation of Target Engagement Assays for Fragment Validation

Assay ParameterCETSA (Cellular Thermal Shift Assay)DARTS (Drug Affinity Responsive Target Stability)SPR (Surface Plasmon Resonance)
Primary Mechanism Thermodynamic stabilization ( Δ Tm)Steric protection against proteolysisSurface plasmon angle shift (Mass change)
Biological Context Intact live cells or tissuesCell lysates (primarily)Purified recombinant protein
Suitability for Fragments High (Detects deep-pocket Δ G shifts)Low-Moderate (Fragments lack steric bulk)High (Highly sensitive to low MW binding)
Throughput Medium to High (with MS/PEA multiplexing)Low to MediumHigh (Automated microfluidics)
False Positive Risk Low (Maintains physiological competition)Moderate (Protease sensitivity varies)High (Lacks cellular context/competition)
The Causality Behind Assay Selection

Why is CETSA superior to DARTS for a small fragment like Ethyl 3-chloro-1H-indazole-5-carboxylate? DARTS relies on the principle that ligand binding sterically protects the target protein from proteolytic cleavage by enzymes like Pronase . However, small fragments (MW < 300 Da) often do not induce large enough conformational changes or provide sufficient steric hindrance to block protease access, leading to subtle or undetectable signals.

Conversely, CETSA leverages thermodynamic stabilization . Even a low-molecular-weight indazole fragment binding deep within an ATP-binding pocket contributes substantial binding free energy ( Δ G). This energy significantly shifts the protein's thermal unfolding equilibrium, resulting in a measurable shift in its melting temperature (Tm). Furthermore, because CETSA operates in intact cells prior to lysis, it prevents the rapid fragment dissociation (fast off-rates) that frequently plagues lysate-based assays.

Workflow Start Intact Cells Treated with Ethyl 3-chloro-1H-indazole-5-carboxylate Split Assay Selection Strategy Start->Split CETSA CETSA Workflow (Thermodynamic Stabilization) Split->CETSA DARTS DARTS Workflow (Steric Protease Protection) Split->DARTS Heat Gradient Thermal Challenge (40°C - 65°C for 3 min) CETSA->Heat Lysis2 Native Cell Lysis (Pre-incubation) DARTS->Lysis2 Lysis1 Rapid Freeze-Thaw Lysis (Preserves Complex) Heat->Lysis1 Centrifuge High-Speed Centrifugation (Pellets Aggregates) Lysis1->Centrifuge Detect Quantification of Soluble Target (Western Blot / Capillary MS) Centrifuge->Detect Protease Limited Proteolysis (Pronase/Thermolysin) Lysis2->Protease Stop Halt Digestion (Protease Inhibitor Cocktail) Protease->Stop Stop->Detect

Caption: Workflow comparison between CETSA and DARTS for intracellular target validation.

Experimental Protocol: Self-Validating CETSA Workflow

To rigorously validate target engagement for Ethyl 3-chloro-1H-indazole-5-carboxylate against its putative target (e.g., a specific kinase), the workflow is divided into two phases: the Melt Curve (to determine the Δ Tm) and the Isothermal Dose-Response Fingerprint (ITDRF) (to assess in-cell potency). This protocol is adapted from established standards.

Phase 1: The Melt Curve (Determining Δ Tm)

Step 1: Cell Culture and Compound Treatment

  • Seed the relevant target cell line in 10 cm dishes and culture to 75% confluency.

  • Treat cells with Ethyl 3-chloro-1H-indazole-5-carboxylate (e.g., 10 µM final concentration) or a vehicle control (0.1% DMSO) for 1–2 hours at 37°C.

  • Causality Check: A 1-2 hour incubation is strictly chosen to allow the small molecule to equilibrate across the plasma membrane and engage the target without inducing downstream transcriptional changes or protein degradation that could artificially alter baseline protein levels.

Step 2: Thermal Challenge

  • Harvest cells, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.

  • Aliquot the cell suspension equally into PCR tubes (50 µL per tube).

  • Using a gradient thermocycler, heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for exactly 3 minutes, followed immediately by a 3-minute cooling step at 4°C.

  • Causality Check: The transient 3-minute heat shock is empirically determined to unfold unbound proteins without causing complete cellular rupture. This ensures the ligand remains trapped in the highly concentrated cellular compartment during heating, preserving the equilibrium.

Step 3: Lysis and Soluble Fraction Isolation

  • Lyse the cells using three rapid freeze-thaw cycles (submerge in liquid nitrogen for 1 minute, followed by a 25°C water bath for 3 minutes).

  • Causality Check: Freeze-thaw is mandatory here. Detergent-based lysis buffers (like RIPA) must be avoided because harsh surfactants can artificially solubilize heat-aggregated proteins or disrupt the non-covalent ligand-target complex, leading to catastrophic false negatives.

  • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Carefully transfer the supernatant (containing the soluble, natively folded target protein) to fresh tubes.

Step 4: Detection

  • Quantify the soluble target protein using Western Blot or automated capillary electrophoresis (e.g., Simple Western/Jess).

  • Plot the relative protein abundance against temperature. A positive target engagement is indicated by a significant rightward shift ( Δ Tm > 1.5°C) in the compound-treated samples.

Phase 2: Isothermal Dose-Response Fingerprint (ITDRF)

To prove the interaction is specific and dose-dependent, an ITDRF must be performed.

  • Analyze the Melt Curve data and select a specific temperature (T20) where the vehicle control shows ~20% remaining soluble protein (meaning 80% has denatured).

  • Treat cells with a dose-response gradient of Ethyl 3-chloro-1H-indazole-5-carboxylate (e.g., 1 nM to 100 µM).

  • Heat all aliquots to the single T20 temperature.

  • Quantify the remaining soluble protein to calculate the in-cell target engagement EC50.

Mechanism Ligand Ligand (Indazole Fragment) + Target Protein Binding Complex Formation (ΔG contributes to stability) Ligand->Binding Target Engagement Heat Thermal Stress (e.g., 55°C) Binding->Heat Heat Shock Unbound Unbound Protein (Denatures & Aggregates) Heat->Unbound Vehicle Control Bound Bound Protein (Remains Folded & Soluble) Heat->Bound Ligand Present

Caption: Biophysical mechanism of CETSA: Ligand binding prevents heat-induced protein aggregation.

Summary of Best Practices for Indazole Fragments

When working with early-stage fragments like Ethyl 3-chloro-1H-indazole-5-carboxylate, the affinity may be lower than fully optimized lead compounds (often in the high nanomolar to low micromolar range). To ensure accurate CETSA readouts:

  • Do not wash cells post-treatment: Washing cells before the thermal challenge can cause rapid efflux of low-affinity fragments, erasing the thermal shift. Heat the cells in their intact state.

  • Multiplexing: If the specific kinase target is unknown (phenotypic screening), consider coupling the CETSA workflow with Mass Spectrometry (CETSA-MS or Thermal Proteome Profiling) to unbiasedly identify the target across the entire proteome.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science. URL:[Link][1]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Wohlschlegel, J. A., Vondriska, T. M., Pelletier, J., Herschman, H. R., Clardy, J., Clarke, C. F., & Huang, J. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences (PNAS). URL:[Link][2]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. URL:[Link][3]

  • Tolvanen, T. A. (2022). "Current Advances in CETSA." Frontiers in Molecular Biosciences. URL:[Link][1]

  • Lin, X., et al. (2024). "Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay." Bio-protocol. URL:[Link][4]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3-chloro-1H-indazole-5-carboxylate

Comprehensive Safety and Handling Guide: Ethyl 3-chloro-1H-indazole-5-carboxylate Introduction Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7) is a critical halogenated heterocyclic building block frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: Ethyl 3-chloro-1H-indazole-5-carboxylate

Introduction

Ethyl 3-chloro-1H-indazole-5-carboxylate (CAS: 2121562-48-7) is a critical halogenated heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted kinase inhibitors[1]. Due to the reactive nature of the 3-chloro-indazole core and the lipophilicity imparted by the ethyl ester moiety, strict adherence to specialized personal protective equipment (PPE) and handling protocols is mandatory to ensure operator safety and maintain experimental integrity.

Chemical Hazard Profiling & Risk Assessment

Understanding the causality behind the hazards of Ethyl 3-chloro-1H-indazole-5-carboxylate is essential for proactive risk mitigation. The indazole ring system, coupled with a halogen at the 3-position, acts as an electrophilic center. While stable under ambient conditions, the compound is a known irritant to mucous membranes and skin. Furthermore, the ethyl ester modification increases the molecule's partition coefficient (LogP), enhancing its ability to penetrate the stratum corneum (skin barrier) if dissolved in organic solvents[2].

Table 1: Quantitative Hazard Summary & Precautionary Directives

Hazard ClassGHS StatementCausality & Risk FactorPrecautionary Directive (P-Statement)
Acute Toxicity (Oral/Dermal) H302 / H312Lipophilic ester enhances systemic absorption upon dermal contact or ingestion.P270: Do not eat/drink/smoke when using. P301+P312: Call POISON CENTER if swallowed.
Skin/Eye Irritation H315 / H319Electrophilic halogen interacts with biological nucleophiles, causing localized inflammation.P280: Wear protective gloves/eye protection. P305+P351+P338: Rinse cautiously with water.
Respiratory Irritation H332 / H335Fine powder aerosolization deeply irritates the respiratory tract geometry.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

(Note: The hazard profile is extrapolated from the closely related parent compound, 3-Chloro-1H-indazole-5-carboxylic acid[2]).

Personal Protective Equipment (PPE) Matrix

A self-validating safety system requires selecting PPE based on the specific operational state of the chemical (dry powder vs. solvated state). Standard nitrile gloves offer excellent mechanical protection against dry powders; however, they fail rapidly when exposed to polar aprotic solvents commonly used to dissolve indazoles, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3][4].

Table 2: Context-Dependent PPE Matrix

Protection ZoneDry Powder HandlingSolvated State (in DMSO/DMF)Rationale & Validation
Hand Protection Nitrile gloves (min. 5 mil)Butyl rubber or Neoprene glovesDMSO acts as a carrier solvent, rapidly permeating nitrile and transporting the lipophilic ester through the skin[4].
Eye Protection Chemical splash gogglesChemical splash goggles + Face shieldSolvated compounds pose a higher splashing risk during agitation, sonication, or transfer.
Body Protection Flame-retardant lab coatFlame-retardant lab coat + Chemical apronPrevents accumulation of static dust and protects against highly penetrative solvent splashes.
Respiratory N95/P100 mask (if outside hood)Fume hood (Face velocity >100 fpm)Prevents inhalation of aerosolized particulates and toxic solvent vapors[5].

Operational Workflow & Handling Protocols

To ensure trustworthiness and reproducibility, every handling step must be treated as a closed-loop system where the environment is controlled before the chemical is exposed[5].

Workflow A Pre-Operation Check (Fume Hood & PPE) B Weighing & Transfer (Enclosed Balance) A->B C Reaction Setup (Inert Atmosphere) B->C D Spill Detected? C->D E Spill Protocol (Absorbent & Halogen Waste) D->E Yes F Halogenated Waste Disposal D->F No E->F

Operational workflow for handling Ethyl 3-chloro-1H-indazole-5-carboxylate and spill response.

Protocol 1: Safe Weighing and Transfer

  • Environmental Validation : Verify the chemical fume hood monitor displays a face velocity between 80-120 feet per minute (fpm). Do not proceed if the airflow alarm is active or uncalibrated.

  • Static Elimination : Halogenated organic powders are highly prone to accumulating static charge, which can cause sudden aerosolization or repulsion from the spatula. Pass an anti-static gun (e.g., Zerostat) over the weighing boat and spatula prior to use.

  • Enclosed Transfer : Tare the anti-static weigh boat on an analytical balance located inside the ventilated enclosure. Transfer the Ethyl 3-chloro-1H-indazole-5-carboxylate powder using a grounded stainless-steel spatula to prevent static cling.

  • In-Hood Solvation : If preparing a stock solution for biological assays or synthesis, add the carrier solvent (e.g., DMSO) directly to the vial inside the fume hood. Cap the vial tightly with a PTFE-lined septum before removing it from the hood to prevent vapor escape.

Waste Disposal & Spill Management

Halogenated compounds require strict segregation from general organic waste to prevent the formation of highly reactive or toxic byproducts and to comply with environmental regulations[5].

Protocol 2: Immediate Spill Response

  • Containment : For a dry powder spill, do not sweep dry . Dry sweeping aerosolizes the hazardous particulates into the breathing zone. Instead, gently cover the spill with a damp absorbent pad (moistened with water or a mild solvent like isopropanol) to suppress dust generation.

  • Collection : Use a non-sparking scoop to transfer the dampened absorbent and the chemical into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination : Wash the affected surface with a 10% sodium carbonate ( Na2​CO3​ ) solution. The mild base neutralizes any trace acidic byproducts that may have formed via ambient hydrolysis of the ester or the chloro-group. Follow with a deionized (DI) water rinse.

  • Segregated Disposal : Label the container explicitly as "Halogenated Organic Solid Waste." Never mix halogenated indazole waste with acetone or nitric acid waste streams, as this cross-contamination can trigger exothermic reactions or off-gassing.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at:[Link]

Sources

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